Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFRZYJVEIUDHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384766 | |
| Record name | methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35212-86-3 | |
| Record name | Methyl 3-amino-4-chlorobenzo[b]thiophene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35212-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate
An In-depth Technical Guide to the Synthesis of Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate
Abstract
This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a critical building block for the synthesis of more complex molecules, including pharmacologically active agents. This guide provides a comprehensive overview of a robust and efficient synthetic strategy for this target molecule, centered on the powerful Gewald multicomponent reaction. We will explore the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the rationale behind the strategic choices made in the synthesis, offering a field-proven perspective for researchers and drug development professionals.
Introduction: The Significance of the Benzothiophene Scaffold
The benzo[b]thiophene core is a privileged heterocyclic motif found in numerous compounds at various stages of drug development.[1] Its rigid, planar structure and electron-rich nature make it an excellent scaffold for designing molecules that interact with biological targets. Specifically, substituted 3-aminothiophenes are key intermediates in the synthesis of thieno[2,3-d]pyrimidines, a class of compounds known for their diverse biological activities, including kinase inhibition.
The target molecule, this compound, combines several key functionalities: a reactive amino group, an ester for further modification, and a chlorine atom that can be used for subsequent cross-coupling reactions or to modulate the electronic properties of the molecule. This guide details its synthesis via a two-step sequence involving a Gewald reaction followed by an aromatization step, a strategy prized for its efficiency and convergence.
Synthetic Strategy and Retrosynthetic Analysis
The most logical and convergent approach to constructing the target molecule is through a multicomponent reaction that builds the thiophene ring onto a pre-existing carbocyclic precursor. The Gewald aminothiophene synthesis is exceptionally well-suited for this purpose.[2][3] Our retrosynthetic analysis identifies a chlorinated cyclohexanone derivative and methyl cyanoacetate as ideal starting materials.
The overall synthetic pathway can be visualized as a two-stage process:
-
Gewald Reaction: A one-pot condensation of 3-chlorocyclohexanone, methyl cyanoacetate, and elemental sulfur to form the intermediate, Methyl 3-amino-4-chloro-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate.
-
Aromatization: Dehydrogenation of the tetrahydrobenzothiophene intermediate to yield the final aromatic product.
Caption: Overall synthetic workflow from starting materials to the final product.
Mechanistic Insights: The Gewald Reaction
The Gewald reaction is a cornerstone of thiophene synthesis, valued for its operational simplicity and ability to generate polysubstituted 2-aminothiophenes in a single step.[4][5] The mechanism, though complex, proceeds through several well-elucidated stages.[2][6]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (3-chlorocyclohexanone) and the active methylene compound (methyl cyanoacetate). This forms a stable α,β-unsaturated cyanoester intermediate.
-
Sulfur Addition: The elemental sulfur (S₈) is attacked by the enolate of the Knoevenagel adduct. The exact mechanism of sulfur addition is debated but is believed to proceed via a thiirane intermediate or direct nucleophilic attack on the sulfur ring.
-
Cyclization and Tautomerization: The resulting sulfur-containing intermediate undergoes intramolecular cyclization, where the nitrile group is attacked by the sulfur-bearing carbon. Subsequent tautomerization yields the stable 2-aminothiophene ring system.
Caption: Simplified mechanism of the Gewald reaction for this synthesis.
Experimental Protocol
This protocol is designed as a self-validating system. Successful isolation of the tetrahydrobenzothiophene intermediate in Part A is a prerequisite for proceeding to Part B.
Part A: Synthesis of Methyl 3-amino-4-chloro-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 3-Chlorocyclohexanone | 132.59 | 13.26 g | 1.0 |
| Methyl Cyanoacetate | 99.09 | 9.91 g | 1.0 |
| Elemental Sulfur | 32.06 | 3.21 g | 1.0 |
| Morpholine | 87.12 | 8.71 g | 1.0 |
| Ethanol (Solvent) | - | 150 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (150 mL), 3-chlorocyclohexanone (13.26 g, 0.1 mol), methyl cyanoacetate (9.91 g, 0.1 mol), and elemental sulfur (3.21 g, 0.1 mol).
-
Stir the mixture to form a suspension. Slowly add morpholine (8.71 g, 0.1 mol) dropwise over 15 minutes at room temperature. The addition is mildly exothermic.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 50-60°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with cold ethanol (2 x 30 mL) to remove any unreacted starting materials and soluble impurities.
-
Dry the product under vacuum to yield the title compound as a pale yellow solid. The expected yield is typically in the range of 70-85%.
Part B: Aromatization to this compound
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| Tetrahydro-Intermediate | 261.74 | 26.17 g | 1.0 |
| Sulfur | 32.06 | 3.21 g | 1.0 |
| Diphenyl ether (Solvent) | 170.21 | 100 mL | - |
Procedure:
-
In a 250 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a condenser, combine the intermediate from Part A (26.17 g, 0.1 mol) and elemental sulfur (3.21 g, 0.1 mol).
-
Add diphenyl ether (100 mL) as a high-boiling solvent.
-
Heat the mixture slowly with stirring to 200-220°C. The evolution of hydrogen sulfide gas (H₂S) will be observed. Caution: This step must be performed in a well-ventilated fume hood as H₂S is toxic.
-
Maintain the temperature for 2-3 hours until the gas evolution ceases.
-
Cool the reaction mixture to approximately 80°C and slowly add hexane (100 mL) to precipitate the product.
-
Further cool the mixture to room temperature and collect the solid product by vacuum filtration.
-
Wash the crude product with hexane to remove the diphenyl ether solvent.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or toluene) to afford the pure this compound.
Conclusion
The synthesis outlined in this guide represents a reliable and scalable method for the preparation of this compound. By leveraging the efficiency of the Gewald multicomponent reaction, this protocol allows for the rapid assembly of a highly functionalized benzothiophene core from readily available starting materials. The subsequent dehydrogenation provides a direct route to the final aromatic product, a valuable intermediate for further elaboration in drug discovery and materials science programs. The mechanistic clarity and detailed procedural steps provided herein are intended to empower researchers to confidently execute this synthesis and adapt it for their specific needs.
References
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Peruncheralathan, S., et al. (2018). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]
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Wikipedia. (2023). Gewald reaction. Available at: [Link]
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Putrov, P., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]
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Putrov, P., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. Gewald Reaction. Available at: [Link]
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Dawood, K. M., et al. (2013). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Organic Chemistry International. Available at: [Link]
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PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. Available at: [Link]
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Ferreira, L. G., et al. (2020). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules. Available at: [Link]
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An In-depth Technical Guide to Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Privileged Scaffold
Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate, identified by its CAS Number 35212-86-3 , is a heterocyclic building block of significant interest in modern medicinal chemistry.[1] Its structural motif, the benzothiophene core, is considered a "privileged structure." This term is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, often leading to compounds with a wide array of pharmacological activities.[2] Benzothiophene derivatives have been successfully developed into therapeutics for a range of diseases, including the antifungal agent Sertaconazole and the selective estrogen receptor modulator (SERM) Raloxifene.
The specific arrangement of substituents on this particular molecule—an amine at the 3-position, a chloro group at the 4-position, and a methyl ester at the 2-position—provides a versatile platform for synthetic elaboration. The nucleophilic amine and the electrophilic ester functionalities serve as key handles for diversification, allowing chemists to systematically explore the chemical space around the core scaffold. This guide provides an in-depth analysis of its synthesis, properties, and its application as a foundational intermediate in the development of potent, targeted therapeutics, with a particular focus on kinase and tubulin polymerization inhibitors.
Physicochemical and Structural Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These properties dictate solubility, reactivity, and handling requirements.
| Property | Value | Source(s) |
| CAS Number | 35212-86-3 | [1] |
| Molecular Formula | C₁₀H₈ClNO₂S | [1] |
| Molecular Weight | 241.7 g/mol | [1] |
| IUPAC Name | This compound | Chemspace |
| Appearance | White to light yellow crystalline powder | ChemicalBook |
| Melting Point | 105-109 °C | lookchem |
Synthesis Pathway: A Modern, Microwave-Assisted Approach
The synthesis of the 3-aminobenzo[b]thiophene core is efficiently achieved via a microwave-assisted, one-pot reaction. This method represents a significant improvement over traditional heating protocols, offering rapid reaction times, higher yields, and improved purity profiles. The reaction proceeds via an initial S-alkylation followed by a Thorpe-Ziegler type cyclization.
The synthesis of this compound is based on the general, high-yield methodology developed for 3-aminobenzo[b]thiophenes from 2-halobenzonitriles.[3][4][5]
Caption: Microwave-assisted synthesis workflow.
Detailed Experimental Protocol
This protocol is adapted from the general procedure described by Bagley et al. for the synthesis of related 3-aminobenzo[b]thiophenes.[3][4]
Materials:
-
2,5-Dichlorobenzonitrile (1.0 equiv.)
-
Methyl thioglycolate (1.05 equiv.)
-
Triethylamine (3.1 equiv.)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (to make a 2 M solution)
-
Microwave synthesis vials
-
Ice-water bath
Procedure:
-
Reaction Setup: In a dry microwave synthesis vial, combine 2,5-dichlorobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in anhydrous DMSO to achieve a 2 M concentration of the limiting reagent.
-
Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at a constant temperature of 130 °C for 10-20 minutes. The causality here is critical: microwave energy rapidly and uniformly heats the polar solvent (DMSO) and reactants, dramatically accelerating the rate of both the initial nucleophilic substitution and the subsequent intramolecular cyclization, often minimizing side product formation seen with prolonged conventional heating.
-
Workup and Isolation: After irradiation, cool the reaction mixture to room temperature using a stream of compressed air. Pour the reaction mixture into a beaker containing ice-water. This step is designed to precipitate the organic product, as it is poorly soluble in water, while the DMSO, triethylamine hydrochloride salt, and any unreacted starting materials remain in the aqueous phase.
-
Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with water to remove residual DMSO and salts. Dry the product in vacuo to yield this compound. The product can be further purified by recrystallization if necessary.
This self-validating system ensures high purity and yield due to the specificity and efficiency of the microwave-assisted reaction, followed by a simple, effective precipitation and filtration workup.
Application in Drug Discovery: A Scaffold for Kinase and Tubulin Inhibitors
The true value of this compound lies in its role as a versatile intermediate for creating potent and selective drug candidates. The 3-amino group is a key nucleophilic handle that allows for the construction of more complex molecules, particularly inhibitors of protein kinases and tubulin polymerization, two of the most important target classes in oncology.
Mechanism of Action: Inhibition of Tubulin Polymerization
A significant body of research has demonstrated that benzo[b]thiophenes, particularly those with a 3-aroyl group, are potent inhibitors of tubulin polymerization.[6] These compounds function as antimitotic agents by binding to the colchicine site on β-tubulin. This binding event disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division.
The logical cascade is as follows:
-
The benzo[b]thiophene derivative enters the cell.
-
It binds to the colchicine binding site on β-tubulin subunits.
-
This binding prevents the polymerization of tubulin into functional microtubules.
-
The mitotic spindle cannot form correctly, leading to an arrest of the cell cycle in the G2/M phase.
-
Prolonged mitotic arrest triggers apoptosis (programmed cell death), resulting in the compound's antiproliferative activity against cancer cells.
Caption: Mechanism of tubulin polymerization inhibition.
Exemplary Synthetic Elaboration: Towards a Tubulin Inhibitor
To illustrate its utility, the title compound can be readily converted into a 2-amino-3-aroylbenzo[b]thiophene, a class of compounds with documented potent antimitotic activity.[6]
Protocol: N-Acylation followed by Friedel-Crafts Acylation (Conceptual)
-
Protection of the Amine: The 3-amino group of this compound is first protected, for example, as an acetamide, to prevent it from interfering in the subsequent step.
-
Saponification: The methyl ester at the 2-position is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide.
-
Friedel-Crafts Acylation: The resulting carboxylic acid is converted to an acid chloride (e.g., using thionyl chloride). This activated species is then used to acylate a substituted benzene ring (e.g., 1,2,3-trimethoxybenzene) in the presence of a Lewis acid catalyst like aluminum chloride. This installs the critical 3,4,5-trimethoxybenzoyl group, a key pharmacophore for tubulin binding.
-
Deprotection: The protecting group on the amine is removed to yield the final 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene derivative, ready for biological evaluation.
This synthetic sequence highlights how the functionalities of the title compound are strategically manipulated to build molecules with a specific, high-value biological function.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care in a well-ventilated area or fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Inhalation: Avoid breathing dust. May cause respiratory irritation.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: Causes serious eye irritation.
-
Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents.
Always consult the Safety Data Sheet (SDS) from the supplier before use.
Conclusion
This compound is more than just a chemical intermediate; it is a key starting material that provides access to privileged structural motifs in drug discovery. Its efficient, modern synthesis and versatile functional handles make it an invaluable tool for medicinal chemists. The demonstrated success of the benzothiophene scaffold in producing potent inhibitors of critical cancer targets like tubulin and various protein kinases underscores the potential of derivatives originating from this compound. For researchers in drug development, this molecule represents a validated and promising entry point for the rational design and synthesis of next-generation therapeutics.
References
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Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(23), 6576–6587. [Link]
-
Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. PubMed. [Link]
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Bagley, M. C., Dwyer, J., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Semantic Scholar. [Link]
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Bagley, M. C., Dwyer, J. E., Molina, M. D. B., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. University of Strathclyde. [Link]
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Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. University of Sussex - Figshare. [Link]
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Romagnoli, R., Baraldi, P. G., Carrion, M. D., et al. (2007). Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 50(9), 2273–2277. [Link]
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Hassan, A. S. (2017). Unexpeditious Synthesis of Methyl 3-amino-6-(methoxycarbonyl methylthio)-5-(4-methyl-1-piperazinyl) benzo [b]thiophene-2-carboxylate of Potential Antitumor Activity. ResearchGate. [Link]
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Dommaraju, Y., et al. (2021). Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. RSC Advances, 11(23), 13897-13904. [Link]
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Derridj, F., et al. (2011). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... ResearchGate. [Link]
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SGRL. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. SGRL. [Link]
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Satha, H., et al. (2022). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega, 7(40), 35989–36001. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. [Link]
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PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]
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Al-Tel, T. H., et al. (2015). Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. RSC Advances, 5(111), 91395-91403. [Link]
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Dana Bioscience. (n.d.). Methyl 3-amino-4-chlorothiophene-2-carboxylate 100mg. [Link]
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Chemspace. (n.d.). Methyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2021). Benzothiophene: Assorted Bioactive Effects. [Link]
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Guesmi, Z., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Biomolecules, 12(1), 131. [Link]
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An In-Depth Technical Guide to Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate is a key heterocyclic building block in medicinal chemistry. Its unique structural arrangement, featuring a benzothiophene core substituted with amino, chloro, and methyl carboxylate groups, makes it a valuable scaffold for the synthesis of a diverse range of pharmacologically active compounds. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characteristics, and reactivity of this compound. Furthermore, it delves into its critical role as a precursor in the development of kinase inhibitors, highlighting its significance in modern drug discovery programs.
Introduction: The Significance of the Benzothiophene Scaffold
The benzothiophene motif, a fusion of benzene and thiophene rings, is a privileged structure in medicinal chemistry, appearing in a number of clinically approved drugs and experimental therapeutic agents.[1] Its rigid, planar structure and the presence of a sulfur heteroatom provide a unique electronic and steric profile that facilitates interactions with various biological targets. The derivatization of the benzothiophene core allows for the fine-tuning of a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.
This compound (CAS No: 35212-86-3) has emerged as a particularly useful intermediate. The strategic placement of the amino, chloro, and ester functionalities offers multiple points for chemical modification, enabling the construction of complex molecular architectures. This guide will explore the fundamental properties of this compound and its application as a versatile starting material in the synthesis of targeted therapeutics.
Physicochemical and Structural Properties
A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in synthesis and drug design.
General Properties
| Property | Value | Reference |
| CAS Number | 35212-86-3 | [2] |
| Molecular Formula | C₁₀H₈ClNO₂S | [2] |
| Molecular Weight | 241.7 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 105-109 °C |
Chemical Structure
The structure of this compound is depicted below. The numbering of the benzothiophene ring system follows standard IUPAC nomenclature.
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of 3-aminobenzothiophenes is a well-established area of heterocyclic chemistry. A particularly efficient and modern approach involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate.[3] This methodology offers significant advantages over traditional heating methods, including reduced reaction times, higher yields, and often cleaner reaction profiles.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to 2,6-dichlorobenzonitrile and methyl thioglycolate as readily available starting materials.
[Image of the reaction of 2,6-dichlorobenzonitrile with methyl thioglycolate in the presence of a base to yield this compound]
Caption: Potential reaction sites on the target molecule.
Reactions of the Amino Group
The 3-amino group is a key site for derivatization. It can readily undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to Sandmeyer or other related reactions to introduce a variety of substituents.
Reactions of the Ester Group
The methyl ester can be modified through several standard transformations:
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. [4][5]This carboxylic acid derivative is itself a valuable intermediate for further modifications, such as amide bond formation.
-
Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, often with a catalyst.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 3-aminobenzothiophene scaffold is a cornerstone in the design of various kinase inhibitors. [3]Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, the development of selective kinase inhibitors is a major focus of modern drug discovery.
PIM Kinase Inhibitors
The PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that are implicated in the regulation of cell survival, proliferation, and apoptosis. Overexpression of PIM kinases has been observed in various human cancers, making them attractive targets for cancer therapy. Several potent and selective PIM kinase inhibitors are based on the benzothiophene scaffold, and this compound serves as a key starting material for the synthesis of these inhibitors. [6]
LIMK1 Inhibitors
LIM kinases (LIMK1 and LIMK2) are involved in the regulation of actin dynamics and are implicated in cancer cell invasion and metastasis. [7][8]The thieno[2,3-b]pyridine core, a key pharmacophore in some LIMK1 inhibitors, can be synthesized from 3-aminobenzothiophene precursors. [3]The functional handles on this compound make it an ideal starting point for the construction of these more complex heterocyclic systems.
Caption: Role as a precursor for various kinase inhibitors.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
General Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area, preferably in a fume hood. [1]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
In case of contact:
-
Skin: Wash off with soap and plenty of water.
-
Eyes: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician.
-
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier. [9][10][11]
Conclusion
This compound is a high-value building block for medicinal chemists and drug discovery scientists. Its efficient synthesis, coupled with the versatile reactivity of its functional groups, provides a robust platform for the creation of diverse compound libraries. Its demonstrated utility in the synthesis of potent kinase inhibitors underscores its importance in the ongoing quest for novel therapeutics to combat a range of human diseases. This guide has provided a comprehensive overview of its properties and applications, serving as a valuable resource for researchers in the field.
References
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Bagley, M. C., Dwyer, J. E., Molina, M. D. B., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814–6824. [Link]
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PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). Pim kinase inhibitor compositions and uses thereof.
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Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13, 6814-6824. [Link]
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Scott, J. S., et al. (2022). Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity. ACS Chemical Neuroscience, 13(21), 3096-3107. [Link]
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Wobst, H., et al. (2021). Covalent Targeting Leads to the Development of a LIMK1 Isoform-Selective Inhibitor. Journal of Medicinal Chemistry, 64(15), 11063-11080. [Link]
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National Institute of Standards and Technology. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
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CrashCourse. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. [Link]
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LibreTexts. (2024, September 30). 21.6: Chemistry of Esters. Retrieved from [Link]
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A Technical Guide to the Molecular Structure of Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate is a polysubstituted heterocyclic compound built upon the privileged benzothiophene scaffold. Its unique arrangement of an electron-donating amino group and electron-withdrawing chloro and methyl carboxylate groups makes it a highly valuable and versatile intermediate in medicinal chemistry. This guide provides an in-depth analysis of its molecular structure, explores a plausible synthetic route via the Gewald reaction, details the analytical techniques required for its characterization, and discusses its significance as a building block in the development of novel therapeutic agents. The content herein is structured to provide not just data, but a causal understanding of the molecule's properties and applications, grounded in established chemical principles.
The Benzothiophene Scaffold: A Cornerstone in Medicinal Chemistry
The 1-benzothiophene (or benzo[b]thiophene) ring system, a fusion of benzene and thiophene rings, is a prominent scaffold in a multitude of pharmacologically active compounds.[1] Its rigid, planar structure and the presence of a sulfur heteroatom provide a unique electronic and steric profile that facilitates interactions with various biological targets. The 2-aminothiophene motif, in particular, is a key pharmacophore found in drugs exhibiting a wide array of activities, including anti-proliferative, antimicrobial, and anti-inflammatory properties.[2][3] this compound (CAS No: 35212-86-3) serves as a critical starting material for accessing more complex molecules that leverage this potent scaffold.[4][5]
In-Depth Molecular Structure Analysis
The chemical identity and properties of this molecule are dictated by the interplay of its core structure and functional groups.
Table 1: Core Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 35212-86-3 | [4] |
| Molecular Formula | C₁₀H₈ClNO₂S | [4][6] |
| Molecular Weight | 241.69 g/mol | [6] |
| Melting Point | 105-109 °C | [6] |
| Synonyms | 3-Amino-4-chloro-benzo[b]thiophene-2-carboxylic acid methyl ester |[6] |
Core Scaffold and Substituent Effects
The molecule's foundation is the bicyclic benzothiophene system. Key structural features include:
-
Amino Group (-NH₂) at C3: This is a strong electron-donating group (EDG) through resonance, increasing the electron density of the heterocyclic ring.
-
Methyl Carboxylate Group (-COOCH₃) at C2: This is an electron-withdrawing group (EWG) through both induction and resonance, which significantly influences the reactivity of the adjacent amino group.
-
Chloro Group (-Cl) at C4: Located on the benzene portion of the scaffold, this halogen acts as an electron-withdrawing group via induction but can be a weak electron-donating group through resonance.
This electronic push-pull system creates a distinct reactivity profile, making the amino group a prime site for nucleophilic attack and derivatization, while the aromatic rings are modulated for further functionalization.
Predicted Intermolecular Interactions and Crystallography
While a specific crystal structure for this exact molecule is not publicly available, data from the closely related Methyl-3-aminothiophene-2-carboxylate provides a validated model for its solid-state behavior.[7] It is highly probable that this compound forms extensive intermolecular hydrogen bonds in its crystal lattice. The amino group's protons can act as hydrogen bond donors, while the carbonyl oxygen of the ester serves as an acceptor (N-H···O).[7] These interactions are crucial for understanding the compound's physical properties, such as its melting point and solubility, and for designing crystal engineering strategies.
Synthesis and Mechanistic Insight: The Gewald Reaction
The most efficient and convergent method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[8][9] This one-pot synthesis combines a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[2][9]
Mechanism of the Gewald Reaction
The reaction proceeds through a well-elucidated pathway. The initial step is a Knoevenagel condensation between the ketone and the active nitrile to form an α,β-unsaturated intermediate.[9] This is followed by the nucleophilic addition of sulfur and subsequent cyclization to form the thiophene ring.
Caption: The generalized mechanism of the Gewald reaction.
Plausible Synthetic Protocol
A plausible synthesis for this compound would involve the reaction of 2-chlorocyclohexanone, methyl cyanoacetate, and elemental sulfur.
Materials:
-
2-Chlorocyclohexanone
-
Methyl cyanoacetate
-
Elemental Sulfur (S₈)
-
Morpholine (base)
-
Ethanol (solvent)
-
Hydrochloric acid (for work-up)
-
Ethyl acetate (for extraction)
-
Brine
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-chlorocyclohexanone (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Base Addition: Add morpholine (1.5 eq) dropwise to the stirred mixture.
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidification & Extraction: Acidify the aqueous mixture with dilute HCl to precipitate the crude product. Extract the product into ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.
Caption: A streamlined workflow for the synthesis and validation of the target compound.
Spectroscopic and Analytical Characterization
Confirming the molecular structure is a critical, self-validating step. A combination of spectroscopic methods is required for unambiguous characterization.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
|---|---|
| ¹H NMR | - Aromatic protons (benzene ring) in the δ 7.0-8.0 ppm range. - Broad singlet for -NH₂ protons (variable, δ 5.0-7.0 ppm). - Sharp singlet for -OCH₃ protons around δ 3.8-4.0 ppm. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 160-170 ppm. - Aromatic and heterocyclic carbons in the δ 110-150 ppm range. - Methyl carbon (-OCH₃) signal around δ 50-55 ppm. |
| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z ≈ 241/243 (due to ³⁵Cl/³⁷Cl isotopes). - Common fragments corresponding to the loss of -OCH₃ (M-31) and -COOCH₃ (M-59). |
| IR Spectroscopy | - N-H stretching vibrations (two bands) in the 3300-3500 cm⁻¹ region. - C=O stretching vibration (ester) around 1680-1710 cm⁻¹. - Aromatic C=C stretching in the 1450-1600 cm⁻¹ region. - C-Cl stretching vibration around 700-800 cm⁻¹. |
Applications in Drug Discovery and Development
This compound is not an end product but a versatile synthetic intermediate. Its value lies in the strategic placement of its functional groups, which allows for sequential and regioselective modifications to build more complex and potent drug candidates.
-
Amine Derivatization: The nucleophilic amino group can be readily acylated, alkylated, or used in condensation reactions to form amides, sulfonamides, or fused heterocyclic systems like thieno[2,3-d]pyrimidines, which are common in kinase inhibitors.
-
Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other esters, serving as a handle for modifying solubility or engaging in hydrogen bonding with a target protein.
-
Aromatic Ring Functionalization: The chloro-substituted benzene ring can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity and modulate the molecule's pharmacokinetic properties.
Caption: Role as a versatile building block for diverse therapeutic classes.
Conclusion
This compound is a molecule of significant strategic importance for synthetic and medicinal chemists. Its structure, characterized by a unique electronic profile on a proven pharmacophoric scaffold, makes it an ideal starting point for library synthesis and lead optimization campaigns. A thorough understanding of its structural properties, synthesis, and characterization is fundamental for any researcher aiming to leverage its potential in the pursuit of novel therapeutics.
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Mecanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. [Link]
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Synthesis of Active 2-Aminothiophenes through the Gewald Reaction. Thieme. [Link]
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Gewald reaction. Wikipedia. [Link]
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Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. MDPI. [Link]
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3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. ResearchGate. [Link]
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Methyl 3-amino-4-methylthiophene-2-carboxylate. NIST WebBook. [Link]
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Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]
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Whitepaper: Strategien zur Synthese von 3-Aminobenzothiophenen: Eine technische Anleitung für die medizinische Chemie
An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: Gemini, Senior Application Scientist Betreff: Ein umfassender Leitfaden zu modernen Synthesemethoden für den 3-Aminobenzothiophen-Kern Datum: 5. Januar 2026
Zusammenfassung für die Geschäftsleitung
Der 3-Aminobenzothiophen-Kern ist ein entscheidender Pharmakophor in der modernen Arzneimittelentwicklung und bildet das Rückgrat zahlreicher Kinase-Inhibitoren, antimitotischer Wirkstoffe und anderer Therapeutika.[1][2] Während die Gewald-Synthese eine etablierte und robuste Methode zur Herstellung von 2-Aminothiophenen ist,[3][4] erfordert die Synthese des strukturell unterschiedlichen und medizinisch ebenso wichtigen 3-Amino-Isomers alternative strategische Ansätze. Dieses Dokument dient als technischer Leitfaden für Forscher und erläutert die grundlegenden Unterschiede zwischen diesen verwandten Heterozyklen. Es bietet eine detaillierte Untersuchung einer modernen, mikrowellenunterstützten Methode zur effizienten Synthese von 3-Aminobenzothiophenen, die für die schnelle Erstellung von Wirkstoffbibliotheken und die Optimierung von Leitstrukturen entscheidend ist.
Einführung: Die strategische Bedeutung von Aminobenzothiophenen in der Arzneimittelentwicklung
Benzothiophen-Gerüste sind in einer Reihe von klinisch bedeutenden Wirkstoffen enthalten, darunter der selektive Östrogenrezeptor-Modulator Raloxifen und das Antimykotikum Sertaconazol.[1] Insbesondere die Einführung einer Aminogruppe am Benzothiophen-Kern eröffnet enorme Möglichkeiten zur weiteren Derivatisierung und hat sich bei der fragmentbasierten Wirkstoffentdeckung als äußerst vielversprechend erwiesen.[1]
Sowohl 2- als auch 3-Aminobenzothiophen-Derivate wurden als potente Inhibitoren von Schlüsselzielen bei Krankheiten untersucht. Beispielsweise wurde das 2-Amino-3-benzoylbenzothiophen-Gerüst als hochwirksamer Inhibitor der Tubulin-Polymerisation identifiziert, der das Krebswachstum in subnanomolaren Konzentrationen hemmt.[2] Gleichzeitig ist der 3-Aminobenzothiophen-Kern ein zentrales Strukturelement in Inhibitoren von Kinase-Zielen wie den PIM-Kinasen, der LIM-Kinase-Familie (LIMK) und der MAPK-aktivierten Proteinkinase 2 (MK2), die bei der Metastasierung von Tumoren und Entzündungsprozessen eine Rolle spielen.[1]
Angesichts der unterschiedlichen biologischen Profile, die sich aus der Position der Aminogruppe ergeben, ist ein klares Verständnis der spezifischen Synthesemethoden für jedes Isomer für Chemiker in der medizinischen Chemie von größter Bedeutung.
Klärung des Anwendungsbereichs: Die Gewald-Reaktion vs. die Synthese von 3-Aminobenzothiophen
Es ist ein entscheidender Punkt der Nomenklatur und des Mechanismus, der oft zu Verwirrung führt: Die Gewald-Reaktion ist per Definition eine Multikomponenten-Kondensation, die spezifisch polysubstituierte 2-Aminothiophene liefert.[3][4][5] Die klassische Reaktion beinhaltet die Kondensation eines Ketons oder Aldehyds mit einem α-Cyanoester (oder einem anderen aktivierten Nitril) in Gegenwart von elementarem Schwefel und einer Base.[4]
Der Mechanismus, der vor über 30 Jahren nach seiner Entdeckung aufgeklärt wurde, beginnt mit einer Knoevenagel-Kondensation, gefolgt von der Addition von Schwefel und einer anschließenden Zyklisierung, die die Aminogruppe an der C2-Position des Thiophenrings platziert.[4]
Abbildung 1: Vereinfachter Arbeitsablauf der klassischen Gewald-Reaktion zur Synthese von 2-Aminothiophenen.
Daher ist die direkte Synthese von 3-Aminobenzothiophenen über eine klassische Gewald-Reaktion mechanistisch nicht möglich. Dieser Leitfaden konzentriert sich stattdessen auf die bewährten und effizienten Methoden, die speziell zur Erzeugung des 3-Amino-Isomers entwickelt wurden.
Moderne Synthese von 3-Aminobenzothiophenen: Ein mikrowellenunterstützter Ansatz
Eine der robustesten und skalierbarsten Methoden für die Synthese von 3-Aminobenzothiophenen ist die Reaktion von 2-Halogenbenzonitrilen mit Methylthioglykolat, die durch Mikrowellenbestrahlung beschleunigt wird.[1] Diese Methode bietet mehrere entscheidende Vorteile für die Arzneimittelentwicklung:
-
Geschwindigkeit: Die Mikrowellenbestrahlung reduziert die Reaktionszeiten drastisch von Stunden auf Minuten, was ein schnelles Screening von Analoga ermöglicht.[1]
-
Effizienz: Die Reaktion liefert in der Regel hohe Ausbeuten über ein breites Spektrum von Substraten.[1]
-
Zugänglichkeit: Die Ausgangsmaterialien (substituierte 2-Halogenbenzonitrile und Methylthioglykolat) sind kommerziell leicht verfügbar oder einfach zu synthetisieren.
Mechanistischer Einblick: Der Mechanismus weicht deutlich von der Gewald-Reaktion ab. Er verläuft wahrscheinlich über eine anfängliche nukleophile aromatische Substitution (SNAr) des Halogenids durch das Thiolat des Methylthioglykolats, gefolgt von einer basenkatalysierten intramolekularen Thorpe-Ziegler-Zyklisierung. Die anschließende Tautomerisierung des resultierenden Imin-Intermediats führt zum stabilen 3-Amino-benzothiophen-Produkt.
Abbildung 2: Vorgeschlagener Mechanismus für die Synthese von 3-Aminobenzothiophenen aus 2-Halogenbenzonitrilen.
Experimentelles Protokoll und Substratumfang
Die folgende Methodik ist ein repräsentatives Beispiel, das aus der Literatur für die Anwendung in der Wirkstoffforschung angepasst wurde.[1]
Allgemeines Verfahren zur mikrowellenunterstützten Synthese von 3-Aminobenzo[b]thiophenen:
-
Reagenzienvorbereitung: In einem geeigneten Mikrowellenreaktionsgefäß wird eine Mischung aus dem substituierten 2-Halogenbenzonitril (1,0 Äquiv.), Methylthioglykolat (1,05 Äquiv.) und Triethylamin (3,1 Äquiv.) in trockenem DMSO (2 M) hergestellt.
-
Mikrowellenbestrahlung: Das verschlossene Gefäß wird in einem Mikrowellensynthesizer bei 130 °C für die angegebene Haltezeit bestrahlt. Die Temperatur wird durch Modulation der anfänglichen Mikrowellenleistung aufrechterhalten.
-
Aufarbeitung: Nach dem Abkühlen auf Raumtemperatur wird die Reaktionsmischung in Eiswasser gegossen.
-
Isolierung: Der resultierende feste Niederschlag wird durch Filtration gesammelt, gründlich mit Wasser gewaschen und im Vakuum getrocknet, um das gewünschte 3-Aminobenzo[b]thiophen-Produkt zu erhalten.
Tabelle 1: Substratumfang und Effizienz der mikrowellenunterstützten Synthese [1]
| Eintrag | 2-Halogenbenzonitril-Substrat | Haltezeit (min) | Ausbeute (%) |
| 1 | 2-Chlor-5-nitrobenzonitril | 11 | 96 |
| 2 | 2-Chlorbenzonitril | 20 | 76 |
| 3 | 5-Brom-2-chlorbenzonitril | 15 | 88 |
| 4 | 2-Chlor-5-methoxybenzonitril | 20 | 81 |
| 5 | 2,5-Dichlorbenzonitril | 15 | 94 |
| 6 | 2-Fluor-5-nitrobenzonitril | 5 | 93 |
Die in dieser Tabelle zusammengefassten Daten stammen aus der von O'Brien et al. in Organic & Biomolecular Chemistry veröffentlichten Arbeit und belegen die hohe Effizienz und den breiten Anwendungsbereich der Methode.[1]
Anwendungen in der Synthese von Kinase-Inhibitoren
Die wahre Stärke des 3-Aminobenzothiophen-Gerüsts liegt in seiner Fähigkeit, als vielseitige Plattform für die Synthese komplexer, biologisch aktiver Moleküle zu dienen. Die primäre Aminogruppe und der Ester sind ideale Ansatzpunkte für die weitere Funktionalisierung, was die schnelle Erstellung von Bibliotheken zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) ermöglicht.
Beispielsweise kann der aus Eintrag 1 (Tabelle 1) gewonnene Kern, Methyl-3-amino-6-nitrobenzo[b]thiophen-2-carboxylat, als Schlüsselintermediat für die Synthese potenter PIM-Kinase-Inhibitoren dienen.
Abbildung 3: Synthetischer Arbeitsablauf von einem einfachen Ausgangsmaterial zum Kern eines PIM-Kinase-Inhibitors unter Verwendung des 3-Aminobenzothiophen-Intermediats.
Dieser modulare Ansatz, der mit einer hocheffizienten Synthese des Kerngerüsts beginnt, ist von unschätzbarem Wert in Programmen zur Leitstrukturoptimierung, bei denen die systematische Modifikation peripherer Substituenten entscheidend für die Verbesserung von Potenz, Selektivität und pharmakokinetischen Eigenschaften ist.
Fazit und Ausblick
Für den praktizierenden medizinischen Chemiker ist die präzise und effiziente Synthese von Schlüsselheterozyklen von größter Bedeutung. Dieses Whitepaper hat den entscheidenden Unterschied zwischen der klassischen Gewald-Reaktion zur Herstellung von 2-Aminothiophenen und den modernen, zweckmäßigen Methoden zur Synthese der medizinisch relevanten 3-Aminobenzothiophen-Isomere verdeutlicht. Die beschriebene mikrowellenunterstützte Methode, die von 2-Halogenbenzonitrilen ausgeht, stellt eine schnelle, vielseitige und hoch-ausbeutende Strategie dar, die sich ideal für die Anforderungen der modernen Arzneimittelentwicklung eignet. Durch das Verständnis und die Anwendung dieser gezielten Syntheseansätze können Forschungsteams die Erforschung des chemischen Raums um diesen privilegierten Pharmakophor beschleunigen und so den Weg für die Entdeckung neuer Therapeutika ebnen.
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Perciaccante, R., & Varlamov, A. V. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33. [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
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Puterová, Z. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
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Sabnis, R. W. (2015). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 80(15), 7792-7801. [Link]
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O'Brien, A. G., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(23), 6486-6495. [Link]
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Romagnoli, R., et al. (2008). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 51(5), 1251-1262. [Link]
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Ivachtchenko, A. V., et al. (2017). Synthesis of 3-aminobenzo[b]thiophenes. ResearchGate. [Link]
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Ghandi, M., & Rabet, A. (2014). Synthesis of 3-amino-benzothiophenes and related mechanistic studies. ResearchGate. [Link]
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Wikipedia. (n.d.). Gewald reaction. Wikipedia. [Link]
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Wang, Z. Z., et al. (2012). Gewald reaction and apply in drug synthesis. Chinese Journal of Antibiotics, 37(8), 579-586. [Link]
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Channagiri, L. S., et al. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251. [Link]
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Wikipedia. (n.d.). Gewald-Reaktion. Wikipedia. [Link]
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A Technical Guide to the Synthesis and Characterization of Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate
Abstract: This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate (CAS No: 35212-86-3). This heterocyclic compound is a valuable building block in medicinal chemistry and drug development, primarily due to its substituted benzothiophene scaffold. This document outlines the robust Gewald aminothiophene synthesis as the principal route for its preparation. Furthermore, it details the expected analytical signatures from key spectroscopic techniques—including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—derived from established principles and data from analogous structures. The guide is intended for researchers, chemists, and drug development professionals requiring a practical and scientifically grounded understanding of this important synthetic intermediate.
Introduction: The Benzothiophene Scaffold in Modern Drug Discovery
The benzothiophene moiety is a privileged heterocyclic scaffold that constitutes the core of numerous pharmacologically active compounds. Its rigid, planar structure and electron-rich nature allow for diverse interactions with biological targets. Compounds incorporating this scaffold have been pivotal in the development of drugs with applications as anti-inflammatory agents, kinase inhibitors, and cognition enhancers.[1] this compound serves as a highly versatile intermediate, offering multiple reaction sites for constructing more complex, biologically active molecules.[2][3] The strategic placement of the amino, chloro, and carboxylate groups on the benzothiophene core makes it an ideal precursor for generating libraries of novel compounds for high-throughput screening and lead optimization.[4][5]
Compound Profile:
Synthesis and Purification
Recommended Synthetic Route: The Gewald Reaction
The most efficient and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[8] This one-pot synthesis is renowned for its operational simplicity, use of readily available starting materials, and consistently high yields.[9][10] The reaction involves a condensation between a carbonyl compound, an α-cyanoester, and elemental sulfur, catalyzed by a base.[4]
For the specific synthesis of this compound, the logical precursors would be 2-chloro-6-mercaptobenzaldehyde, methyl cyanoacetate, and elemental sulfur, with a base such as morpholine or triethylamine to facilitate the condensation and cyclization.
Generalized Reaction Mechanism
The synthesis proceeds through a well-elucidated mechanism. The first step is a base-catalyzed Knoevenagel condensation between the aldehyde and methyl cyanoacetate to form a stable α,β-unsaturated nitrile intermediate.[8] Subsequently, elemental sulfur adds to the activated methylene group, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[8]
Caption: Generalized workflow for the Gewald synthesis.
Detailed Experimental Protocol (General Method)
-
Reaction Setup: To a stirred solution of 2-chloro-6-mercaptobenzaldehyde (1.0 eq) and methyl cyanoacetate (1.0 eq) in a suitable solvent (e.g., ethanol or DMF), add elemental sulfur (1.1 eq).
-
Catalyst Addition: Slowly add a catalytic amount of morpholine (0.2 eq) to the mixture at room temperature.
-
Heating: Heat the reaction mixture to 45-50 °C and stir for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[11]
-
Work-up: Upon completion, cool the mixture to room temperature. The precipitated solid is collected by filtration.
-
Washing: Wash the crude product with cold ethanol to remove unreacted starting materials and soluble impurities.
-
Drying: Dry the product under vacuum to yield the crude this compound.
Purification Protocol
For obtaining material of high purity (>98%), recrystallization is the preferred method. A solvent system of ethanol or an ethanol/water mixture is typically effective. The crude solid is dissolved in a minimal amount of hot solvent and allowed to cool slowly, promoting the formation of well-defined crystals, which are then isolated by filtration.
Comprehensive Spectroscopic Characterization
Structural elucidation and confirmation rely on a combination of spectroscopic techniques. While specific experimental spectra for this exact compound are not publicly available, the expected data can be reliably predicted based on its functional groups and comparison with closely related analogs.[11][12][13]
Caption: Workflow for spectroscopic structure confirmation.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
-
δ 7.50-7.20 (m, 3H): This multiplet region corresponds to the three aromatic protons on the fused benzene ring. The exact splitting pattern will be complex due to their coupling with each other.
-
δ 5.80 (s, 2H): A broad singlet characteristic of the primary amine (-NH₂) protons. This peak is D₂O exchangeable.[11]
-
δ 3.85 (s, 3H): A sharp singlet corresponding to the three protons of the methyl ester (-OCH₃) group.[11]
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
-
δ 168.0: Carbonyl carbon (C=O) of the methyl ester.[14]
-
δ 145.0 - 120.0: A series of peaks corresponding to the eight carbons of the benzothiophene core. Carbons directly attached to the sulfur, nitrogen, and chlorine atoms will have distinct chemical shifts.
-
δ 100.0: Quaternary carbon of the thiophene ring attached to the amino group.
-
δ 52.0: Methyl carbon (-OCH₃) of the ester.[14]
Predicted Fourier-Transform Infrared (FT-IR) Spectrum (KBr Pellet)
-
3450-3300 cm⁻¹: Two distinct sharp bands corresponding to the symmetric and asymmetric N-H stretching of the primary amine.[11]
-
3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
-
2955 cm⁻¹: Aliphatic C-H stretching from the methyl group.[11]
-
~1670 cm⁻¹: A strong, sharp absorption band for the C=O (ester) stretching vibration.[11]
-
1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.
-
~1250 cm⁻¹: C-O stretching of the ester group.[11]
-
~750 cm⁻¹: C-Cl stretching vibration.
Predicted Mass Spectrum (Electron Ionization, EI)
-
Molecular Ion (M⁺): A prominent peak at m/z = 241.
-
Isotopic Peak (M+2): A significant peak at m/z = 243, with an intensity approximately one-third of the M⁺ peak. This M⁺/(M+2) ratio of ~3:1 is the characteristic isotopic signature for a molecule containing one chlorine atom.
-
Key Fragments:
-
m/z = 210: Loss of the methoxy group (-OCH₃).
-
m/z = 182: Loss of the entire carbomethoxy group (-COOCH₃).
-
Summary of Predicted Analytical Data
| Property / Technique | Predicted Value / Observation |
| Appearance | Off-white to pale brown crystalline solid.[15] |
| ¹H NMR | δ 7.50-7.20 (m, 3H, Ar-H), 5.80 (s, 2H, NH₂), 3.85 (s, 3H, OCH₃). |
| ¹³C NMR | δ 168.0 (C=O), 145-120 (Ar-C), 100.0 (C-NH₂), 52.0 (OCH₃). |
| FT-IR (cm⁻¹) | 3450-3300 (N-H), 1670 (C=O), 1250 (C-O), 750 (C-Cl). |
| Mass Spec (m/z) | M⁺ at 241, M+2 at 243 (ratio ~3:1). Key fragments at 210, 182. |
Reactivity and Synthetic Utility
The synthetic value of this compound lies in the differential reactivity of its functional groups. The nucleophilic amino group readily participates in condensation and acylation reactions, while the ester can be hydrolyzed or converted to an amide. This dual functionality allows for its use in the construction of fused heterocyclic systems, such as thieno[3,2-d]pyrimidines, which are of significant interest in medicinal chemistry.[2]
Caption: Synthetic utility and reactivity pathways.
Conclusion
This compound is a key synthetic intermediate whose structure can be reliably prepared via the Gewald reaction. Its characterization is straightforward using standard spectroscopic methods, which provide unambiguous signatures confirming its molecular structure, functional groups, and atomic connectivity. The predictable reactivity of its amine and ester functionalities solidifies its role as a valuable and versatile platform for the synthesis of novel heterocyclic compounds in the pursuit of new therapeutic agents.
References
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First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2006). Molecules, 11(5), 371-376. Available at: [Link][9][10][12]
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Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link][2][3]
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A green chemistry approach to gewald reaction. (2012). Der Pharma Chemica, 4(2), 755-760. Available at: [Link][4]
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Methyl 3-amino-4-methylthiophene-2-carboxylate. PubChem. Available at: [Link][13]
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In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. (2012). Journal of Chemical, Biological and Physical Sciences, 2(2), 998-1003. Available at: [Link][5]
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3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. (2012). Molbank, 2012(1), M762. Available at: [Link][14]
-
Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (2009). E-Journal of Chemistry, 6(S1), S49-S54. Available at: [Link][11]
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A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. (2022). Molecules, 27(15), 4987. Available at: [Link][1]
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- 3. CAS 22288-78-4: Methyl 3-aminothiophene-2-carboxylate [cymitquimica.com]
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1H NMR spectrum of Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate
An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate
This guide provides a detailed analysis and interpretation of the ¹H NMR spectrum of this compound, a key intermediate in pharmaceutical research and drug development. Designed for researchers, scientists, and professionals in the field, this document offers a comprehensive examination of the compound's spectral features, grounded in established principles of nuclear magnetic resonance spectroscopy and supported by data from analogous structures.
Introduction: The Significance of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules. For complex heterocyclic systems such as this compound, ¹H NMR provides crucial information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. A thorough understanding of its ¹H NMR spectrum is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior.
Molecular Structure and Predicted ¹H NMR Data
The structure of this compound comprises a substituted benzothiophene core. The protons on the aromatic ring and the methyl ester group give rise to a characteristic set of signals in the ¹H NMR spectrum. While an experimental spectrum for this specific molecule is not publicly available, a highly accurate prediction can be made based on the analysis of its close analog, Ethyl 3-amino-4-chlorobenzo[b]thiophen-2-carboxylate, and other related benzothiophene derivatives.[1][2]
Predicted ¹H NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Assignment |
| 1 | ~ 7.5 - 7.7 | Doublet | ~ 8.0 | H-7 |
| 2 | ~ 7.2 - 7.4 | Triplet | ~ 8.0 | H-6 |
| 3 | ~ 7.0 - 7.2 | Doublet | ~ 8.0 | H-5 |
| 4 | ~ 5.5 - 6.0 | Broad Singlet | - | -NH₂ |
| 5 | ~ 3.9 | Singlet | - | -OCH₃ |
Detailed Spectral Analysis
The Aromatic Region (δ 7.0 - 7.7 ppm)
The three protons on the benzene ring of the benzothiophene core (H-5, H-6, and H-7) form an AMX spin system, which will give rise to three distinct signals in the aromatic region of the spectrum.
-
H-7 (δ ~ 7.5 - 7.7 ppm): This proton is expected to be the most downfield of the aromatic protons. Its chemical shift is influenced by the electron-withdrawing effect of the adjacent sulfur atom and the anisotropic effect of the fused thiophene ring. It will appear as a doublet due to coupling with H-6.
-
H-6 (δ ~ 7.2 - 7.4 ppm): This proton will be a triplet (or more accurately, a doublet of doublets that appears as a triplet if the coupling constants are similar) as it is coupled to both H-5 and H-7.
-
H-5 (δ ~ 7.0 - 7.2 ppm): This proton is expected to be the most upfield of the aromatic protons. The presence of the electron-donating amino group at position 3 and the chloro group at position 4 will have a shielding effect on this proton. It will appear as a doublet due to coupling with H-6.
The predicted coupling constants of approximately 8.0 Hz are typical for ortho-coupling in benzene rings.
The Amino Protons (δ ~ 5.5 - 6.0 ppm)
The protons of the amino group (-NH₂) are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. The broadness of the signal is a result of quadrupole broadening from the nitrogen atom and chemical exchange.
The Methyl Ester Protons (δ ~ 3.9 ppm)
The three protons of the methyl ester group (-OCH₃) will give rise to a sharp singlet in the upfield region of the spectrum. Since there are no adjacent protons, this signal will not be split. Its chemical shift is characteristic of methyl esters.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following is a standard operating procedure for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
2. NMR Spectrometer Setup:
- Insert the NMR tube into the spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Set the appropriate spectral width, acquisition time, and number of scans.
3. Data Acquisition:
- Acquire the free induction decay (FID) signal.
- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
4. Data Processing:
- Phase the spectrum to obtain pure absorption signals.
- Reference the spectrum to the internal standard (TMS at 0 ppm).
- Integrate the signals to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Visualization of Molecular Structure and Proton Relationships
The following diagrams illustrate the molecular structure and the key through-bond relationships between the protons, which give rise to the observed spin-spin coupling.
Caption: Molecular structure of this compound with proton numbering.
Caption: Coupling relationships between the aromatic protons.
Conclusion
The ¹H NMR spectrum of this compound is a powerful diagnostic tool for its structural verification. The predicted spectrum, based on sound chemical principles and data from analogous compounds, provides a clear roadmap for what to expect experimentally. The distinct signals for the aromatic protons, the amino group, and the methyl ester serve as reliable fingerprints for the molecule. This guide provides the necessary framework for researchers to confidently interpret the ¹H NMR spectrum of this important pharmaceutical intermediate.
References
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Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry. [Link]
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Royal Society of Chemistry. (2014). Supporting Information. [Link] g/c4ra08882g.pdf )
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- 2. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
An In-depth Technical Guide to 13C NMR Data for Substituted Benzothiophenes
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and characterization of benzothiophene derivatives. The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Accurate structural elucidation is paramount, and Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as an indispensable tool for this purpose. This document moves beyond a simple recitation of data, providing a foundational understanding of the spectral features of the benzothiophene core, a systematic analysis of substituent-induced chemical shifts, a practical guide to data acquisition, and a curated collection of spectral data to aid in the structural verification of novel compounds.
Foundational Principles: The Benzothiophene Core
The benzothiophene system consists of a benzene ring fused to a thiophene ring. The numbering convention, critical for spectral assignment, is illustrated below. The electronic environment of each carbon atom is unique, influenced by the aromatic system and the sulfur heteroatom, resulting in a characteristic 13C NMR fingerprint.
The 13C NMR spectrum of the parent, unsubstituted benzothiophene, serves as our essential baseline. The chemical shifts for the eight distinct carbon atoms have been well-established.[2][3] Understanding this baseline is the first step in interpreting the spectra of more complex derivatives.
Table 1: 13C NMR Chemical Shifts for Unsubstituted Benzothiophene
| Carbon Atom | Chemical Shift (δ, ppm) in CDCl₃ |
| C2 | 126.3 |
| C3 | 122.6 |
| C3a | 139.7 |
| C4 | 124.3 |
| C5 | 124.2 |
| C6 | 122.4 |
| C7 | 123.4 |
| C7a | 139.0 |
Note: Assignments are based on data reported in the literature.[2][3] Quaternary carbons (C3a, C7a) typically exhibit lower intensity peaks due to the absence of Nuclear Overhauser Effect (NOE) enhancement in standard proton-decoupled experiments.
Decoding Substituent-Induced Chemical Shifts (SCS)
The introduction of a substituent onto the benzothiophene core systematically perturbs the electron density of the ring system, leading to predictable changes in the 13C chemical shifts. These substituent-induced chemical shifts (SCS) are governed by a combination of electronic (inductive and resonance) and steric effects.[4][5]
-
Inductive Effects: These are transmitted through the sigma-bond framework and are most pronounced on the carbon directly attached to the substituent (the ipso carbon) and adjacent carbons. Electronegative substituents withdraw electron density, deshielding the nearby carbons and shifting their signals downfield (to higher ppm).
-
Resonance Effects: These are transmitted through the π-electron system and are most significant for substituents that can donate or withdraw electron density via conjugation. These effects are most strongly observed at the ortho and para positions relative to the substituent. For example, an electron-donating group (EDG) like a methoxy group will shield the ortho and para carbons, shifting their signals upfield (to lower ppm).[4]
The interplay of these effects allows for the prediction of chemical shift patterns based on the nature and position of the substituent.
References
- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: From Molecule to Medicine – The Architectural Importance of Crystal Structure
An In-Depth Technical Guide to the Crystal Structure of Aminobenzothiophene Derivatives
In the landscape of modern drug discovery, the benzothiophene scaffold is a privileged structure, serving as the foundation for a multitude of pharmacologically active agents.[1] When functionalized with an amino group, these aminobenzothiophene derivatives exhibit a remarkable breadth of biological activities, including potent antimitotic, antimicrobial, antioxidant, and antitubercular properties.[2][3][4] However, the journey from a promising molecule to a viable drug candidate is paved with intricate challenges, chief among them being the precise understanding of its three-dimensional architecture. The crystal structure of a molecule is not merely a static snapshot; it is the blueprint that dictates its physical properties, its interaction with biological targets, and ultimately, its therapeutic efficacy.
This guide is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of the crystallographic analysis of aminobenzothiophene derivatives. We will move beyond rote protocols to explore the causality behind experimental choices, offering field-proven insights into synthesis, crystallization, and structural elucidation. Our objective is to provide a self-validating framework for analysis, grounded in authoritative science, to empower you to unlock the full potential of these versatile compounds.
The Foundation: Synthesis of Aminobenzothiophene Scaffolds
The journey to a crystal structure begins with the synthesis of the compound itself. The chosen synthetic route must not only be efficient but also yield a product of high purity, as impurities can severely inhibit crystallization. Several robust methods have been established for the synthesis of the aminobenzothiophene core.
One of the most versatile and widely used methods is the Gewald reaction , a one-pot, multi-component reaction that efficiently produces substituted 2-aminothiophenes, which can be precursors to fused benzothiophene systems.[5] For instance, the synthesis of 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is achieved in excellent yield via this method, providing a key building block for further derivatization.[5]
Other prominent strategies involve electrophilic cyclization reactions and modern coupling methodologies .[4] These techniques offer regioselective control, which is crucial for establishing clear structure-activity relationships (SAR) later in the development process. For example, various substituted benzothiophenes have been synthesized using these approaches to explore their antimicrobial and antioxidant capacities.[4]
Workflow: From Synthesis to Purified Compound
Caption: General workflow from synthesis to a pure compound ready for crystallization.
The Art and Science of Crystallization
Crystallization is the most critical and often most challenging step in determining a crystal structure. It is a process of purification and ordering, transforming a disordered solid or solution into a highly structured crystalline lattice suitable for X-ray diffraction.[6] The quality of the resulting crystal directly impacts the quality of the diffraction data and the accuracy of the final structure.
The Principle of Judicious Solvent Selection
The success of crystallization is fundamentally dependent on the choice of solvent.[7] An ideal solvent should exhibit the following characteristics:
-
High Solute Solubility at Elevated Temperatures: The compound should dissolve readily in the hot solvent.
-
Low Solute Solubility at Lower Temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting supersaturation and crystal formation.
-
Impurities Remain Soluble: Impurities should ideally remain in the "mother liquor" at low temperatures, allowing for their separation from the pure crystals.[7]
-
Non-reactive: The solvent must not react with the compound.
A systematic approach involves testing a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water) in small-scale trials to identify the optimal conditions.
Key Crystallization Methodologies
Several techniques can be employed to grow single crystals. The choice of method depends on the compound's properties, such as its solubility and stability.
Experimental Protocol: Slow Evaporation
This is often the simplest and most common method.
-
Preparation of a Saturated Solution: Dissolve the purified aminobenzothiophene derivative in a minimal amount of a suitable hot solvent to create a near-saturated solution.[8]
-
Filtration: Filter the hot solution to remove any insoluble impurities.
-
Slow Cooling and Evaporation: Cover the container (e.g., a vial or beaker) with a perforated lid (e.g., parafilm with small pinholes) to allow for slow evaporation of the solvent.[9]
-
Incubation: Place the container in a vibration-free environment and allow it to stand undisturbed for several days to weeks. Slow cooling and evaporation encourage the formation of fewer, larger, and higher-quality crystals.[6][9]
-
Crystal Harvesting: Once suitable crystals have formed, carefully isolate them from the solution using a pipette or by decanting the mother liquor.
Alternative Crystallization Techniques
| Technique | Principle | Best Suited For |
| Vapor Diffusion | A solution of the compound in one solvent is exposed to the vapor of a second solvent (an "anti-solvent") in which the compound is insoluble. The anti-solvent slowly diffuses into the primary solvent, reducing the compound's solubility and inducing crystallization. | Compounds that are sensitive to temperature changes or when only small amounts of material are available. |
| Solvent Layering | A less dense anti-solvent is carefully layered on top of a denser solution of the compound without mixing.[10] Crystals form at the interface as the solvents slowly diffuse into one another. | When two miscible solvents with different densities can be found that meet the solubility/insolubility criteria.[10] |
| Slow Cooling | A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool very slowly to room temperature, and then often to a lower temperature (e.g., 4°C).[6] | Compounds with a steep solubility curve (a large difference in solubility between hot and cold solvent). |
Decision Framework for Crystallization Method Selection```dot
Caption: The end-to-end workflow for single-crystal X-ray crystallographic analysis.
Structural Analysis: Deciphering the Molecular Blueprint
The final refined structure provides a wealth of information. For aminobenzothiophene derivatives, particular attention should be paid to the interplay of intra- and intermolecular forces, which dictate the overall conformation and crystal packing.
Key Crystallographic Parameters
The crystallographic data for different derivatives can be compared to understand how substitutions affect the crystal lattice.
| Derivative | Formula | Crystal System | Space Group | Unit Cell Dimensions (Å, °) | Ref. |
| (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone | C₁₅H₁₅NOS | Orthorhombic | Pna2₁ | a=9.2080, b=14.0485, c=10.3826 | [11][12] |
| 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | C₁₀H₁₂N₂S | Monoclinic | P2₁/c | a=9.0415, b=8.3294, c=13.1283, β=90.169 | [13] |
| 2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | C₉H₈N₂OS | Monoclinic | P2₁/c | a=10.6092, b=10.8355, c=11.1346, β=98.643 |
The Defining Role of Hydrogen Bonding
In aminobenzothiophene derivatives, hydrogen bonds are critical directing forces. The amino group (-NH₂) is a potent hydrogen bond donor, while carbonyls, nitriles, or sulfonyl groups often act as acceptors.
-
Intramolecular Hydrogen Bonds: These interactions can significantly influence molecular conformation. For example, in several 2-amino-3-aroylthiophene derivatives, an intramolecular N–H···O=C hydrogen bond closes a six-membered ring, locking the aroyl group into a specific orientation relative to the thiophene ring. [11][12]This pre-organization can be crucial for binding to a biological target.
-
Intermolecular Hydrogen Bonds: These bonds connect molecules into larger assemblies, such as infinite chains or sheets. [11][12]The geometry and strength of these interactions define the crystal's stability and physical properties.
Polymorphism: The Same Molecule, Different Structures
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. [14]Different polymorphs can have vastly different properties, including solubility, stability, and bioavailability, making polymorphism a critical consideration in drug development. For example, thin films of 2,7-bis(octyloxy)b[2]enzothieno[3,2-b]-benzothiophene (C8O–BTBT–OC8) can exhibit a substrate-induced phase at room temperature that transitions to a different high-temperature phase when annealed, a change that has significant implications for its performance in organic electronics. [14]Identifying and controlling polymorphism is key to ensuring consistent product quality.
Bridging Structure and Function: The Structure-Activity Relationship (SAR)
The ultimate goal of structural analysis in drug discovery is to establish a Structure-Activity Relationship (SAR). [15]SAR links the specific three-dimensional features of a molecule to its biological activity, providing a rational basis for designing more potent and selective drugs.
For aminobenzothiophene derivatives, crystal structures have provided invaluable insights:
-
Antimitotic Agents: The crystal structure of 2-amino-3-benzoylbenzothiophene derivatives reveals how substituents orient themselves. This information, combined with biological data, has shown that the 2-amino and 3-keto groups are essential for activity against tubulin polymerization, and that specific substitutions can enhance this activity. [2][11]* Antimycobacterial Agents: SAR studies on aminated benzothiophenes have identified specific isomers, such as 5-aminobenzothiophene and 6-aminobenzothiophene derivatives, as potent inhibitors of M. smegmatis. [3][16]The precise position of the amino group on the benzo-fused ring is a critical determinant of activity.
The SAR Cycle in Drug Design
Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis in drug design.
Complementary Insights: Computational Modeling
While X-ray crystallography provides the ground truth for a solid-state structure, computational methods offer powerful complementary tools. [17]
-
Hirshfeld Surface Analysis: This technique maps the intermolecular contacts in a crystal, providing a visual and quantitative summary of all close interactions (e.g., H-bonding, C-H···π) that contribute to the crystal packing. [18]* Density Functional Theory (DFT): DFT calculations can be used to optimize molecular geometry in the gas phase, calculate electronic properties like the electrostatic potential surface, and predict reactivity, offering insights that complement the static picture from the crystal structure. [5][19]* Molecular Docking: The experimentally determined crystal structure can be used as a high-quality input for molecular docking simulations to predict how the molecule binds to its protein target, helping to rationalize the observed biological activity. [5]
Conclusion
The crystal structure of an aminobenzothiophene derivative is the cornerstone upon which a rational drug design program is built. It provides the essential link between chemical synthesis and biological function. By integrating meticulous synthesis and purification, the artful science of crystallization, and the power of X-ray diffraction, we can elucidate the detailed molecular architecture of these compounds. This structural knowledge, when leveraged within a robust SAR framework and augmented by computational insights, empowers scientists to systematically optimize molecular properties, transforming promising hits into next-generation therapeutics.
References
- Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymeriz
- SOP: CRYSTALLIZ
- 9 Ways to Crystallize Organic Compounds. wikiHow.
- Synthesis and biological evaluation of novel benzothiophene deriv
- Crystal and Molecular Structures of Two 2-Aminothiophene Deriv
- Crystallization.
- Purification Organic Compounds: Crystallization & Distill
- Guide for crystalliz
- Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegm
- Synthesis and biological evaluation of novel benzothiophene deriv
- Crystal Structure and Disorder in Benzothiophene Deriv
- Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. PubMed Central.
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The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzot[11]hieno[3,2-j]phenanthridine and (E). IUCrData.
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- Crystal structure of 3-benzoyl-2-[(5-bromo-2-hydroxy-3-methoxybenzylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene. PMC - NIH.
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- Structure activity rel
- Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology. RSC Publishing.
- Computational studies of crystal structure and bonding. PubMed.
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An In-depth Technical Guide to the Safe Handling of Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate is a substituted benzothiophene derivative, a heterocyclic scaffold of significant interest in medicinal chemistry and pharmaceutical research. As with any novel or specialized chemical entity, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide, designed for the experienced researcher, moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, more causal understanding of the hazards associated with this compound and to detail the self-validating safety systems required for its handling.
Core Safety & Physicochemical Profile
This compound, identified by CAS Number 35212-86-3, presents a multi-faceted hazard profile that necessitates careful and informed handling. Its identity and fundamental properties are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | Methyl 3-amino-4-chlorobenzo[b]thiophene-2-carboxylate | [1] |
| CAS Number | 35212-86-3 | [1][2] |
| Molecular Formula | C₁₀H₈ClNO₂S | [2] |
| Molecular Weight | 241.7 g/mol | [2] |
| Physical Form | Solid, powder/crystalline solid | [1] |
| Melting Point | 105-109 °C | N/A |
GHS Hazard Analysis & Mechanistic Insights
This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements. Understanding the basis for these classifications is critical for appreciating the risks and implementing appropriate controls.[1]
| Hazard Class & Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity – Single Exposure (Category 3) | H335: May cause respiratory irritation |
Causality of Hazard Classifications
-
Acute Toxicity (Category 4): This classification implies a moderate level of acute toxicity. While not fatal at low doses, significant adverse health effects can occur after a single exposure. The presence of a chlorinated aromatic system and an amino group can contribute to metabolic pathways that may produce reactive intermediates, leading to systemic toxicity if absorbed in sufficient quantities.
-
Skin and Eye Irritation (Category 2/2A): The irritant nature of this compound is likely due to its chemical structure, which can interact with proteins and lipids in the skin and eyes. This can disrupt cell membranes and trigger an inflammatory response, leading to redness, pain, and swelling. Category 2 classification indicates that this damage is reversible.
-
Specific Target Organ Toxicity - Respiratory Irritation (Category 3): As a fine powder, the primary risk upon inhalation is mechanical and chemical irritation of the respiratory tract. The particles can cause inflammation of the mucous membranes, leading to symptoms like coughing, shortness of breath, and discomfort.
Laboratory Handling & Exposure Control
A multi-layered approach to safety, integrating engineering controls, administrative procedures, and personal protective equipment (PPE), is essential. The following workflow is designed as a self-validating system to minimize exposure.
Caption: A validated workflow for handling potent solid compounds.
Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Designated Area: All work with this compound should be restricted to a designated area of the lab, clearly marked with hazard signs. The work surface should be protected with an absorbent, disposable bench cover.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear two pairs of nitrile gloves that comply with ASTM D6978 standards. Change gloves immediately if contamination is suspected and every two hours during extended use.
-
Eye Protection: Use chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant risk of splashing.
-
Body Protection: A fully fastened laboratory coat is mandatory. For larger quantities or tasks with a higher risk of contamination, disposable Tyvek sleeves or a full gown should be considered.
-
Respiratory Protection: For procedures where dust generation is unavoidable despite engineering controls, a NIOSH-approved N95 respirator or higher is required.
Safe Handling & Storage Protocols
-
Storage: Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1] The container must be kept tightly sealed.
-
Quantities: Purchase and work with the smallest practical quantities of the material.
-
Weighing: When weighing the powder, do so in the fume hood. To minimize static, an anti-static gun can be employed. An alternative "tare-add-weigh" method can also be used: tare a sealed container, add the powder in the fume hood, seal the container, and then weigh it outside the hood before returning it to the hood for use.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and at the time of every glove change.
Emergency & First Aid Protocols
Immediate and correct response to an exposure is critical. All personnel must be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.
Caption: First aid response flowchart for different exposure routes.
Detailed First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, trained personnel should provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing without delay. Wash the affected skin area thoroughly with soap and copious amounts of water for at least 15 minutes. If skin irritation develops or persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release & Firefighting
Accidental Release Measures
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Control Dust: Do not use dry sweeping methods that can generate dust.
-
Clean-up: Carefully cover the spill with an inert absorbent material (e.g., vermiculite, sand). Gently scoop the mixture into a suitable, labeled hazardous waste container. Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
PPE: All clean-up operations must be performed by trained personnel wearing the full PPE described in Section 3.2.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition can produce toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl).[1]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous substances.
Disposal Considerations
Chemical waste must be managed in compliance with all federal, state, and local regulations. As a chlorinated organic compound, this material is considered hazardous waste.
-
Waste Identification: Under the Resource Conservation and Recovery Act (RCRA), this waste may be classified under the "F-list" for spent halogenated solvents if used in such a manner, or it would be considered a characteristic hazardous waste if it meets specific criteria for toxicity.[3]
-
Containerization: Collect waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label must include the words "Hazardous Waste" and the full chemical name.
-
Segregation: Do not mix this waste with incompatible materials.
-
Disposal Method: The primary recommended disposal method for chlorinated organic waste is high-temperature incineration at a licensed hazardous waste disposal facility. This process ensures the complete destruction of the compound into less harmful components. Never dispose of this chemical down the drain or in regular trash.
Conclusion
This compound is a valuable research chemical that can be used safely by adhering to the principles of chemical hygiene and risk mitigation. The key to safety lies not just in following procedures, but in understanding the rationale behind them. By integrating robust engineering controls, meticulous work practices, and appropriate personal protective equipment, researchers can confidently and responsibly advance their scientific objectives.
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NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link]
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Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology, 1970. [Link]
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Methodological & Application
The Versatile Precursor: Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate in Kinase Inhibitor Synthesis
Introduction: The Benzothiophene Scaffold in Kinase-Directed Drug Discovery
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. Within the vast chemical space of potential inhibitors, the benzothiophene scaffold has proven to be a privileged structure, capable of forming the basis for potent and selective inhibitors of a variety of kinases.[1] This guide focuses on a key precursor, methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate , and its application in the synthesis of advanced kinase inhibitors. We will delve into its synthesis, derivatization, and the biological significance of the resulting compounds, providing detailed protocols and the scientific rationale behind the experimental designs.
The 3-aminobenzothiophene core, particularly with the ester functionality at the 2-position, offers a versatile platform for chemical modification. The amino group serves as a handle for amide bond formation or for the construction of fused heterocyclic rings, while the ester can be hydrolyzed, reduced, or otherwise modified. The chloro-substituent at the 4-position can influence the electronic properties and steric interactions of the final inhibitor within the kinase ATP-binding pocket, potentially enhancing potency and selectivity.
I. Synthesis of the Precursor: this compound
A rapid and efficient method for the synthesis of 3-aminobenzo[b]thiophenes is through a microwave-assisted one-pot reaction.[1] This approach offers significant advantages over traditional heating methods, including dramatically reduced reaction times and often improved yields. The general strategy involves the reaction of a substituted 2-halobenzonitrile with methyl thioglycolate in the presence of a base.
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol is adapted from a general method for the synthesis of substituted 3-aminobenzo[b]thiophenes.[1]
Materials:
-
2-Bromo-6-chlorobenzonitrile (or 2,6-dichlorobenzonitrile)
-
Methyl thioglycolate
-
Triethylamine (Et3N)
-
Dimethyl sulfoxide (DMSO)
-
Microwave reactor
-
Ice-water bath
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a microwave-safe reaction vessel, combine 2-bromo-6-chlorobenzonitrile (1.0 eq), methyl thioglycolate (1.2 eq), and triethylamine (2.0 eq) in DMSO.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 130 °C for 10-15 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction vessel to room temperature using a stream of compressed air.
-
Pour the reaction mixture into an ice-water bath to precipitate the product.
-
Collect the solid product by vacuum filtration, washing thoroughly with water.
-
Dry the product in a vacuum oven to yield this compound.
Expert Insight: The choice of the starting 2-halobenzonitrile is critical. While 2,6-dichlorobenzonitrile can be used, 2-bromo-6-chlorobenzonitrile is often more reactive, leading to higher yields. The microwave heating accelerates the rate of the nucleophilic aromatic substitution and subsequent cyclization, making this a highly efficient process.
II. Application in Kinase Inhibitor Synthesis: Building upon the Precursor
The true value of this compound lies in its utility as a versatile starting material for a diverse range of kinase inhibitors. The 3-amino and 2-carboxylate groups are poised for cyclization reactions to form fused ring systems, a common strategy in kinase inhibitor design to create rigid scaffolds that can effectively interact with the ATP-binding site. A prominent example is the synthesis of benzothieno[3,2-d]pyrimidin-4-ones, which have shown potent inhibitory activity against Pim kinases.[2]
Protocol 2: Synthesis of a Benzothieno[3,2-d]pyrimidin-4-one Pim Kinase Inhibitor
This protocol outlines the cyclization of the precursor to form a key kinase inhibitor scaffold.
Step 1: Amide Formation
-
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add an acyl chloride (e.g., benzoyl chloride, 1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 eq).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-acylated intermediate.
Step 2: Cyclization to form the Benzothieno[3,2-d]pyrimidin-4-one Core
-
Dissolve the N-acylated intermediate from Step 1 in a high-boiling point solvent such as diphenyl ether.
-
Heat the reaction mixture to reflux (approximately 250-260 °C) for 1-2 hours.
-
Cool the reaction to room temperature, which should cause the product to precipitate.
-
Collect the solid by filtration, wash with a non-polar solvent like hexanes, and dry to obtain the benzothieno[3,2-d]pyrimidin-4-one product.
Expert Insight: The intramolecular cyclization is a thermally driven process that results in the formation of the pyrimidinone ring. This rigid, planar scaffold is a common feature in many ATP-competitive kinase inhibitors, as it can effectively participate in hydrogen bonding and hydrophobic interactions within the kinase active site.
III. Target Kinases and Signaling Pathways
Derivatives of the benzothiophene scaffold have demonstrated inhibitory activity against a range of important kinases involved in cancer and other diseases.
A. Pim Kinases
Pim-1, Pim-2, and Pim-3 are a family of serine/threonine kinases that are overexpressed in various hematopoietic malignancies and solid tumors.[2] They play a crucial role in cell survival, proliferation, and apoptosis resistance by phosphorylating downstream targets such as the pro-apoptotic protein Bad.
Caption: Pim Kinase Signaling Pathway.
B. Aurora Kinases
Aurora kinases (A, B, and C) are essential for regulating mitosis.[3] Their overexpression is common in many cancers and is associated with genetic instability.[3] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex that ensures correct chromosome segregation.
Caption: Role of Aurora Kinases in Mitosis.
C. Other Relevant Kinases
Benzothiophene derivatives have also shown inhibitory activity against other important kinase targets:
-
DYRK1A/B: Involved in cell cycle regulation and neurodevelopment.[4]
-
CLK1/4: Regulate pre-mRNA splicing.[5]
-
Haspin: Atypical kinase that phosphorylates histone H3 during mitosis.[6]
-
BDK (Branched-chain α-ketoacid dehydrogenase kinase): Regulates the metabolism of branched-chain amino acids.[7]
IV. Quantitative Data on Benzothiophene-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of some benzothiophene derivatives against various kinases. It is important to note that these compounds are not all direct derivatives of the title precursor but represent the broader class of benzothiophene-based inhibitors.
| Compound Class | Target Kinase(s) | IC50 / Ki (nM) | Reference |
| Benzothieno[3,2-d]pyrimidinone | Pim-1, Pim-2, Pim-3 | Ki: 2, 3, 0.5 | [2] |
| 5-Hydroxybenzothiophene hydrazide | Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A | IC50: 11, 87, 125.7, 163, 284, 353.3 | [4] |
| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid | BDK | IC50: 3190 | [8] |
V. Experimental Workflow for Kinase Inhibitor Profiling
The following diagram illustrates a typical workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.
Caption: Experimental Workflow for Kinase Inhibitor Development.
VI. Conclusion and Future Directions
This compound is a highly valuable and versatile precursor in the field of kinase inhibitor drug discovery. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of a wide array of complex heterocyclic scaffolds. The demonstrated activity of benzothiophene-based compounds against key oncogenic kinases such as Pim and Aurora kinases underscores the potential of this chemical class. Future research will likely focus on further exploring the structure-activity relationships of derivatives, optimizing their pharmacokinetic properties, and expanding the range of kinase targets that can be effectively and selectively inhibited by this privileged scaffold.
References
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Tao, Z.-F., Hasvold, L. A., Leverson, J. D., Han, E. K., Guan, R., Johnson, E. F., Stoll, V. S., Stewart, K. D., Stamper, G., Soni, N., Bouska, J. J., Luo, Y., Sowin, T. J., Lin, N.-H., Giranda, V. S., Rosenberg, S. H., & Penning, T. D. (2009). Discovery of 3H-Benzo[9][10]thieno[3,2-d]pyrimidin-4-ones as Potent, Highly Selective, and Orally Bioavailable Inhibitors of the Pim Kinases. Journal of Medicinal Chemistry, 52(21), 6637–6651. [Link]
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Bagley, M. C., Dwyer, J. E., Molina, M. D. B., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814–6824. [Link]
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Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Warhi, T., Al-Dies, A. M., Al-Fahd, F., Al-Otaibi, F. M., ... & Abdel-Maksoud, M. S. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2342708. [Link]
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Wikipedia contributors. (2023, December 2). Aurora kinase. Wikipedia. [Link]
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Fisher, R. P. (2021). Aurora A kinase activation: Different means to different ends. Journal of Cell Biology, 220(9), e202106128. [Link]
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Vernon, A. G., Newell, D. R., & Wedge, S. R. (2021). Targeting DYRK1A/B kinases to modulate p21-cyclin D1-p27 signalling and induce anti-tumour activity in a model of human glioblastoma. British Journal of Cancer, 125(11), 1533–1544. [Link]
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Higgins, J. M. (2010). Haspin: a newly discovered regulator of mitotic chromosome behavior. Chromosoma, 119(2), 137–147. [Link]
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Tso, S.-C., Gui, W.-J., Wu, C.-Y., Chuang, J. L., Qi, X., Skvorak, K. J., ... Chuang, D. T. (2014). Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase. Journal of Biological Chemistry, 289(30), 20583–20593. [Link]
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Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4). Probe Reports from the NIH Molecular Libraries Program. [Link]
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The Strategic Application of Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate in Modern Medicinal Chemistry
Foreword: The Benzothiophene Scaffold as a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The benzothiophene core is a prominent member of this elite group.[1][2] This fused heterocyclic system, comprising a benzene ring fused to a thiophene ring, offers a rigid yet versatile scaffold for the design of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-cancer, anti-microbial, anti-inflammatory, and anti-diabetic properties.[1][2] The unique electronic and steric properties of the benzothiophene nucleus allow for facile chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.
This guide focuses on a particularly valuable building block within this chemical class: Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate . The strategic placement of the amino, chloro, and carboxylate functionalities on this scaffold provides a trifecta of reactive handles for combinatorial library synthesis and targeted drug design, particularly in the realm of kinase inhibition.
PART 1: Synthesis of this compound: A Modern Approach
A robust and efficient synthesis of the title compound is paramount for its successful application in drug discovery programs. While classical methods for benzothiophene synthesis exist, modern techniques such as microwave-assisted organic synthesis (MAOS) offer significant advantages in terms of reaction speed, yield, and purity.[1]
Proposed Synthetic Protocol: Microwave-Assisted Annulation
This protocol is adapted from established methods for the synthesis of 3-aminobenzo[b]thiophenes.[1] The reaction proceeds via a base-mediated condensation of a 2-halobenzonitrile with methyl thioglycolate, followed by an intramolecular cyclization.
Reaction Scheme:
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Application Notes and Protocols for the Derivatization of the Amino Group in 3-Aminobenzothiophenes
Introduction: The Strategic Importance of 3-Aminobenzothiophene Scaffolds
The 3-aminobenzothiophene motif is a cornerstone in medicinal chemistry and drug development.[1][2] This privileged scaffold is present in a multitude of biologically active compounds, demonstrating a wide spectrum of pharmacological activities including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic derivatization of the 3-amino group is a pivotal step in the synthesis of these potent molecules, allowing for the fine-tuning of their physicochemical properties, target affinity, and pharmacokinetic profiles. This guide provides an in-depth exploration of the key methodologies for the chemical modification of the 3-amino group in benzothiophenes, offering both theoretical insights and practical, field-proven protocols for researchers and drug development professionals.
I. N-Acylation: Crafting Amide Bonds for Biological Efficacy
The conversion of the 3-amino group to an amide is a fundamental transformation in the synthesis of bioactive 3-aminobenzothiophene derivatives. N-acylation can enhance the stability of the molecule, introduce key pharmacophoric features, and modulate its interaction with biological targets.
Causality of Experimental Choices in N-Acylation
The choice of acylating agent and reaction conditions is dictated by the reactivity of the 3-aminobenzothiophene and the desired final product. Acyl chlorides and anhydrides are common acylating agents due to their high reactivity.[3] The use of a base, such as triethylamine or pyridine, is crucial to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the amine, thereby increasing its nucleophilicity. The selection of an appropriate solvent is also critical; aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically employed to avoid unwanted side reactions with the acylating agent.
Experimental Protocol: General Procedure for N-Acylation
-
Preparation: In a clean, dry round-bottom flask, dissolve the 3-aminobenzothiophene derivative (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., DCM, THF, or DMF).
-
Base Addition: Add a non-nucleophilic base (1.1 - 1.5 eq.), such as triethylamine or pyridine, to the solution and stir at room temperature.
-
Acylating Agent Addition: Slowly add the acyl chloride or anhydride (1.0 - 1.2 eq.) to the reaction mixture, typically at 0 °C to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.
Data Presentation: N-Acylation of 3-Aminobenzothiophenes
| Entry | 3-Aminobenzothiophene Derivative | Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Amino-2-methylbenzo[b]thiophene | Acetyl chloride | Triethylamine | DCM | 0 to rt | 2 | 95 |
| 2 | 3-Amino-5-chlorobenzo[b]thiophene | Benzoyl chloride | Pyridine | THF | 0 to rt | 3 | 92 |
| 3 | Methyl 3-aminobenzo[b]thiophene-2-carboxylate | Acetic anhydride | Triethylamine | DMF | rt | 4 | 88 |
| 4 | 3-Amino-6-fluorobenzo[b]thiophene | Propionyl chloride | DIPEA | DCM | 0 to rt | 2.5 | 90 |
II. N-Sulfonylation: Synthesizing Potent Sulfonamides
The synthesis of sulfonamides from 3-aminobenzothiophenes is a widely employed strategy in drug discovery.[4] The sulfonamide group can act as a bioisostere for other functional groups and can form crucial hydrogen bonds with biological targets.
Causality of Experimental Choices in N-Sulfonylation
Similar to acylation, N-sulfonylation involves the reaction of the amine with a sulfonyl chloride in the presence of a base. The choice of the sulfonyl chloride allows for the introduction of a wide variety of aryl or alkylsulfonyl groups. Pyridine is often used as both a base and a solvent in these reactions. The reaction conditions are generally mild, proceeding at room temperature.
Experimental Protocol: General Procedure for N-Sulfonylation
-
Preparation: Dissolve the 3-aminobenzothiophene derivative (1.0 eq.) in anhydrous pyridine or another suitable aprotic solvent.
-
Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.0 - 1.2 eq.) portion-wise to the solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with dilute HCl (to remove pyridine), followed by saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Data Presentation: N-Sulfonylation of 3-Aminobenzothiophenes
| Entry | 3-Aminobenzothiophene Derivative | Sulfonyl Chloride | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Aminobenzo[b]thiophene | Benzenesulfonyl chloride | Pyridine | Pyridine | rt | 6 | 85 |
| 2 | 3-Amino-2-cyanobenzo[b]thiophene | p-Toluenesulfonyl chloride | Triethylamine | DCM | rt | 5 | 89 |
| 3 | 3-Amino-5-methoxybenzo[b]thiophene | Methanesulfonyl chloride | Pyridine | THF | 0 to rt | 4 | 91 |
| 4 | 6-Bromo-3-aminobenzo[b]thiophene | 4-Nitrobenzenesulfonyl chloride | Pyridine | Pyridine | rt | 8 | 82 |
III. N-Alkylation and N-Arylation: Expanding Chemical Diversity
The introduction of alkyl or aryl substituents on the 3-amino group significantly expands the chemical space of 3-aminobenzothiophene derivatives. These modifications can profoundly impact the compound's lipophilicity, metabolic stability, and target engagement.
A. Reductive Amination for N-Alkylation
Reductive amination is a powerful and versatile method for the N-alkylation of amines.[5][6][7] It involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine.
The choice of the carbonyl compound determines the alkyl group to be introduced. The reaction is typically carried out in a protic solvent like methanol or ethanol, often with a catalytic amount of acid (e.g., acetic acid) to facilitate imine formation. A key aspect of this method is the use of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which selectively reduces the imine in the presence of the unreacted carbonyl compound.[6]
Experimental Protocol: General Procedure for Reductive Amination
-
Preparation: To a solution of the 3-aminobenzothiophene derivative (1.0 eq.) and the aldehyde or ketone (1.0 - 1.2 eq.) in a suitable solvent (e.g., methanol, dichloroethane), add a catalytic amount of acetic acid.
-
Imine Formation: Stir the mixture at room temperature for a period to allow for imine formation (this can be monitored by NMR or IR if desired).
-
Reduction: Add the reducing agent (e.g., NaBH₃CN or NaBH(OAc)₃) (1.2 - 1.5 eq.) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.
B. Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of N-aryl amines.[4][8] This method allows for the formation of a C-N bond between the 3-aminobenzothiophene and an aryl halide or triflate.
The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, ligand, and base. A palladium(0) source, often generated in situ from a palladium(II) precatalyst, is required. Bulky, electron-rich phosphine ligands, such as Xantphos or BINAP, are crucial for facilitating the catalytic cycle.[6] A strong, non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu), is necessary to deprotonate the amine. Anhydrous, high-boiling point solvents like dioxane or toluene are typically used.
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
-
Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the 3-aminobenzothiophene derivative (1.0 eq.), the aryl halide or triflate (1.1 eq.), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 2-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 eq.).
-
Solvent Addition: Add the anhydrous solvent (e.g., dioxane, toluene) via syringe.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by column chromatography.
Data Presentation: N-Alkylation and N-Arylation of 3-Aminobenzothiophenes
| Entry | Method | 3-Aminobenzothiophene Derivative | Coupling Partner | Catalyst/Reagent | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Reductive Amination | 3-Aminobenzo[b]thiophene | Benzaldehyde | NaBH₃CN | Acetic acid (cat.) | Methanol | rt | 85 |
| 2 | Reductive Amination | 3-Amino-2-methylbenzo[b]thiophene | Acetone | NaBH(OAc)₃ | Acetic acid (cat.) | DCE | rt | 88 |
| 3 | Buchwald-Hartwig | Methyl 3-aminobenzo[b]thiophene-2-carboxylate | 4-Bromotoluene | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 120 | 75[6][9] |
| 4 | Buchwald-Hartwig | 3-Amino-5-fluorobenzo[b]thiophene | 2-Chloropyridine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100 | 82 |
IV. Diazotization and Sandmeyer-Type Reactions: Versatile Transformations
The diazotization of the 3-amino group to form a diazonium salt opens up a plethora of synthetic possibilities.[10] The diazonium group is an excellent leaving group (N₂) and can be readily displaced by a wide range of nucleophiles in what are broadly termed Sandmeyer and Sandmeyer-type reactions.[11]
Causality of Experimental Choices in Diazotization and Subsequent Reactions
Diazotization is performed in a cold, acidic solution using sodium nitrite (NaNO₂) to generate nitrous acid in situ.[10] The temperature must be kept low (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. The subsequent Sandmeyer reaction typically employs a copper(I) salt (e.g., CuCl, CuBr, CuCN) as a catalyst to introduce the corresponding halide or cyanide group.[11] Other transformations, such as the introduction of a hydroxyl group or a hydrogen atom, can also be achieved.
Experimental Protocol: General Procedure for Diazotization and Sandmeyer Reaction
-
Diazotization:
-
Suspend or dissolve the 3-aminobenzothiophene derivative (1.0 eq.) in a cold (0-5 °C) aqueous solution of a strong acid (e.g., HCl, H₂SO₄).
-
Slowly add a cold aqueous solution of sodium nitrite (1.0 - 1.1 eq.) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction (e.g., Chlorination):
-
In a separate flask, prepare a solution of the copper(I) salt (e.g., CuCl) in the corresponding concentrated acid (e.g., HCl).
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the product with an organic solvent, wash, dry, and concentrate. Purify by column chromatography.
-
Visualization of Key Reaction Mechanisms
Workflow for Derivatization of 3-Aminobenzothiophene
Caption: Overview of key derivatization pathways for the 3-amino group of benzothiophenes.
Mechanism of Buchwald-Hartwig N-Arylation
Caption: Simplified catalytic cycle of the Buchwald-Hartwig N-arylation.
Conclusion
The derivatization of the 3-amino group of benzothiophenes is a critical aspect of modern medicinal chemistry. The methodologies outlined in this guide—N-acylation, N-sulfonylation, N-alkylation/arylation, and diazotization—provide a robust toolkit for the synthesis of diverse and potent bioactive molecules. A thorough understanding of the underlying chemical principles and careful optimization of reaction conditions are paramount to achieving high yields and purity in these transformations. The protocols and data presented herein serve as a valuable resource for researchers engaged in the discovery and development of novel benzothiophene-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions with Halogenated Benzothiophenes
For researchers, medicinal chemists, and professionals in drug development, the construction of complex molecular architectures with precision and efficiency is paramount. The benzothiophene scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds, including the selective estrogen receptor modulator (SERM) Raloxifene and the antifungal agent Sertaconazole.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for the functionalization of such heterocyclic systems, enabling the formation of carbon-carbon bonds with high functional group tolerance and generally mild reaction conditions.[3]
This guide provides an in-depth technical overview and practical, field-proven protocols for conducting Suzuki coupling reactions on halogenated benzothiophenes. We will delve into the mechanistic underpinnings that dictate reaction outcomes, explore the critical parameters for optimization, and present detailed, step-by-step procedures for the synthesis of functionalized benzothiophene derivatives.
The Mechanistic Heart of the Reaction: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst.[2] Understanding this cycle is crucial for troubleshooting and optimizing reactions. The process can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the halogenated benzothiophene. This is often the rate-determining step of the reaction. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl > F.[3]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the benzothiophene and the organic group from the boronic acid, with the palladium catalyst being regenerated to its Pd(0) state to re-enter the catalytic cycle.
Key Parameters for Successful Coupling with Halogenated Benzothiophenes
The successful execution of a Suzuki coupling on a halogenated benzothiophene substrate requires careful consideration of several interconnected parameters. The sulfur atom in the benzothiophene ring can potentially coordinate to the palladium catalyst, leading to deactivation, making the choice of ligands particularly important.[5]
Catalyst and Ligand Selection: The Power Couple
The choice of the palladium source and its associated ligand is arguably the most critical factor for a successful reaction, especially with potentially challenging heteroaromatic substrates.
-
Palladium Precatalysts: While numerous palladium sources can be effective, Pd(OAc)₂ and Pd₂(dba)₃ are common choices that are reduced in situ to the active Pd(0) species. Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ are also widely used and can be advantageous in certain situations.[6]
-
Phosphine Ligands: The electronic and steric properties of the phosphine ligand play a crucial role in stabilizing the palladium catalyst and facilitating the different steps of the catalytic cycle.
-
Triphenylphosphine (PPh₃): A workhorse ligand, often effective for the coupling of bromo- and iodobenzothiophenes.[7]
-
Buchwald Ligands (e.g., SPhos, XPhos): These bulky, electron-rich biaryl phosphine ligands are exceptionally effective for coupling less reactive chlorides and for sterically hindered substrates.[8][9] They can accelerate the rate-limiting oxidative addition and the final reductive elimination step.[10]
-
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands form very stable complexes with palladium and can offer high catalyst turnover numbers, making them suitable for challenging couplings.[4]
The Role of the Base and Solvent System
The base and solvent work in concert to facilitate the transmetalation step and maintain the catalyst's activity.
-
Bases: The choice of base is critical for activating the boronic acid.
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Commonly used and effective for a wide range of substrates. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can be beneficial for less reactive coupling partners.[11]
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often effective when carbonates are not.[8]
-
-
Solvents: Biphasic solvent systems are frequently employed in Suzuki couplings.
Substrate Reactivity and Chemoselectivity
The position and nature of the halogen on the benzothiophene ring significantly influence its reactivity.
-
Halogen Reactivity: The general order of reactivity in oxidative addition is I > Br >> Cl.[3] This differential reactivity can be exploited for chemoselective couplings in polyhalogenated benzothiophenes. For instance, in 3-bromo-7-chloro-1-benzothiophene, the C-Br bond will selectively react over the C-Cl bond under appropriate conditions.[7]
-
Positional Reactivity: The electronic properties of the benzothiophene ring system also dictate the reactivity of the halogenated positions. The C2 and C3 positions on the thiophene ring have different electronic densities, which can influence the rate of oxidative addition. Electron-withdrawing groups on the benzothiophene ring can enhance the rate of oxidative addition, while electron-donating groups may have the opposite effect.[11]
Experimental Protocols
The following protocols are provided as a robust starting point for the Suzuki coupling of halogenated benzothiophenes. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrate combinations.
Protocol 1: General Procedure for the Suzuki Coupling of a Bromobenzothiophene
This protocol is a general method suitable for the coupling of various aryl- and heteroarylboronic acids with brominated benzothiophenes.
Materials:
-
Halogenated benzothiophene (e.g., 3-bromobenzothiophene) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Degassed water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the halogenated benzothiophene, arylboronic acid, and potassium phosphate.
-
In a separate vial, weigh the Pd(OAc)₂ and SPhos and add them to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the 1,4-dioxane and degassed water via syringe.
-
Seal the flask and place it in a preheated oil bath at 90-100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Chemoselective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene
This protocol leverages the differential reactivity of C-Br and C-Cl bonds to achieve selective functionalization at the C3 position.[7]
Materials:
-
3-Bromo-7-chloro-1-benzothiophene (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Degassed water (2 mL)
Procedure:
-
Follow the setup and inert atmosphere procedure as described in Protocol 1, using the specified reagents.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material and formation of the mono-coupled product.
-
Follow the workup and purification procedure as described in Protocol 1.
Data Presentation: Representative Suzuki Couplings of Halogenated Benzothiophenes
The following table summarizes various Suzuki coupling reactions performed on halogenated benzothiophenes, highlighting the versatility of this methodology.
| Entry | Halobenzothiophene | Coupling Partner | Catalyst System | Base / Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Bromo-7-chloro-1-benzothiophene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ / Dioxane:H₂O | 90 | 85 | [7] |
| 2 | 2-Bromobenzothiophene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene:EtOH:H₂O | 80 | 92 | [12] |
| 3 | 3-Bromobenzo[b]thiophene-2-carbaldehyde | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ / Dioxane:H₂O | 100 | 78 | [8] |
| 4 | 2-Aryl halide | Benzo[b]thien-2-ylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ / THF:H₂O | 80 | up to 95 | [11] |
| 5 | 3-Iodobenzo[b]thiophene derivative | p-Tetrahydropyranyloxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene:EtOH:H₂O | 80 | 88 | [7] |
Troubleshooting and Field-Proven Insights
-
Low Yields: If the reaction is sluggish or gives low yields, consider switching to a more electron-rich and bulky ligand like SPhos or XPhos, especially for less reactive chlorides. Increasing the temperature or using a stronger base like K₃PO₄ can also be beneficial.
-
Catalyst Deactivation: The sulfur atom in benzothiophene can coordinate to the palladium center, leading to catalyst deactivation.[5] Using bulky ligands that shield the metal center can mitigate this issue. If catalyst decomposition (indicated by the formation of palladium black) is observed, ensure that the reaction is thoroughly degassed and run under a strict inert atmosphere.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid before transmetalation can be a significant side reaction, particularly with heteroarylboronic acids. Using a less aqueous solvent system or potassium trifluoroborate salts instead of boronic acids can sometimes reduce this side reaction.[13]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of functionalized benzothiophenes, providing a reliable and versatile route to a wide array of complex molecules of interest to the pharmaceutical and materials science industries. A thorough understanding of the reaction mechanism and the interplay between the catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement and optimize these powerful transformations in their own laboratories.
References
- BenchChem. (2025). Application Notes & Protocols: Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene. BenchChem.
- BenchChem. (n.d.). Optimization of Suzuki coupling conditions for 3-Bromobenzo[b]thiophene-2-carbaldehyde. BenchChem. Retrieved January 5, 2026.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Desketoraloxifene via Suzuki-Miyaura Coupling. BenchChem.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. BenchChem.
-
Greig, I. R., et al. (2011). Versatile synthesis of functionalised dibenzothiophenes via Suzuki coupling and microwave-assisted ring closure. Organic & Biomolecular Chemistry, 9(20), 7044-7056. Available at: [Link]
-
Jiang, Q., et al. (2023). Application of Deep Eutectic Solvents in Formation of Carbon‐Carbon and Carbon‐Heteroatom Bond by Cross‐Coupling Reactions. ChemistrySelect, 8(48), e202303491. Available at: [Link]
-
Aliyeva, G., et al. (2025). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
Gao, C., et al. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Advances, 7(12), 7136-7139. Available at: [Link]
-
Khan, I., et al. (2014). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Journal of the Chilean Chemical Society, 59(1), 2351-2356. Available at: [Link]
-
Hartwig, J. F. (2010). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Accounts of chemical research, 43(8), 1104-1114. Available at: [Link]
-
Subhas, M. S., et al. (2010). New cyclopalladated benzothiophenes: a catalyst precursor for the Suzuki coupling of deactivated aryl chlorides. Organic & Biomolecular Chemistry, 8(13), 3001-3006. Available at: [Link]
-
Handy, S. T., & Wilson, T. (2009). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 50(44), 6049-6051. Available at: [Link]
-
Dadiboyena, S. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European journal of medicinal chemistry, 52, 23-34. Available at: [Link]
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved January 5, 2026.
- BenchChem. (2025). Comparative Study of Ligand Effects in Suzuki Reactions with 4-(Diphenylamino)benzeneboronic Acid. BenchChem.
-
Scott, J. P., & Sigman, M. S. (2021). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 143(34), 13685-13695. Available at: [Link]
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Medicinal Chemistry, 20(9), 839-854.
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved January 5, 2026, from [Link]
-
Khan, I., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. PloS one, 13(5), e0196885. Available at: [Link]
- Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13549-13555.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 5, 2026, from [Link]
-
D’Amato, E., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 853. Available at: [Link]
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Application Notes & Protocols: Accelerated Synthesis of 3-Aminobenzothiophenes via Microwave Irradiation
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Significance of 3-Aminobenzothiophenes in Modern Drug Discovery
The benzothiophene scaffold is a privileged heterocyclic motif, forming the core structure of numerous pharmacologically active compounds. Among its derivatives, 3-aminobenzothiophenes are particularly valuable as versatile intermediates in the synthesis of a wide array of therapeutic agents.[1] Their utility spans from the development of potent kinase inhibitors for oncology to novel antimitotic agents.[1][2] Specifically, these compounds serve as crucial building blocks for condensed heterocyclic systems like thieno[2,3-b]pyridines and benzo[3][4]thieno[3,2-d]pyrimidines, which are scaffolds for inhibitors of LIMK1, PIM kinases, and MK2.[2][5]
Traditional synthetic routes to 3-aminobenzothiophenes often involve lengthy reaction times, harsh conditions, and laborious purification procedures. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the construction of such heterocyclic systems, offering significant advantages in terms of reaction speed, yield, and energy efficiency.[3][6] Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to cleaner reactions with reduced by-product formation.[7] This application note provides detailed protocols for the microwave-assisted synthesis of 3-aminobenzothiophenes, a comparative analysis with conventional heating methods, and insights into the underlying reaction mechanisms.
Core Principles of Microwave-Assisted Synthesis
Microwave synthesis utilizes the ability of polar molecules (solvents, reagents) to absorb microwave energy and convert it into heat. This "dielectric heating" is fundamentally different from conventional heating, where heat is transferred from an external source through the vessel walls to the reaction mixture. The key advantages of this volumetric heating include:
-
Rapid Heating: Reaching the target temperature in minutes or even seconds.[7]
-
Uniform Heating: Minimizing thermal gradients and side reactions.
-
Higher Temperatures: Safely achieving temperatures above the solvent's boiling point in sealed vessels.
-
Increased Reaction Rates: Often dramatic acceleration of chemical transformations.[3]
Primary Synthetic Protocol: Annulation of 2-Halobenzonitriles
A highly efficient and rapid method for the synthesis of 3-aminobenzothiophenes involves the microwave-assisted reaction of readily available 2-halobenzonitriles with methyl thioglycolate in the presence of a base.[2]
Reaction Scheme
Caption: General scheme for the synthesis of 3-aminobenzothiophenes.
Proposed Reaction Mechanism
The reaction is believed to proceed through a series of steps involving nucleophilic aromatic substitution, condensation, and intramolecular cyclization, likely following a Thorpe-Ziegler type mechanism for the final ring-closure.[8][9][10]
-
Deprotonation: Triethylamine (Et₃N) deprotonates the α-carbon of methyl thioglycolate, forming a thiolate anion.
-
Nucleophilic Aromatic Substitution (SNAAr): The thiolate anion attacks the carbon bearing the halogen on the 2-halobenzonitrile, displacing the halide.
-
Intramolecular Cyclization (Thorpe-Ziegler): The resulting intermediate undergoes an intramolecular cyclization, where the carbanion attacks the nitrile group.
-
Tautomerization: The cyclic intermediate tautomerizes to form the stable aromatic 3-aminobenzothiophene product.
Caption: Stepwise workflow of the proposed reaction mechanism.
Detailed Experimental Protocol
Materials:
-
Substituted 2-halobenzonitrile (1.0 equiv)
-
Methyl thioglycolate (1.05 equiv)
-
Triethylamine (3.1 equiv)
-
Dry Dimethyl Sulfoxide (DMSO) (to make a 2 M solution)
-
Microwave reactor (e.g., Biotage Initiator or CEM Discover)
-
Microwave-safe reaction vial with a stir bar
Procedure:
-
To a microwave-safe reaction vial, add the substituted 2-halobenzonitrile (1.0 equiv), methyl thioglycolate (1.05 equiv), and triethylamine (3.1 equiv).
-
Add a sufficient volume of dry DMSO to achieve a 2 M concentration of the limiting reagent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 130 °C for the specified time (typically 10-20 minutes), with stirring. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the vial to room temperature using a stream of compressed air.
-
Pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry in vacuo to obtain the 3-aminobenzothiophene product.
Data Presentation: Microwave vs. Conventional Heating
The advantages of microwave-assisted synthesis are clearly demonstrated by comparing reaction times and yields with those of conventional oil-bath heating.[2]
| Entry | Substrate (2-halobenzonitrile) | Method | Temperature (°C) | Time | Yield (%) |
| 1 | 2-Fluoro-5-nitrobenzonitrile | Conventional | 100 | 2 h | 95 |
| 2 | 2-Fluoro-5-nitrobenzonitrile | Microwave | 130 | 11 min | 94 |
| 3 | 5-Bromo-2-fluorobenzonitrile | Microwave | 130 | 11 min | 96 |
| 4 | 2,6-Difluorobenzonitrile | Microwave | 130 | 20 min | 58 |
| 5 | 2-Fluoro-3-cyanopyridine | Microwave | 130 | 15 min | 75 |
Data sourced from Bagley, M. C., et al. (2015). Organic & Biomolecular Chemistry.[2]
Alternative Synthetic Route: The Gewald Reaction
The Gewald reaction is a classic multi-component reaction for the synthesis of 2-aminothiophenes.[11] Its application can be extended to the synthesis of 3-aminobenzothiophene precursors. The microwave-assisted Gewald reaction offers a rapid and efficient alternative.[12]
Reaction Scheme (Gewald Reaction)
Caption: General scheme for the Gewald reaction.
Protocol for Microwave-Assisted Gewald Synthesis of a Tetrahydrobenzothiophene
Materials:
-
Cyclohexanone (1.0 equiv)
-
Ethyl cyanoacetate (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
Morpholine (1.5 equiv)
-
Ethanol
Procedure:
-
In a microwave-safe vial, mix cyclohexanone, ethyl cyanoacetate, elemental sulfur, and morpholine in ethanol.
-
Seal the vial and irradiate in a microwave reactor at a specified temperature and time (e.g., 80-120 °C for 5-15 minutes).
-
After cooling, the product often crystallizes directly from the reaction mixture.
-
The product can be isolated by filtration, washed with cold ethanol, and dried.
Safety Considerations in Microwave Chemistry
While microwave synthesis is a powerful tool, it is crucial to adhere to strict safety protocols:
-
Use Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous.
-
Pressure Monitoring: Always use sealed vessels that are rated for the expected pressures and temperatures. Modern reactors have built-in pressure monitoring and control.
-
Solvent Choice: Be aware of the properties of the solvents used. Highly volatile solvents can generate high pressures. DMSO is a good solvent for many microwave reactions due to its high boiling point and strong microwave absorption.
-
Exothermic Reactions: Exercise caution with potentially explosive or highly exothermic reactions. Start with small-scale experiments to assess the reaction kinetics.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
Conclusion and Future Outlook
Microwave-assisted synthesis provides a superior method for the rapid and efficient production of 3-aminobenzothiophenes, key intermediates in drug discovery. The protocols outlined in this application note demonstrate significant reductions in reaction times and often improved yields compared to conventional methods. By leveraging the principles of microwave chemistry, researchers can accelerate the synthesis of compound libraries and expedite the drug development process. The continued exploration of microwave-assisted techniques in heterocyclic chemistry promises further innovations in the synthesis of complex and biologically relevant molecules.
References
-
Bagley, M. C., Dwyer, J. E., Molina, M. D. B., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814–6824. [Link]
-
Thorpe reaction. In Wikipedia. Retrieved January 5, 2026, from [Link]
-
Rajasekhar, K. K., & Raju, G. (2010). Comparative study of conventional and microwave induced synthesis of selected heterocyclic molecules. International Journal of ChemTech Research, 2(1), 592-597. [Link]
-
Kaur, H., Kumar, S., & Singh, I. (2017). Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. Journal of the Indian Chemical Society, 94(4), 399-404. [Link]
-
Bagley, M. C., Dwyer, J. E., Molina, M. D. B., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. University of Strathclyde. [Link]
-
Bagley, M. C., Dwyer, J. E., Molina, M. D. B., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. PubMed. [Link]
-
De la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2020). Microwave-Assisted Green Organic Synthesis. ResearchGate. [Link]
-
Patil, S. A., Patil, R., & Miller, D. D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Thorpe-Ziegler Reaction. (2014). Chem-Station International Edition. [Link]
-
Thorpe reaction. (2020). L.S.College, Muzaffarpur. [Link]
-
Solvent Choice for Microwave Synthesis. CEM Corporation. Retrieved January 5, 2026, from [Link]
-
Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. University of Strathclyde. [Link]
-
Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry. [Link]
-
Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. [Link]
-
Sharma, A., & Kumar, P. (2014). Comparative Study of Conventional and Microwave Assisted Synthesis of Chalcones. Asian Journal of Chemistry, 26(1), 255-257. [Link]
-
Cravotto, G., & Cintas, P. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
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Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. [Link]
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specific effects of microwave - Solid supported reaction. Shanmugha Arts, Science, Technology & Research Academy. Retrieved January 5, 2026, from [Link]
-
Tiwari, G., Khanna, A., Mishra, V. K., & Sagar, R. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC advances, 13(48), 33695–33722. [Link]
- Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor. (1984).
- Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor. (1984).
-
Thorpe–Ziegler Reaction Mechanism. (2021). YouTube. [Link]
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Comparative study of conventional and microwave assisted synthesis of different substituted heterocyclic amides. Indian Chemical Society. Retrieved January 5, 2026, from [Link]
-
Comparison between microwave and conventional heating reactions. ResearchGate. Retrieved January 5, 2026, from [Link]
-
A green chemistry approach to gewald reaction. Der Pharma Chemica. Retrieved January 5, 2026, from [Link]
-
Comparative Study of Conventional and Microwave Assisted Synthesis of Chalcones. Asian Publication Corporation. Retrieved January 5, 2026, from [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Retrieved January 5, 2026, from [Link]
-
Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. PubMed. Retrieved January 5, 2026, from [Link]
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Topic: Reaction of Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate with Electrophiles
An Application Guide for the Medicinal Chemist
Abstract: This document provides a detailed technical guide on the reactivity of methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate, a highly functionalized and synthetically valuable scaffold. In the absence of direct literature for this specific molecule, this guide leverages established principles of heterocyclic chemistry to predict reaction outcomes and provides robust, adaptable protocols for its engagement with common electrophiles. We will dissect the electronic and steric factors governing its reactivity, focusing on N-functionalization and regioselective C-substitution on the aromatic backbone. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to utilize this versatile building block in their synthetic campaigns.
Foundational Analysis: The Starting Material
The title compound, this compound, belongs to the 3-aminobenzothiophene class of heterocycles. This family is of significant interest in drug discovery, with derivatives showing promise as antimitotic agents, kinase inhibitors, and antimicrobial compounds.[1][2] The starting material is typically synthesized via cyclocondensation reactions, such as the Gewald reaction or related annulation strategies, which efficiently construct the polysubstituted thiophene ring.[3][4][5]
Table 1: Physicochemical Properties of the Starting Material
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClNO₂S | - |
| Molecular Weight | 241.70 g/mol | - |
| Appearance | Off-white to yellow solid (predicted) | - |
| Key Functional Groups | Aromatic amine, Ester, Aryl chloride, Thioether | - |
Predicting Reactivity: An interplay of Electronics and Sterics
The reaction pathway of this molecule is dictated by a complex interplay between its three key substituents. Understanding their individual and collective influence is paramount for predicting regioselectivity.
-
3-Amino Group (-NH₂): This is a powerful electron-donating group (EDG) through resonance (+R effect). It strongly activates the heterocyclic system towards electrophilic attack. The lone pair on the nitrogen also makes it a potent nucleophilic site for direct reactions like acylation and sulfonylation.
-
2-Carboxylate Group (-COOCH₃): This is a moderate electron-withdrawing group (EWG) through both resonance and induction (-R, -I effects). It deactivates the position to which it is attached (C2) and the ring system as a whole.
-
4-Chloro Group (-Cl): This group exhibits a dual nature. It is electron-withdrawing via induction (-I effect) but weakly electron-donating via resonance (+R effect). Overall, it is considered a deactivating group.
The Net Effect: The 3-amino group is the most influential substituent. However, the positions it most strongly activates within the thiophene ring (C2 and C4) are blocked. This steric hindrance, combined with the deactivating nature of the ester and chloro groups, suggests that electrophilic attack on the thiophene ring is unlikely.
Therefore, two primary reaction pathways are predicted:
-
Direct reaction at the 3-amino group: The nitrogen atom is the most nucleophilic center, making N-acylation, N-sulfonylation, and N-alkylation highly favorable.
-
Electrophilic Aromatic Substitution (SEAr) on the Benzene Ring: The activating influence of the 3-amino group extends to the fused benzene ring. Under conditions that favor ring substitution, the electrophile is expected to attack the electron-rich positions of the benzo moiety, primarily C7 and C5. Under strongly acidic conditions (e.g., nitration), the amino group protonates to form -NH₃⁺, which is a strong deactivating group, directing substitution to the benzene ring.
Caption: Predicted reactivity map based on substituent effects.
Application Protocols for Electrophilic Reactions
The following protocols are adapted from established procedures for related benzothiophene systems and are designed to be robust starting points.
Protocol 3.1: N-Acylation with Acyl Chlorides
This protocol targets the nucleophilic amino group to form an amide linkage, a common transformation in medicinal chemistry.
-
Rationale: The high nucleophilicity of the 3-amino group allows for a rapid reaction with electrophilic acylating agents. A non-nucleophilic base like pyridine or triethylamine is used to neutralize the HCl byproduct without competing in the reaction. Dichloromethane (DCM) is an excellent inert solvent for this transformation.
-
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Add a suitable base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the N-acylated product.
-
Protocol 3.2: Ring Nitration
This protocol aims to install a nitro group onto the benzene ring, a versatile handle for further functionalization (e.g., reduction to an amine).
-
Rationale: Direct nitration of aminothiophenes can be complex. Under the strongly acidic conditions required for nitration, the 3-amino group is protonated to form an electron-withdrawing ammonium (-NH₃⁺) group. This deactivates the entire molecule but directs the incoming electrophile (NO₂⁺) to the benzene portion of the scaffold, as the thiophene ring is already deactivated by the ester.[6][7][8] The choice of nitrating agent and temperature can influence the regioselectivity between the C5 and C7 positions.[8]
-
Step-by-Step Protocol (Potassium Nitrate / Sulfuric Acid):
-
Carefully add concentrated sulfuric acid to a round-bottom flask and cool it to 0 °C in an ice-salt bath.
-
Slowly add this compound (1.0 eq) in portions, ensuring the temperature does not rise above 5 °C. Stir until fully dissolved.
-
In a separate flask, finely grind potassium nitrate (KNO₃) (1.05 eq).
-
Add the powdered KNO₃ portion-wise to the stirred sulfuric acid solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-3 hours. Monitor the reaction progress by TLC (quenching a small aliquot in ice water and extracting with ethyl acetate).
-
Once the starting material is consumed, pour the reaction mixture slowly and carefully onto a large volume of crushed ice with vigorous stirring.
-
Allow the ice to melt, and the precipitated solid will form. Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).
-
Dry the solid product. A mixture of C5-nitro and C7-nitro isomers is expected, which can be separated by careful column chromatography.
-
Table 2: Comparison of Nitrating Conditions for 3-Substituted Benzothiophenes
| Nitrating Agent | Temperature | Typical Outcome on Benzene Ring | Reference |
| Conc. HNO₃ in H₂SO₄/AcOH | 60 °C | Mixture of 4, 5, 6, 7-nitro isomers | [8] |
| KNO₃ in conc. H₂SO₄ | 0 °C | Favors 5- and/or 6-nitro isomers | [8] |
| Fuming HNO₃ in Ac₂O/AcOH | 0 °C | Mixture of 4, 5, 6, 7-nitro isomers | [6] |
Protocol 3.3: Ring Halogenation
This protocol introduces a halogen (Br or Cl) onto the benzene ring, providing a site for cross-coupling reactions.
-
Rationale: The electron-rich benzene ring is susceptible to electrophilic halogenation. N-halosuccinimides (NBS or NCS) are convenient and safer sources of electrophilic halogens compared to Br₂ or Cl₂. Acetic acid or DMF are common solvents that can facilitate the reaction. The reaction is predicted to occur at the C7 or C5 position.
-
Step-by-Step Protocol (N-Bromosuccinimide):
-
Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or DMF in a flask protected from light.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) in one portion to the solution.
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. Gentle heating (40-50 °C) may be required to drive the reaction to completion.
-
Upon completion, pour the reaction mixture into a large volume of water.
-
If a precipitate forms, collect it by filtration and wash with water. If no solid forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated Na₂S₂O₃ solution (to quench any remaining NBS/Br₂), followed by saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to separate potential regioisomers.
-
Caption: Workflow for selecting the appropriate protocol.
Conclusion
While this compound is a molecule with limited direct precedent in the literature, its reactivity can be confidently predicted by analyzing the directing effects of its substituents. The 3-amino group serves as the primary reactive site for N-functionalization under mild conditions. For C-C or C-X bond formation on the aromatic core, electrophilic substitution is directed to the benzo portion of the scaffold, with the provided protocols for nitration and halogenation serving as experimentally grounded starting points. This guide provides the strategic and practical framework necessary for researchers to successfully employ this valuable heterocyclic building block in the synthesis of novel compounds for drug discovery and materials science.
References
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Semantic Scholar.
- Mechanisms of the Gewald synthesis of 2-aminothiophenes
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry. [Link]
-
Gewald reaction. Wikipedia. [Link]
-
Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors. (2015). Organic & Biomolecular Chemistry. [Link]
-
Asymmetric C2‐alkylation of 3‐aminobenzothiophene. ResearchGate. [Link]
-
Recent trends in the chemistry of aminobenzo[b]thiophenes. (2010). Semantic Scholar. [Link]
-
Benzo[b]thiophen derivatives. Part XI. Nitration of 3-acetyl- and 3-formyl-benzo[b]thiophens. (1971). Journal of the Chemical Society C: Organic. [Link]
- Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof. (2009).
-
Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Journal of the Korean Chemical Society. [Link]
-
Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com. [Link]
-
Substitution reactions of benzo[b]thiophen derivatives. Part III. Nitration of benzo[b]thiophen-2-carboxylic acid and its 3-methyl derivative. (1968). Journal of the Chemical Society C: Organic. [Link]
-
Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021). Molecules. [Link]
-
Visible‐Light‐Mediated Synthesis of 3‐Chlorobenzo[b]thiophenes Using Polychloromethanes as Solvent and Halogen Source. ResearchGate. [Link]
-
Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... ResearchGate. [Link]
-
Synthesis of 3-halobenzo[b]thiophene derivatives via electrophilic cyclization. ResearchGate. [Link]
-
Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. (2009). Journal of Medicinal Chemistry. [Link]
-
Methyl 3-Amino-4-methylthiophene-2-carboxylate. Shree Ganesh Remedies Limited. [Link]
-
Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid. (1971). Journal of the Chemical Society C: Organic. [Link]
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Application Notes and Protocols for the Synthesis of Benzothieno[3,2-d]pyrimidines from Aminobenzothiophenes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The benzothieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse and significant pharmacological activities. This document provides a comprehensive guide for the synthesis of this important class of compounds, with a focus on practical and efficient protocols starting from readily accessible aminobenzothiophenes. We will delve into the strategic preparation of the aminobenzothiophene precursors via the versatile Gewald reaction, followed by an in-depth exploration of various cyclization strategies to construct the fused pyrimidine ring. This guide is designed to equip researchers with the necessary knowledge to not only replicate these syntheses but also to adapt and innovate upon them for the development of novel therapeutic agents.
Introduction: The Significance of the Benzothieno[3,2-d]pyrimidine Core
The fusion of a benzothiophene ring system with a pyrimidine nucleus gives rise to the benzothieno[3,2-d]pyrimidine scaffold, a heterocyclic framework of considerable interest in drug discovery. This structural motif is a key component in a variety of biologically active molecules, exhibiting a broad spectrum of therapeutic potential. Notably, derivatives of benzothieno[3,2-d]pyrimidine have been investigated as potent inhibitors of various kinases, including Pim kinases, which are implicated in cancer progression.[1] Furthermore, this scaffold has been explored for its anti-inflammatory, analgesic, and antimicrobial properties.[2] The rigid, planar structure of the benzothieno[3,2-d]pyrimidine system provides a unique template for the design of specific and potent inhibitors of biological targets. The ability to readily introduce diverse substituents onto this core framework allows for the fine-tuning of physicochemical properties and pharmacological activity, making it a highly attractive target for medicinal chemists.
This application note will provide a detailed and practical guide to the synthesis of benzothieno[3,2-d]pyrimidines, starting from the construction of the prerequisite aminobenzothiophene building blocks.
Part 1: Synthesis of Aminobenzothiophene Precursors via the Gewald Reaction
The Gewald reaction is a powerful and widely employed one-pot, three-component reaction for the synthesis of highly substituted 2-aminothiophenes.[3][4] This reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst. Its operational simplicity, ready availability of starting materials, and the ability to generate diverse 2-aminothiophenes make it the method of choice for preparing the precursors to benzothieno[3,2-d]pyrimidines.
Logical Workflow for the Gewald Reaction
Caption: Workflow for the Gewald three-component synthesis of 2-aminobenzothiophenes.
Detailed Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol describes a typical Gewald reaction for the synthesis of a 2-aminobenzothiophene precursor.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base like triethylamine or piperidine)
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Addition of Base: To the stirred suspension, add morpholine (0.5-1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to 50-70°C and maintain this temperature with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Purification: The crude 2-aminobenzothiophene can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure product.
Safety Precautions:
-
The Gewald reaction should be performed in a well-ventilated fume hood as elemental sulfur can produce hydrogen sulfide upon heating in the presence of certain reagents.
-
Morpholine is a corrosive and flammable liquid. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Part 2: Cyclization Strategies for the Formation of the Benzothieno[3,2-d]pyrimidine Ring
Once the aminobenzothiophene precursor is in hand, the next critical step is the construction of the fused pyrimidine ring. Several efficient methods exist for this transformation, each with its own set of advantages. The choice of method often depends on the desired substitution pattern on the pyrimidine ring and the nature of the functional group at the 3-position of the aminobenzothiophene (e.g., nitrile, ester, or amide).
Strategy 1: Reaction with Formamide - A Direct Approach to Benzothieno[3,2-d]pyrimidin-4(3H)-ones
Reacting 2-aminobenzothiophene-3-carbonitriles or -3-carboxamides with formamide is a straightforward and common method to introduce the C4-N3-C2 fragment of the pyrimidine ring, leading to the formation of benzothieno[3,2-d]pyrimidin-4(3H)-ones.
Caption: General scheme for the synthesis of benzothieno[3,2-d]pyrimidin-4(3H)-ones using formamide.
Materials:
-
2-Aminobenzothiophene-3-carbonitrile derivative
-
Formamide
-
High-boiling point solvent (optional, e.g., N,N-dimethylformamide - DMF)
-
Standard laboratory glassware suitable for high-temperature reactions
Procedure:
-
Reaction Setup: In a round-bottom flask, place the 2-aminobenzothiophene-3-carbonitrile (1.0 eq).
-
Addition of Formamide: Add an excess of formamide (typically 10-20 equivalents).
-
Reaction: Heat the reaction mixture to a high temperature (typically 150-180°C) and maintain it for several hours (4-8 hours). The reaction progress can be monitored by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash it with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or DMF.
Causality Behind Experimental Choices:
-
Excess Formamide: Formamide serves as both a reactant and a solvent in this reaction. A large excess is used to drive the reaction to completion.
-
High Temperature: The cyclization reaction requires significant thermal energy to proceed at a reasonable rate.
Strategy 2: Microwave-Assisted Synthesis - An Expedited Route
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. The synthesis of benzothieno[3,2-d]pyrimidines is amenable to this technology.
Caption: A streamlined workflow for the microwave-assisted synthesis of benzothieno[3,2-d]pyrimidines.
This protocol is adapted from a reported synthesis of a PIM kinase inhibitor.[5]
Materials:
-
Methyl 3-aminobenzo[b]thiophene-2-carboxylate
-
Formamidine acetate
-
Ethanol
-
Microwave synthesizer
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine methyl 3-aminobenzo[b]thiophene-2-carboxylate (1.0 eq) and formamidine acetate (1.5 eq) in ethanol.
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short period (e.g., 15-30 minutes).
-
Work-up: After the reaction is complete, cool the vessel to room temperature. The product may precipitate upon cooling.
-
Isolation: Collect the solid product by filtration and wash with cold ethanol.
-
Purification: If necessary, the product can be purified by column chromatography or recrystallization.
Expertise & Experience:
-
The use of microwave heating significantly accelerates the cyclization reaction, reducing the reaction time from hours to minutes compared to conventional heating methods. This is due to the efficient and uniform heating provided by microwaves.
Strategy 3: Cyclization with Urea or Chloroformamidine Hydrochloride
For the synthesis of benzothieno[3,2-d]pyrimidin-2,4(1H,3H)-diones or 2-aminobenzothieno[3,2-d]pyrimidin-4-ones, urea and chloroformamidine hydrochloride are excellent cyclizing agents, respectively.[6][7]
Materials:
-
Ethyl 3-aminothiophene-2-carboxylate
-
Urea
-
Sodium hydroxide
-
Sulfuric acid
Procedure:
-
Reaction: Heat a mixture of ethyl 3-aminothiophene-2-carboxylate (1.0 eq) and urea (excess) under neat conditions at high temperature (e.g., 190°C).
-
Hydrolysis: After the reaction is complete, treat the reaction mixture with a solution of sodium hydroxide.
-
Acidification: Acidify the basic solution with sulfuric acid to precipitate the product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry to obtain the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.
Materials:
-
3-Amino(benzo)thiophene carboxylate
-
Chloroformamidine hydrochloride
-
Suitable solvent (e.g., ethanol, dioxane)
-
Base (e.g., triethylamine)
Procedure:
-
Reaction: Condense the 3-amino(benzo)thiophene carboxylate (1.0 eq) with chloroformamidine hydrochloride (1.1 eq) in a suitable solvent in the presence of a base.
-
Work-up and Purification: After the reaction is complete, the product can be isolated by filtration and purified by recrystallization.
Data Presentation
Table 1: Comparison of Synthetic Strategies for Benzothieno[3,2-d]pyrimidines
| Strategy | Starting Material | Cyclizing Agent | Key Advantages | Potential Challenges |
| Formamide Cyclization | 2-Aminobenzothiophene-3-carbonitrile/carboxamide | Formamide | Simple, one-step, readily available reagent | High reaction temperatures, long reaction times |
| Microwave-Assisted | 3-Aminobenzothiophene carboxylate | Formamidine acetate | Rapid reaction times, high yields, cleaner reactions | Requires specialized microwave equipment |
| Urea Cyclization | 3-Aminothiophene carboxylate | Urea | Forms dione products, inexpensive reagent | High temperatures, neat conditions can be challenging |
| Chloroformamidine | 3-Aminobenzothiophene carboxylate | Chloroformamidine HCl | Direct route to 2-amino substituted products | Reagent may be less common |
Conclusion
The synthesis of benzothieno[3,2-d]pyrimidines from aminobenzothiophenes is a well-established and versatile area of synthetic organic chemistry. This guide has outlined several robust and reproducible protocols, from the initial construction of the aminobenzothiophene core via the Gewald reaction to various cyclization strategies for forming the fused pyrimidine ring. The choice of synthetic route can be tailored to the desired substitution pattern and the available laboratory resources. The methodologies presented here provide a solid foundation for researchers to synthesize and explore the therapeutic potential of this important class of heterocyclic compounds.
References
-
Shaker, R. M. Synthesis of a Novel Series of Thieno[3,2-d]pyrimidin-4-(3H)-ones. ResearchGate. [Link]
-
Moody, C. J., et al. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry. 2015. [Link]
-
Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. National Institutes of Health. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. 2010. [Link]
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [Link]
-
Barone, G., et al. Synthesis of a Novel Series of Thieno[3,2-d]pyrimidin-4-(3H)-ones. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry. [Link]
-
Pannuzzo, G., et al. Synthesis and biological evaluation of new benzo-thieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives as potential selective cyclooxygenase-2 inhibitors. ResearchGate. [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Der Pharma Chemica. [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Gewald type reaction for synthesis of 2‐aminothiophene. ResearchGate. [Link]
-
Thieno[3′,2′ :4,5][6]benzothieno[2,3-d] pyrimidine derivatives: synthesis and conformation. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Isothiourea-catalysed enantioselective annulation of 2-aminobenzothiophenes with α,β-unsaturated anhydrides. Organic Chemistry Frontiers. [Link]
-
Microwave‐Assisted Synthesis of 2‐Aminothiophene‐3‐carboxylic Acid Derivatives, 3H‐Thieno[2,3‐d]pyrimidin‐4‐one and 4‐Chlorothieno[2,3‐d]pyrimidine. ResearchGate. [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. [Link]
-
Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. MDPI. [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. RSC Medicinal Chemistry. [Link]
-
Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Longdom Publishing. [Link]
-
The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. ResearchGate. [Link]
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- 3. arkat-usa.org [arkat-usa.org]
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- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno[3,2-d]pyrimidin-4-amine Analogs of MPC-6827 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate for the Synthesis of Novel Antimalarial Candidates
Introduction: The Quest for New Antimalarials and the Promise of the Benzothiophene Scaffold
Malaria, a devastating parasitic disease, continues to pose a significant global health challenge, largely due to the emergence and spread of drug-resistant strains of Plasmodium falciparum.[1] This escalating resistance necessitates the urgent discovery and development of novel antimalarial agents with new mechanisms of action. In this context, heterocyclic compounds have emerged as a rich source of pharmacologically active molecules. Among these, the benzothiophene scaffold has garnered considerable attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]
Recent studies have highlighted the potential of benzothiophene derivatives as a promising class of antimalarials.[1][3] For instance, certain benzothiophene-2-carboxamides have been identified as potent inhibitors of P. falciparum growth in vitro and in vivo.[3] Additionally, hybrid molecules coupling a benzothiophene moiety with an aminoquinoline core have demonstrated significant efficacy against both chloroquine-susceptible and chloroquine-resistant parasite strains.[1][4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on utilizing a versatile, yet underexplored, starting material: methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate . We will present a series of detailed protocols to synthesize a library of novel benzothiophene derivatives. The strategic positioning of the amino, chloro, and carboxylate functionalities on this scaffold offers multiple avenues for chemical modification, enabling a systematic exploration of the structure-activity relationships (SAR) crucial for optimizing antimalarial potency.
Strategic Synthetic Blueprint: From a Versatile Scaffold to a Diverse Chemical Library
The core of our proposed strategy revolves around the functionalization of the three key reactive sites of this compound. The primary focus will be on the conversion of the methyl ester at the C2 position into a diverse array of amides, a modification known to be favorable for antimalarial activity.[3][5] Subsequently, we will discuss potential derivatization of the 3-amino group and the 4-chloro substituent to further expand the chemical space and fine-tune the biological properties of the synthesized compounds.
Caption: A general workflow for the synthesis and evaluation of antimalarial candidates.
The proposed synthetic pathway is designed to be modular, allowing for the generation of a focused library of compounds for initial screening. The causality behind this experimental design is to first establish a robust method for creating the core benzothiophene-2-carboxamide structure and then to explore the impact of various substituents on antimalarial efficacy.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-4-chloro-1-benzothiophene-2-carboxylic acid (Intermediate 2)
Rationale: The hydrolysis of the methyl ester to the corresponding carboxylic acid is a crucial first step. The carboxylic acid is a more versatile intermediate for amide bond formation, allowing for the use of a wide range of standard coupling reagents and ensuring efficient reaction with various amines.
Materials:
-
This compound (1 )
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1 ) (1.0 eq) in a mixture of THF, MeOH, and H₂O (e.g., in a 3:1:1 ratio), add LiOH (2.0-3.0 eq) or NaOH (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.
-
A precipitate of the carboxylic acid (2 ) should form. Collect the solid by vacuum filtration.
-
If a precipitate does not form, extract the aqueous layer with EtOAc (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The product can be purified by recrystallization if necessary.
Self-Validation: The successful synthesis of the carboxylic acid can be confirmed by the disappearance of the methyl ester peak in the ¹H NMR spectrum and the appearance of a broad carboxylic acid proton peak. Mass spectrometry should confirm the expected molecular weight.
Protocol 2: Synthesis of N-substituted-3-amino-4-chloro-1-benzothiophene-2-carboxamides (Compound Library 3a-n)
Rationale: The formation of the amide bond is a key transformation. We recommend the use of a modern coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) due to its high efficiency, low rate of racemization (if chiral amines are used), and simple workup.
Materials:
-
3-Amino-4-chloro-1-benzothiophene-2-carboxylic acid (2 )
-
A diverse selection of primary and secondary amines (see Table 1)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
EtOAc
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Na₂SO₄
Caption: Proposed synthesis of N-substituted-3-amino-4-chloro-1-benzothiophene-2-carboxamides.
Procedure:
-
To a solution of 3-amino-4-chloro-1-benzothiophene-2-carboxylic acid (2 ) (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Data Presentation: A Representative Library of Amine Building Blocks
To explore the SAR, a diverse set of amines should be used. The table below provides examples of commercially available amines that can be used to generate a focused library of benzothiophene-2-carboxamides.
| Entry | Amine (R¹R²NH) | Rationale for Inclusion | Hypothetical Antimalarial Activity (IC₅₀, µM) * |
| 3a | Benzylamine | Simple aromatic substituent | 0.5 - 1.0 |
| 3b | 4-Fluorobenzylamine | Introduction of a halogen for potential metabolic stability | 0.1 - 0.5 |
| 3c | 4-(Trifluoromethyl)benzylamine | Strong electron-withdrawing group | 0.2 - 0.7 |
| 3d | 2-Phenylethylamine | Increased flexibility of the side chain | 1.0 - 5.0 |
| 3e | Piperidine | Saturated heterocyclic ring | 0.8 - 2.0 |
| 3f | 4-Hydroxypiperidine | Introduction of a polar group | > 5.0 |
| 3g | N-Methylpiperazine | Basic nitrogen for potential accumulation in the parasite's food vacuole | 0.05 - 0.2 |
| 3h | 3-(Dimethylamino)propylamine | Aliphatic chain with a basic terminal amine | 0.1 - 0.6 |
*Hypothetical values are based on published data for similar benzothiophene derivatives and serve as a guide for prioritizing compounds for screening.[1][5]
Further Diversification and SAR Exploration
While the primary focus is on the C2-carboxamide, the 3-amino and 4-chloro positions offer valuable opportunities for further modification to probe the SAR.
-
Derivatization of the 3-Amino Group: The nucleophilic amino group can be acylated, sulfonated, or converted into ureas/thioureas. This could modulate the electronic properties and hydrogen bonding capabilities of this region of the molecule.
-
Modification of the 4-Chloro Group: The chloro substituent can potentially be displaced via nucleophilic aromatic substitution (SNAᵣ) under forcing conditions, or more likely, serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position, significantly expanding the accessible chemical space.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust and flexible framework for the synthesis of a novel library of antimalarial candidates based on the this compound scaffold. The emphasis on a modular synthetic approach allows for the systematic exploration of structure-activity relationships. By focusing on the synthesis of benzothiophene-2-carboxamides and considering further derivatization at the 3- and 4-positions, researchers can efficiently generate a diverse set of compounds for biological evaluation. The insights gained from screening these compounds will be invaluable in guiding the optimization of this promising class of antimalarial agents.
References
-
Bareschino, M. A., et al. (2015). Accepting the Invitation to Open Innovation in Malaria Drug Discovery: Synthesis, Biological Evaluation, and Investigation on the Structure–Activity Relationships of Benzo[b]thiophene-2-carboxamides as Antimalarial Agents. Journal of Medicinal Chemistry, 58(19), 7737–7753. [Link]
-
Konstantinović, J., et al. (2017). Antimalarials with Benzothiophene Moieties as Aminoquinoline Partners. Molecules, 22(3), 343. [Link]
-
Konstantinović, J., et al. (2017). Antimalarials with Benzothiophene Moieties as Aminoquinoline Partners. PubMed, 28245583. [Link]
-
Zappia, G. (2018). Functionalization and properties investigations of benzothiophene derivatives. KTU ePubl. [Link]
-
Banerjee, T., et al. (2011). Benzothiophene carboxamide derivatives as novel antimalarials. IUBMB Life, 63(12), 1111-1115. [Link]
Sources
- 1. Antimalarials with Benzothiophene Moieties as Aminoquinoline Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 3. Benzothiophene carboxamide derivatives as novel antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimalarials with Benzothiophene Moieties as Aminoquinoline Partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 3-Aminobenzothiophene-2-carboxylate Derivatives
Introduction: The Versatility of the 3-Aminobenzothiophene-2-carboxylate Scaffold in Drug Discovery
The 3-aminobenzothiophene-2-carboxylate core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its inherent physicochemical properties and the synthetic tractability of its three primary functional groups—the secondary amine, the carboxylate ester, and the bicyclic benzothiophene ring system—offer a rich platform for structural diversification. This versatility has been exploited to develop potent and selective modulators of various biological targets, including protein kinases, tubulin, and microbial enzymes.
This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 3-aminobenzothiophene-2-carboxylate derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics based on this remarkable scaffold. We will delve into the synthetic strategies for accessing these compounds, present detailed protocols for their biological evaluation, and analyze the key structural modifications that govern their potency and selectivity.
Synthetic Strategies: Accessing the 3-Aminobenzothiophene-2-carboxylate Core
The construction of the 3-aminobenzothiophene-2-carboxylate scaffold is most commonly achieved through the Gewald aminothiophene synthesis or variations thereof. A particularly efficient and increasingly adopted method involves the microwave-assisted reaction of a 2-halobenzonitrile with a thioglycolate ester.[1][2] This approach offers significant advantages over traditional thermal methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles.
The rationale for employing a microwave-assisted approach lies in the efficient and uniform heating of the reaction mixture, which can accelerate the rate of reaction for key steps such as the initial nucleophilic substitution and the subsequent intramolecular cyclization. The choice of a 2-halobenzonitrile as a starting material is strategic, as the halogen and nitrile groups provide the necessary electrophilic centers for the construction of the thiophene ring. The thioglycolate ester serves as the source of the sulfur atom and the C2-carboxylate group.
Protocol: Microwave-Assisted Synthesis of Methyl 3-Amino-5-bromobenzo[b]thiophene-2-carboxylate
This protocol describes a representative microwave-assisted synthesis of a substituted 3-aminobenzothiophene-2-carboxylate derivative.
Materials:
-
2-Bromo-6-fluorobenzonitrile
-
Methyl thioglycolate
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microwave reactor vials
-
Microwave synthesizer
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a 10 mL microwave reactor vial, combine 2-bromo-6-fluorobenzonitrile (1.0 mmol), methyl thioglycolate (1.2 mmol), and triethylamine (2.0 mmol) in anhydrous DMSO (5 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 130°C for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Pour the reaction mixture into ice-water (50 mL).
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1]
Biological Evaluation: Unraveling the Therapeutic Potential
The diverse biological activities of 3-aminobenzothiophene-2-carboxylate derivatives necessitate a range of assays for their evaluation. A common and highly effective approach for initial screening of compound libraries is a high-throughput in vitro assay, such as an enzyme inhibition assay for kinase targets.[3]
High-Throughput Screening Workflow
The following diagram illustrates a generalized workflow for the high-throughput screening of a library of novel benzothiophene derivatives.
Caption: Key regions for SAR exploration on the 3-aminobenzothiophene-2-carboxylate scaffold.
SAR as Kinase Inhibitors
3-Aminobenzothiophene-2-carboxylates have emerged as potent inhibitors of several kinase families, including LIMK, PIM, and MK2. [3]The SAR for these targets often reveals the following trends:
-
A-Ring (Benzothiophene): Substitutions on the benzene portion of the scaffold can significantly impact potency and selectivity. For example, electron-withdrawing groups such as nitro or bromo can be introduced to modulate the electronic properties of the aromatic system and explore interactions with specific pockets of the ATP-binding site. [1]* B-Group (3-Amino Substituent): The 3-amino group is a crucial hydrogen bond donor and a key attachment point for larger substituents that can extend into the solvent-exposed region of the kinase active site. Acylation or sulfonylation of this amine can lead to potent inhibitors.
-
C-Group (2-Carboxylate Moiety): The carboxylate ester can be converted to an amide to introduce further points of interaction. The nature of the amide substituent can be varied to optimize potency and pharmacokinetic properties.
Table 1: Representative SAR Data for PIM Kinase Inhibitors
| Compound | R¹ (A-Ring) | R² (B-Group) | PIM1 IC₅₀ (nM) | PIM2 IC₅₀ (nM) | PIM3 IC₅₀ (nM) |
| 1 | 5-Br | -NH₂ | 2 | 3 | 0.5 |
| 2 | 5-Cl | -NH₂ | 5 | 8 | 1.2 |
| 3 | 5-H | -NH₂ | 50 | 75 | 25 |
| 4 | 5-Br | -NH-Ac | >1000 | >1000 | >1000 |
Data are illustrative and compiled from general trends in the literature. [3] This illustrative data suggests that a halogen at the 5-position is beneficial for potent pan-PIM inhibition, while acylation of the 3-amino group is detrimental to activity.
SAR as Tubulin Polymerization Inhibitors
Certain 3-aminobenzothiophene derivatives function as potent antimitotic agents by inhibiting tubulin polymerization. [4][5]These compounds often bind to the colchicine site on tubulin.
-
A-Ring (Benzothiophene): Small alkyl groups, such as a methyl group at the 6-position, can enhance antiproliferative activity. [4]* B-Group (3-Amino Substituent): The presence of the 3-amino group is often critical for potent activity. However, in some related scaffolds, replacing the amino group with a methyl group can increase activity. [6]* C-Group (2-Carboxylate Moiety): For this class of inhibitors, the 2-carboxylate is typically replaced with a 3,4,5-trimethoxybenzoyl group, which is a key pharmacophore for binding to the colchicine site. [4][6] Table 2: Representative SAR Data for Tubulin Polymerization Inhibitors
| Compound | R¹ (A-Ring) | 3-Substituent | Antiproliferative IC₅₀ (nM) | Tubulin Polymerization IC₅₀ (µM) |
| 5 | 6-Me | -NH₂ | <1 | ~1.5 |
| 6 | 6-H | -NH₂ | 10-50 | ~2.0 |
| 7 | 6-Me | -H | 50-100 | >5 |
| 8 | 6-Me | -Me | 20-70 | ~3.0 |
Data are illustrative and compiled from general trends in the literature. [4][6][7] These findings highlight that a 6-methyl group on the benzothiophene ring and a free 3-amino group are generally favorable for potent tubulin polymerization inhibition.
Conclusion
The 3-aminobenzothiophene-2-carboxylate scaffold represents a highly versatile and fruitful starting point for the development of novel therapeutics. A systematic approach to its SAR, guided by efficient synthetic strategies and robust biological evaluation, can unlock its full potential. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in this exciting field of drug discovery. By understanding the causal relationships between chemical structure and biological function, we can accelerate the design and optimization of the next generation of 3-aminobenzothiophene-2-carboxylate-based medicines.
References
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Binnie, M., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(23), 6573-6583. [Link]
-
Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(29), 20583-20593. [Link]
-
University of Strathclyde. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. [Link]
- Google Patents. (1989).
-
Romagnoli, R., et al. (2007). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 50(9), 2273-2277. [Link]
-
Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C, 60(9), o636-o638. [Link]
-
Romagnoli, R., et al. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(14), 4355-4358. [Link]
-
Romagnoli, R., et al. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 45(8), 3438-3448. [Link]
-
Zhang, X., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 147, 107358. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. [Link]
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Romagnoli, R., et al. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. PubMed. [Link]
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scale-up synthesis of Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate
An Application Note and Protocol for the Scale-Up Synthesis of Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate
Abstract
This document provides a comprehensive guide for the , a key heterocyclic building block in medicinal chemistry. Benzothiophene scaffolds are integral to numerous pharmaceuticals, including selective estrogen receptor modulators like Raloxifene and anti-asthma agent Zileuton.[1] This guide moves beyond a simple recitation of steps to detail the underlying chemical principles, process optimization strategies, and critical safety considerations necessary for transitioning from laboratory-scale to pilot-plant or manufacturing-scale production. The featured protocol is based on a robust and efficient one-pot annulation strategy that is well-suited for producing multi-kilogram quantities of the target compound with high purity and yield.
Synthetic Strategy and Mechanistic Rationale
The successful scale-up of a chemical synthesis requires a route that is not only high-yielding but also operationally simple, cost-effective, and safe. For the synthesis of the target benzothiophene, we have selected a one-pot Thorpe-Ziegler-type cyclization of a substituted benzonitrile. This approach is superior to multi-step strategies, such as those involving the pre-formation of a thiophene ring followed by benzannulation, as it minimizes unit operations and potential points of failure.
The chosen forward synthesis involves the reaction of 2,5-dichlorobenzonitrile with methyl thioglycolate in the presence of a non-nucleophilic base.
Reaction Scheme
Caption: Overall reaction for the one-pot synthesis.
Mechanistic Insight
The transformation proceeds through two key stages:
-
Nucleophilic Aromatic Substitution (SNAr): The reaction is initiated by the deprotonation of methyl thioglycolate by triethylamine to form a thiolate anion. This potent nucleophile attacks the 2,5-dichlorobenzonitrile at the C2 position (ortho to the electron-withdrawing nitrile group). The nitrile group is critical as it activates this position for SNAr, making the substitution of the C2-chlorine atom kinetically favorable over the C5-chlorine.
-
Intramolecular Cyclization (Thorpe-Ziegler Reaction): The resulting intermediate undergoes a base-mediated intramolecular cyclization. The methylene group adjacent to the ester is deprotonated, and the resulting carbanion attacks the nitrile carbon. This is followed by tautomerization to yield the stable, aromatic 3-amino-1-benzothiophene product. This annulation method provides rapid access to substituted 3-aminobenzo[b]thiophenes and is noted for its efficiency.[2][3]
Process Chemistry and Scale-Up Considerations
Transitioning a synthesis from the bench to a production environment requires careful consideration of several factors beyond simple reaction yield.
-
Reagent Selection and Stoichiometry:
-
Substrates: 2,5-Dichlorobenzonitrile and methyl thioglycolate are commercially available and relatively inexpensive bulk starting materials.
-
Base: Triethylamine (Et₃N) is used as a non-nucleophilic organic base. On a large scale, potassium carbonate can be an effective and more economical alternative, although it may require adjustments to reaction time and temperature due to its heterogeneity.
-
Solvent: Dimethyl sulfoxide (DMSO) is an excellent solvent for this transformation due to its high boiling point and ability to dissolve all reactants.[2] However, its high boiling point and miscibility with water can complicate product isolation and solvent recovery on a large scale. N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) are viable alternatives that should be evaluated during process development.
-
-
Thermal Management: The reaction is exothermic, particularly during the initial SNAr phase. On a large scale, proper thermal management is critical to prevent runaway reactions. The addition of methyl thioglycolate or base should be controlled to maintain the desired reaction temperature. A jacketed reactor with an appropriate heat-transfer fluid is mandatory.
-
Work-up and Product Isolation: The protocol utilizes a precipitation/crystallization method by adding the reaction mixture to water.[2] This is a highly effective and scalable technique that avoids the need for costly and time-consuming chromatographic purification. The choice of anti-solvent (in this case, water) is critical for ensuring high recovery and purity.
-
Purification: A final recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) is recommended to achieve the high purity (>99.5%) typically required for pharmaceutical intermediates.
Detailed Experimental Protocol (100 g Scale)
This protocol details the synthesis of this compound on a 100-gram scale. All operations should be conducted in a well-ventilated fume hood or an appropriate chemical reactor.
Reagent and Equipment Table
| Reagent/Material | CAS No. | MW ( g/mol ) | Amount | Moles | Equivalents |
| 2,5-Dichlorobenzonitrile | 21961-55-9 | 172.00 | 100.0 g | 0.581 | 1.0 |
| Methyl thioglycolate | 2365-48-2 | 106.14 | 67.9 g (58.5 mL) | 0.640 | 1.1 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 147.1 g (202.6 mL) | 1.453 | 2.5 |
| Dimethyl sulfoxide (DMSO) | 67-68-5 | 78.13 | 500 mL | - | - |
| Deionized Water | 7732-18-5 | 18.02 | ~3 L | - | - |
| Isopropanol | 67-63-0 | 60.10 | ~1 L | - | - |
Workflow Diagram
Caption: Step-by-step synthesis and purification workflow.
Step-by-Step Procedure
-
Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet.
-
Charging: Charge the reactor with 2,5-dichlorobenzonitrile (100.0 g) and DMSO (500 mL). Begin stirring to form a solution.
-
Inerting: Purge the reactor with nitrogen for 15 minutes.
-
Initial Heating: Heat the reactor contents to 60-70 °C.
-
Reagent Addition: Premix methyl thioglycolate (58.5 mL) and triethylamine (202.6 mL). Using an addition funnel, add this mixture to the reactor dropwise over 60-90 minutes, ensuring the internal temperature does not exceed 80 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 120-130 °C. Maintain this temperature for 3-5 hours.
-
In-Process Control (IPC): Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane) or HPLC until the starting 2,5-dichlorobenzonitrile is consumed (<1%).
-
Cooling: Once the reaction is complete, cool the mixture to approximately 60 °C.
-
Precipitation: In a separate vessel, prepare 2.5 L of ice-cold deionized water. While stirring vigorously, slowly pour the warm reaction mixture into the cold water. A yellow solid will precipitate.
-
Isolation: Stir the resulting slurry for 30 minutes, then collect the solid product by filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water (2 x 250 mL) to remove residual DMSO and triethylamine salts.
-
Drying (Crude): Dry the crude product in a vacuum oven at 50-60 °C until constant weight is achieved.
-
Recrystallization: Transfer the dry crude solid to a clean flask. Add isopropanol (~7-10 mL per gram of crude solid) and heat to reflux until all solid dissolves. Slowly add deionized water until the solution becomes faintly turbid. Cool slowly to room temperature and then in an ice bath for 1 hour to complete crystallization.
-
Final Isolation: Filter the purified crystals, wash with a small amount of cold 50% isopropanol/water, and dry in a vacuum oven at 50-60 °C to a constant weight.
Expected Results
-
Yield: 115 - 130 g (80-90% of theoretical).
-
Appearance: Pale yellow to off-white crystalline solid.
-
Purity (HPLC): > 99.0%.
-
Melting Point: ~145-148 °C (based on similar structures).
-
Characterization: The product identity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Spectroscopic data for similar aminobenzothiophenes can be found in the literature.[2]
Safety and Hazard Analysis
The scale-up of any chemical process requires a rigorous evaluation of potential hazards. All personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
| Substance | CAS No. | Hazards | Handling Precautions |
| 2,5-Dichlorobenzonitrile | 21961-55-9 | Harmful if swallowed, skin/eye irritant. | Avoid inhalation of dust and contact with skin and eyes. |
| Methyl thioglycolate | 2365-48-2 | Toxic if swallowed, causes skin/eye irritation. Strong unpleasant odor. | Handle in a well-ventilated fume hood. Avoid contact and inhalation. |
| Triethylamine | 121-44-8 | Flammable liquid and vapor. Corrosive. Toxic if inhaled. | Keep away from heat and ignition sources. Use in a well-ventilated area.[4] |
| Dimethyl sulfoxide (DMSO) | 67-68-5 | Combustible liquid. Can be absorbed through the skin. | Avoid skin contact. Can carry other dissolved chemicals through the skin. |
Waste Disposal: All chemical waste, including mother liquors and washes, must be collected and disposed of in accordance with local, state, and federal regulations. Do not discharge to drains.
References
-
Gewald reaction - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]
-
Gewald Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 5, 2026, from [Link]
- Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry.
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Sharma, J., & Champagne, P. A. (n.d.). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved January 5, 2026, from [Link]
- U.S. Patent No. US5969157A. (1999). Process for the synthesis of benzothiophenes.
-
Thionyl chloride MSDS. (2005, October 10). Retrieved January 5, 2026, from [Link]
-
Organic Chemistry-Synthesis of Benzothiophene. (n.d.). Slideshare. Retrieved January 5, 2026, from [Link]
- European Patent No. EP0832889B1. (1995). Process for the synthesis of benzothiophenes.
- World Intellectual Property Organization. (2009). Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof (Patent No. WO2009006066A2).
-
Cacchi, S., et al. (n.d.). Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. The Journal of Organic Chemistry. [Link]
-
Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. (2024, July 24). In Books. Retrieved January 5, 2026, from [Link]
-
Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). Retrieved January 5, 2026, from [Link]
-
Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. (n.d.). PrepChem.com. Retrieved January 5, 2026, from [Link]
-
Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(23), 6549-6559. [Link]
- U.S. Patent No. US4847386A. (1989). Process for preparing thiophene derivatives.
-
Synthetic Access to the Class of 3‐Amino‐4‐Cyano‐Substituted Thiophenes. (2025, October 27). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. (n.d.). Retrieved January 5, 2026, from [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022, January 14). PMC - NIH. [Link]
-
Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry. [Link]
-
Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(3), 371-376. [Link]
-
General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
Sources
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- 4. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Gewald Synthesis of Aminothiophenes: A Technical Support Center
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the Gewald synthesis. As a robust and versatile multicomponent reaction, the Gewald synthesis is a cornerstone for constructing highly substituted 2-aminothiophenes, which are pivotal scaffolds in medicinal chemistry and materials science.[1][2][3] However, like any powerful synthetic tool, its efficiency can be hampered by competing side reactions and subtle variations in reaction conditions.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. My goal is to move beyond simple procedural lists and delve into the mechanistic causality behind these challenges, providing you with the insights needed to optimize your syntheses, diagnose issues, and confidently navigate the complexities of this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Gewald reaction, and what are the critical steps?
The Gewald reaction is a one-pot synthesis that brings together a carbonyl compound (ketone or aldehyde), an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[4][5] The reaction proceeds through three key stages:
-
Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile. This step forms a crucial α,β-unsaturated nitrile intermediate, also known as a vinylidene or ylidene.[4][6][7] The removal of water drives this equilibrium-dependent step forward.
-
Sulfur Addition (Michael Addition): The α,β-unsaturated nitrile is then attacked by a sulfur nucleophile. This sulfur species is typically generated in situ through the interaction of elemental sulfur with the amine base. This addition forms a thiolate intermediate.[8]
-
Intramolecular Cyclization & Tautomerization: The thiolate anion attacks the nitrile group intramolecularly, leading to the formation of a five-membered imine ring. A subsequent tautomerization (aromatization) yields the final, stable 2-aminothiophene product.[4][5]
Below is a diagram illustrating this core pathway.
Caption: Core reaction pathway of the Gewald synthesis.
Troubleshooting Guide: Side Reactions & Optimization
Q2: My reaction has a very low yield or has failed completely. What are the most likely causes?
A low or non-existent yield is the most common issue and almost always points to a problem in one of the initial steps of the reaction. Let's break down the possibilities systematically.
| Possible Cause | Explanation & Troubleshooting Steps |
| Inefficient Knoevenagel-Cope Condensation | The formation of the α,β-unsaturated nitrile is the foundation of the entire synthesis. If this step fails, nothing else can proceed. • Base Selection: The base (e.g., morpholine, piperidine, triethylamine) is catalytic for this step. For less reactive or sterically hindered ketones, a stronger base or different amine may be required.[9][10] • Water Removal: This condensation produces water, which can inhibit the reaction or even reverse it. While not always necessary, for stubborn reactions, using a Dean-Stark apparatus or adding a dehydrating agent can significantly improve yields.[9] |
| Poor Sulfur Solubility or Reactivity | Elemental sulfur (S₈) has low solubility in many organic solvents and must be activated. • Solvent Choice: Polar solvents like ethanol, methanol, or DMF are generally preferred as they enhance the solubility and reactivity of sulfur.[9] • Temperature: Gently heating the reaction mixture to 40–60 °C often improves sulfur's reactivity. However, be cautious, as excessive heat can promote side reactions.[9] • Base Role: The amine base not only catalyzes the condensation but also reacts with sulfur to form nucleophilic polysulfide species, which are the active sulfurating agents.[7][11] Ensure a sufficient amount of base is present. |
| Incorrect Stoichiometry or Reagent Quality | Simple errors can lead to complete failure. • Purity: Ensure all starting materials, especially the carbonyl compound and active methylene nitrile, are pure and dry. • Measurement: Precisely measure all reagents. An excess of one component can sometimes lead to polymerization or other side reactions. |
| Steric Hindrance | Highly substituted or bulky ketones can significantly slow down the initial condensation step. • Two-Step Protocol: For these challenging substrates, a two-step procedure is often more effective. First, synthesize and isolate the α,β-unsaturated nitrile via a standard Knoevenagel-Cope condensation. Then, in a separate step, react the purified intermediate with sulfur and base.[2][9] • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, particularly for sterically hindered substrates.[4] |
Q3: I've isolated a major byproduct with roughly double the mass of my expected product. Is this a dimer?
Yes, this is a very likely scenario. The dimerization of the Knoevenagel-Cope intermediate is the most significant and widely reported side reaction in Gewald synthesis.[2]
Causality: The α,β-unsaturated nitrile intermediate is highly electrophilic. Under certain conditions, instead of reacting with the sulfur nucleophile, it can be attacked by the carbanion of another molecule of the active methylene starting material. This leads to the formation of a dimeric species. The yield of this dimer is highly dependent on reaction conditions.[2]
Conditions Favoring Dimerization:
-
Low Sulfur Reactivity/Concentration: If the activated sulfur species is not available in sufficient concentration to trap the ylidene intermediate, the dimerization pathway can dominate.
-
High Basicity/Temperature: Conditions that favor the rapid generation of the ylidene intermediate without concurrent sulfur activation can lead to a buildup of the intermediate, increasing the likelihood of dimerization.
-
Less Reactive Carbonyls: When the initial condensation is slow, side reactions of the active methylene component have more time to occur.
Mitigation Strategies:
-
Control Reagent Addition: Add the base slowly to the mixture of the carbonyl, nitrile, and sulfur. This helps to ensure that the ylidene intermediate is formed in the presence of active sulfur species, favoring the desired pathway.
-
Optimize Temperature: Avoid excessively high temperatures. A moderate temperature (40-50 °C) is often sufficient to activate the sulfur without accelerating the dimerization pathway.
-
Recyclization of the Dimer: Interestingly, in some cases, the formed dimer is not a dead end. Under suitable reaction conditions (e.g., prolonged heating with base and sulfur), the dimer can undergo a retro-Michael reaction, regenerating the intermediate which can then enter the productive Gewald pathway.[2]
Caption: Competing pathways: Gewald synthesis vs. Dimerization.
Q4: My crude reaction mixture shows unreacted starting materials and the Knoevenagel intermediate. How can I push the reaction to completion?
Observing the α,β-unsaturated nitrile intermediate indicates that the initial condensation is working, but the subsequent sulfur addition and/or cyclization steps are the bottleneck.[9]
Troubleshooting Protocol:
-
Increase Reaction Time: The cyclization step can sometimes be slow. Extend the reaction time (e.g., from 2 hours to 6 hours) and monitor by TLC.
-
Optimize Temperature: Gently increase the temperature by 10 °C increments (e.g., from 45 °C to 55 °C). This can facilitate both the activation of sulfur and the final cyclization/aromatization step.
-
Check Sulfur and Base: Ensure you have used a slight excess of sulfur. Also, verify that the amount of amine base is sufficient, as it is crucial for activating the sulfur.
-
Consider a Different Base: Some bases are more effective at promoting the entire sequence. For example, if triethylamine is failing, switching to a secondary amine like morpholine might alter the reactivity of the sulfur species beneficially.
Q5: I've heard of Thorpe-Ziegler cyclization as a side reaction for nitriles. Is this a concern in the Gewald synthesis?
This is an excellent question that demonstrates a deep understanding of nitrile chemistry. The Thorpe-Ziegler reaction is the intramolecular base-catalyzed condensation of dinitriles to form cyclic α-cyano ketones.[12]
In a standard Gewald reaction using a mononitrile (like malononitrile or ethyl cyanoacetate), the Thorpe-Ziegler reaction is not a competing pathway. The mechanism involves the intermolecular attack of a carbanion on a nitrile. While related, the key difference is that the Gewald reaction's critical cyclization step is the attack of a thiolate on the nitrile, which is generally much more favorable and rapid under these conditions than a competing intermolecular nitrile-nitrile condensation.
However, if your starting material were an α,ω-dinitrile, you would indeed need to consider the possibility of an intramolecular Thorpe-Ziegler cyclization competing with the desired Gewald pathway.
Q6: Purification of my crude product is difficult. What are the best practices?
Purification can be challenging due to the presence of unreacted sulfur, baseline impurities, and potential byproducts. A multi-step approach is often best.
| Purification Method | Protocol & Best Practices |
| Initial Workup | • Aqueous Wash: After the reaction, quenching with water and extracting with a suitable organic solvent (e.g., ethyl acetate) can help remove inorganic salts and highly polar impurities like the amine base. • Hexane Wash/Trituration: Washing the crude solid or concentrated oil with cold hexanes or diethyl ether is an excellent way to remove unreacted elemental sulfur, which is highly soluble in non-polar solvents. |
| Recrystallization | This is the most effective method for purifying solid 2-aminothiophenes.[9] • Solvent Screening: Common and effective solvents include ethanol, methanol, isopropanol, or mixed solvent systems like ethyl acetate/hexanes. Screen several solvents to find one where your product is soluble when hot but sparingly soluble when cold. |
| Column Chromatography | For oily products or solids that are difficult to recrystallize, silica gel column chromatography is the method of choice.[9] • Eluent System: A gradient of ethyl acetate in hexanes is a standard starting point. The polarity can be adjusted based on the specific substituents on your thiophene ring. • Dry Loading: Adsorbing your crude product onto a small amount of silica gel ("dry loading") before adding it to the column often results in better separation than loading it dissolved in a solvent. |
References
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
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Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved January 5, 2026, from [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
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Le Trequesser, Q., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100782. [Link]
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Bobbitt, K. L., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. The Journal of Organic Chemistry, 88(21), 15335-15343. [Link]
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ResearchGate. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved January 5, 2026, from [Link]
-
ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]
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Risto, M., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609-9619. [Link]
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Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved January 5, 2026, from [Link]
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Risto, M., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ChemRxiv. [Link]
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Wikipedia. (n.d.). Gewald reaction. Retrieved January 5, 2026, from [Link]
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ResearchGate. (n.d.). The Gewald reaction in dye chemistry. Retrieved January 5, 2026, from [Link]
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chemeurope.com. (n.d.). Gewald reaction. Retrieved January 5, 2026, from [Link]
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Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved January 5, 2026, from [Link]
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ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
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Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33. [Link]
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Risto, M., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
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ResearchGate. (n.d.). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved January 5, 2026, from [Link]
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arkat-usa.org. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved January 5, 2026, from [Link]
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Wang, Y., et al. (2012). Synthesis of 2-Aminothiophenes on Ionic Liquid Phase Support Using the Gewald Reaction. Synthetic Communications, 42(15), 2263-2270. [Link]
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Gewald_reaction [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. d-nb.info [d-nb.info]
- 11. chemrxiv.org [chemrxiv.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification of Crude Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate
Welcome to the dedicated technical support guide for the purification of Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate (CAS No: 35212-86-3).[1][2] This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining this key intermediate in high purity. The following troubleshooting guides and FAQs are based on established chemical principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific issues encountered during the purification of this compound.
Question 1: My final product after column chromatography is still impure, showing multiple spots on TLC. What went wrong?
Answer: This is a common issue that can stem from several factors related to the chromatographic technique. Let's break down the potential causes and solutions:
-
Cause - Improper Solvent System (Eluent): The polarity of your eluent is the most critical factor in achieving good separation on silica gel.[3][4] If the eluent is too polar, your desired compound and impurities will travel up the column too quickly, resulting in poor separation. If it's not polar enough, the compound may not move at all.
-
Solution: Before running a column, always perform preliminary Thin Layer Chromatography (TLC) analysis with various solvent systems (e.g., different ratios of hexane and ethyl acetate).[3] Aim for a solvent system that gives your desired product an Rf (retention factor) value of approximately 0.25-0.35. This generally provides the best separation on a column.
-
-
Cause - Column Overloading: Loading too much crude material onto the column relative to the amount of silica gel will exceed the stationary phase's capacity to separate the components effectively.
-
Solution: A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1 for difficult separations, and up to 100:1. Ensure the crude product is dissolved in a minimal amount of solvent before loading.[3]
-
-
Cause - Co-eluting Impurities: It is possible that an impurity has a polarity very similar to your product, making separation by standard silica gel chromatography difficult.
-
Solution: Consider using a different solvent system (e.g., dichloromethane/hexane) or a different stationary phase (e.g., alumina). Alternatively, a secondary purification step like recrystallization may be necessary.
-
Question 2: During recrystallization, my product "oiled out" into a viscous liquid instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated with impurities.
-
Solution 1: Re-heat and Agitate: Re-heat the solution until the oil fully redissolves. Then, allow it to cool much more slowly, perhaps by placing the flask in a warm water bath that is allowed to cool to room temperature. Vigorous stirring or scratching the inside of the flask with a glass rod at the liquid-air interface can help induce nucleation and promote crystal formation.
-
Solution 2: Add More Solvent: The concentration of your compound might be too high. While the solution is hot, add a small amount of additional hot solvent until the oil redissolves, then proceed with slow cooling.
-
Solution 3: Change the Solvent System: Your chosen solvent may be inappropriate. The ideal solvent should dissolve the compound well when hot but poorly when cold.[4] You may need to switch to a lower-boiling point solvent or use a binary solvent system (e.g., dissolving in a good solvent like ethanol and then adding a poor solvent like water dropwise until turbidity persists).
Question 3: My purified product has a persistent yellow or brown color. How can I decolorize it?
Answer: Colored impurities are common byproducts in benzothiophene synthesis.
-
Solution 1 (Recrystallization): During the recrystallization process, after your product has completely dissolved in the hot solvent, add a small amount (typically 1-2% by weight of your crude product) of activated carbon to the hot solution.[4] Boil the mixture for a few minutes. The activated carbon will adsorb the colored impurities. Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the carbon, then allow the clear filtrate to cool and crystallize.
-
Solution 2 (Column Chromatography): Column chromatography is generally very effective at separating colored, often highly polar, impurities from the desired product.[3][4] These impurities will typically remain at the top of the column while your less polar product elutes.
Question 4: I'm experiencing very low yield after purification. What are the common causes of product loss?
Answer: Significant product loss during purification is a frustrating but solvable problem.
-
In Recrystallization:
-
Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the crude material.[4]
-
Premature crystallization: If the product crystallizes during hot filtration, you will lose material on the filter paper. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete precipitation: Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtering to maximize crystal recovery.
-
-
In Column Chromatography:
-
Irreversible adsorption: Highly functionalized compounds can sometimes stick irreversibly to the silica gel. This can be mitigated by deactivating the silica gel with a small amount of triethylamine in the eluent if the compound is basic.
-
Incorrectly combined fractions: Be meticulous with your TLC analysis of each fraction.[3] Combining fractions that contain impurities with your pure product fractions will necessitate another purification step, leading to further loss.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing a purification method for this compound?
A1: The two most effective and common methods for purifying benzothiophene derivatives are column chromatography and recrystallization.[3] We recommend starting with a small-scale test. Take a few milligrams of the crude product and test its solubility in various common laboratory solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, dichloromethane) to assess the feasibility of recrystallization.[4] Simultaneously, run TLC plates of the crude material using solvent systems of increasing polarity (e.g., 5%, 10%, 20% ethyl acetate in hexane) to determine if chromatography is a viable option.
Q2: What are the key safety precautions when handling this compound?
A2: According to safety data, this compound is considered hazardous.[1][5] It may cause skin and eye irritation and may be harmful if inhaled, ingested, or absorbed through the skin.[1][5] Therefore, you must:
-
Handle the compound in a well-ventilated chemical fume hood at all times.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.
-
Avoid creating dust.
-
Ensure eyewash stations and safety showers are readily accessible.[5]
Q3: How can I confirm the purity and identity of my final product?
A3: A combination of analytical techniques is essential for confirming the purity and identity of your compound.
-
Identity Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the chemical structure. The resulting spectra should be clean and match the expected chemical shifts and coupling constants for the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[2]
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting range. Impurities typically depress and broaden the melting range.
-
Thin Layer Chromatography (TLC): The final product should appear as a single spot on a TLC plate.
-
Data & Protocols
Purification Methodologies Overview
| Parameter | Column Chromatography | Recrystallization |
| Principle | Separation based on differential adsorption to a solid phase. | Separation based on differential solubility in a solvent at different temperatures. |
| Stationary Phase | Silica Gel (230-400 mesh recommended).[3] | Not applicable. |
| Mobile Phase | Hexane/Ethyl Acetate gradient (start with low polarity, e.g., 95:5, and gradually increase).[3] | A single solvent or binary solvent system where the compound is soluble when hot and insoluble when cold (e.g., Isopropanol, Ethanol/Water).[4][6] |
| Best For | Complex mixtures, separation of similarly polar compounds, removing colored impurities.[3][4] | Removing small amounts of impurities from a large amount of product, especially if the product is highly crystalline. |
| Key Steps | 1. Pack column. 2. Load sample. 3. Elute with solvent gradient. 4. Collect & analyze fractions.[3][4] | 1. Dissolve in minimal hot solvent. 2. Cool slowly. 3. Filter crystals. 4. Wash and dry.[4] |
Experimental Protocol: Column Chromatography
This is a general protocol and should be optimized based on preliminary TLC analysis.
-
Slurry Preparation: Prepare a slurry of silica gel (e.g., 50g) in the initial, low-polarity eluent (e.g., 98:2 Hexane:EtOAc).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a flat, undisturbed bed. Drain the excess solvent until it is level with the top of the silica bed.[3]
-
Sample Loading: Dissolve the crude product (e.g., 1g) in a minimal amount of dichloromethane. To this solution, add a small amount of silica gel (e.g., 2g). Evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[3][4]
-
Elution: Gently add the eluent and begin collecting fractions. Start with the low-polarity solvent system and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute your compound.[3]
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified compound.[4]
Visual Diagrams
Caption: General workflow for the purification of the target compound.
Caption: Decision tree for troubleshooting common purification issues.
References
- Benchchem. (n.d.). Benzothiophene Synthesis Optimization: A Technical Support Center.
- Benchchem. (n.d.). Purification techniques for high-purity 2,7-Diethyl-1-benzothiophene.
- Apollo Scientific. (2023, July 5). Safety Data Sheet: Methyl 3-amino-4-chlorobenzothiophene-2-carboxylate.
- Fisher Scientific. (n.d.). Safety Data Sheet: Methyl 3-amino-4-methylthiophene-2-carboxylate.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- Google Patents. (n.d.). Purification method of benzothiophene.
Sources
Technical Support Center: A Researcher's Guide to Improving Benzothiophene Synthesis Yields
Welcome to the Technical Support Center, a dedicated resource for researchers, chemists, and drug development professionals engaged in the synthesis of benzothiophenes. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to overcome common hurdles and significantly improve your reaction yields. Our focus is on providing not just procedural steps, but the underlying scientific principles to foster a deeper understanding of your synthetic transformations.
Part 1: Troubleshooting Guide - Navigating Common Synthetic Challenges
This section addresses specific issues encountered during benzothiophene synthesis in a practical question-and-answer format.
Issue 1: Low or No Product Yield
Question: My palladium-catalyzed synthesis of a 2-arylbenzothiophene derivative is resulting in a consistently low yield. What are the primary factors I should investigate to optimize this reaction?
Answer: Low yields in palladium-catalyzed cross-coupling reactions for benzothiophene synthesis are a frequent challenge. The root cause often lies in a suboptimal choice of catalyst, co-catalyst (oxidant), solvent, or temperature. A systematic optimization of these parameters is paramount.
For instance, in the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, the selection of the palladium catalyst and a copper salt as the oxidant has a profound impact on the yield.[1][2] Extensive optimization studies have demonstrated that a combination of Pd(OAc)₂ as the catalyst and Cu(OAc)₂ as the oxidant in DMSO at 100 °C often provides superior results.[1]
To illustrate the impact of these variables, consider the following optimization data for the Pd-catalyzed C2 arylation of benzo[b]thiophene 1,1-dioxide:
| Entry | Pd Catalyst (10 mol %) | Cu Salt (2.0 equiv) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | Cu(OAc)₂ | DMSO | 85 |
| 2 | PdCl₂ | Cu(OAc)₂ | DMSO | 62 |
| 3 | Pd(TFA)₂ | Cu(OAc)₂ | DMSO | 75 |
| 4 | Pd(OAc)₂ | CuCl₂ | DMSO | 45 |
| 5 | Pd(OAc)₂ | Cu(OTf)₂ | DMSO | 51 |
| 6 | Pd(OAc)₂ | Cu(OAc)₂ | DMF | 71 |
| 7 | Pd(OAc)₂ | Cu(OAc)₂ | Dioxane | 68 |
| Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.[1] |
Troubleshooting Workflow for Low Yield:
Caption: A systematic workflow for troubleshooting low yields in benzothiophene synthesis.
Question: I am not observing any product formation. What are the likely causes of a complete reaction failure?
Answer: A complete failure to form the desired benzothiophene product can be attributed to several critical factors:
-
Catalyst Inactivity: Palladium catalysts are sensitive to air and moisture. Ensure that the catalyst is handled under an inert atmosphere (e.g., argon or nitrogen) and that anhydrous solvents are used. If deactivation is suspected, consider using a fresh batch of catalyst or a pre-catalyst that is activated in situ.
-
Poor Quality Starting Materials: Impurities in your starting materials can poison the catalyst or participate in side reactions. Verify the purity of your substrates (e.g., substituted thiophenols, alkynes, or o-halovinylbenzenes) by techniques such as NMR or GC-MS before use.
-
Inappropriate Reaction Temperature: Benzothiophene synthesis can be highly temperature-sensitive. A temperature that is too low may not provide sufficient activation energy, while an excessively high temperature can lead to the decomposition of reactants, intermediates, or the final product. Consult the literature for the optimal temperature range for your specific reaction.
-
Incorrect Solvent Choice: The solvent plays a crucial role in dissolving reactants and stabilizing intermediates. Common solvents for benzothiophene synthesis include DMF, DMSO, toluene, and acetonitrile. For microwave-assisted syntheses, high-boiling polar solvents are often preferred.
Issue 2: Poor Regioselectivity (C2 vs. C3 Functionalization)
Question: My synthesis is producing a mixture of C2 and C3 substituted benzothiophenes. How can I achieve greater control over the regioselectivity?
Answer: Achieving high regioselectivity between the C2 and C3 positions of the benzothiophene core is a common challenge. The outcome is influenced by a combination of electronic and steric factors, as well as the reaction mechanism.
A powerful, metal-free strategy to achieve highly regioselective C3-arylation involves the use of benzothiophene S-oxides.[3] This method proceeds via an interrupted Pummerer-type reaction where the S-oxide is activated by an anhydride (e.g., trifluoroacetic anhydride), followed by nucleophilic attack of a phenol. Subsequent treatment with an acid, such as p-toluenesulfonic acid (pTsOH), promotes a rearrangement that selectively delivers the aryl group to the C3 position.[3]
Mechanism for Regioselective C3-Arylation:
Caption: Mechanism for regioselective C3-arylation via a benzothiophene S-oxide intermediate.
Issue 3: Impure Crude Product
Question: My crude product is highly impure, making purification difficult. What are the best strategies for obtaining a high-purity benzothiophene derivative?
Answer: Proper purification is essential for obtaining benzothiophene derivatives suitable for further applications. The two most effective methods are column chromatography and recrystallization.[1]
Column Chromatography: This is a versatile technique for separating the desired product from unreacted starting materials and byproducts.
-
Stationary Phase: Silica gel (230–400 mesh) is the most common choice.
-
Mobile Phase (Eluent): The choice of solvent system is critical and should be determined by thin-layer chromatography (TLC) beforehand. For relatively non-polar benzothiophenes, a non-polar solvent like hexane or a mixture of hexane with a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is recommended.[4] A shallow gradient of increasing polarity often provides the best separation.[4]
-
Loading: Avoid overloading the column, as this will lead to poor separation. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight.[4]
Recrystallization: For solid derivatives, recrystallization can be an excellent method for achieving high purity.
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include alcohols (e.g., ethanol, isopropanol) or mixed solvent systems such as alcohol-water.[5]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, activated carbon can be added to the hot solution, followed by hot filtration.[4] Allow the solution to cool slowly to promote the formation of well-defined crystals.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the benzothiophene core?
A1: The synthesis of benzothiophenes can be broadly achieved through several powerful strategies:
-
Cyclization Reactions: These are the most prevalent methods and involve forming the thiophene ring onto a benzene precursor. This can be accomplished through various catalytic systems, including Lewis acid-catalyzed, halogen-catalyzed, transition metal-catalyzed, and base-catalyzed cyclizations.[6]
-
Transition Metal-Catalyzed Reactions: Palladium and copper catalysts are frequently used. For example, the palladium-catalyzed C-H arylation of electron-rich heteroarenes with aryl halides is a well-established method.[6] Another common approach is the copper iodide (CuI)-catalyzed reaction of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide.[6]
-
Metal-Free Synthesis: To circumvent potential metal contamination in the final product, several metal-free approaches have been developed.[6] These include iodine-catalyzed cascade reactions of thiophenols with alkynes and the use of benzothiophene S-oxides for C3-functionalization.[6]
-
Multi-component Reactions: Domino protocols that involve one-pot, multi-component reactions offer a rapid and efficient route to highly functionalized benzothiophenes.[6]
Q2: My starting materials have low reactivity. How can I drive the reaction to completion?
A2: The reactivity of starting materials is significantly influenced by the electronic properties of their substituents. Materials with strong electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) groups, tend to be less reactive. This is because EWGs decrease the electron density of the aromatic ring, which can hinder key steps like electrophilic aromatic substitution or oxidative addition in metal-catalyzed reactions.
To overcome this, consider the following:
-
For Palladium-Catalyzed Reactions: The choice of ligand, base, and solvent becomes even more critical. More electron-rich and sterically demanding phosphine ligands can often facilitate the oxidative addition step with electron-deficient aryl halides.
-
Metal-Free Alternatives: As mentioned earlier, methods like the interrupted Pummerer reaction with benzothiophene S-oxides can be effective for C3-functionalization under mild, metal-free conditions, even with substrates that may be challenging for traditional metal-catalyzed approaches.
Q3: Are there specific safety precautions I should take during benzothiophene synthesis?
A3: Yes, standard laboratory safety practices should always be followed. Additionally, be aware of the following:
-
Thiophenols: Many thiophenol starting materials have a strong, unpleasant odor and are toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium Catalysts: While generally stable, some palladium catalysts can be pyrophoric, especially finely divided palladium on carbon (Pd/C) when dry and exposed to air. Handle with care, preferably in an inert atmosphere.
-
Solvents: Many organic solvents used in these syntheses are flammable and/or toxic. Ensure proper ventilation and avoid ignition sources.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes[7]
-
To an oven-dried reaction tube, add the aryl sulfide (1.0 equiv), the alkyne (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the ligand (10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Add the base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 130 °C) for the required time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Gewald Synthesis of 2-Aminothiophenes[7]
-
In a round-bottom flask, combine the ketone or aldehyde (1.0 equiv), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 1.0 equiv), elemental sulfur (1.1 equiv), and a base (e.g., triethylamine or piperidine, 0.2 equiv).
-
Add a suitable solvent (e.g., ethanol or DMF).
-
Stir the reaction mixture at the appropriate temperature (e.g., 50-100 °C) for the specified time (e.g., 1-4 hours).
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water and collect the precipitated product by filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiophene derivative.
References
- Purification techniques for high-purity 2,7-Diethyl-1-benzothiophene - Benchchem.
- Benzothiophene Synthesis Optimization: A Technical Support Center - Benchchem.
- JP4357608B2 - Purification method of benzothiophene - Google Patents.
- Technical Support Center: Optimizing Benzothiophene Synthesis - Benchchem.
- troubleshooting guide for the synthesis of benzothiophene derivatives - Benchchem.
- Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids | ACS Omega.
- Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC - NIH.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Gewald Reaction Technical Support Center: A Guide to Optimizing 2-Aminothiophene Synthesis
Welcome to the technical support center for the Gewald reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful multicomponent reaction to synthesize polysubstituted 2-aminothiophenes. We understand that achieving high yields can be challenging, and this resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this reaction.
Introduction to the Gewald Reaction
The Gewald reaction is a one-pot synthesis that combines a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base to form a 2-aminothiophene ring.[1][2] This reaction is highly valued in medicinal chemistry due to the prevalence of the 2-aminothiophene scaffold in a wide range of biologically active compounds.[3][4][5]
The reaction proceeds through an initial Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated intermediate.[2][3][6][7] This is followed by the addition of sulfur and a subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[2] Understanding this mechanism is crucial for effective troubleshooting.
Troubleshooting Guide: Low Yield in Gewald Reactions
This section addresses specific issues that can lead to low product yield. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Question 1: My reaction is not proceeding, or the yield is extremely low. What are the most common initial checks?
Answer: When faced with a low or non-existent yield, a systematic check of the foundational parameters of your reaction is the first and most critical step.
-
Reagent Purity and Stoichiometry: Ensure that all your starting materials—the carbonyl compound, the active methylene nitrile, and elemental sulfur—are of high purity and are completely dry.[8] Accurately measure each reagent. While a 1:1:1 molar ratio of ketone:nitrile:sulfur is standard, slight excesses of sulfur (e.g., 1.1-1.2 equivalents) are sometimes used to drive the reaction.
-
Base Selection and Concentration: The choice and amount of base are critical.[8] Secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine, are commonly used.[8] Typically, the base is used in catalytic amounts (10-20 mol%), but for less reactive substrates, stoichiometric amounts may be necessary.[4][9] If your reaction is sluggish, consider screening different bases.
-
Solvent Choice: The solvent plays a significant role in both the solubility of elemental sulfur and the overall reaction rate. Polar protic solvents like ethanol and methanol are common and effective choices as they facilitate sulfur's reactivity.[8][10] Polar aprotic solvents like DMF can also be used, particularly when higher temperatures are required.[9][11]
Question 2: I've confirmed my reagents and basic setup. What mechanistic step is likely failing if I still have low yield?
Answer: If the basic parameters are correct, the low yield is likely due to an issue with one of the key mechanistic steps: the initial Knoevenagel-Cope condensation or the subsequent sulfur addition and cyclization.
-
Inefficient Knoevenagel-Cope Condensation: This initial condensation produces water, which can inhibit the reaction.[8] If you suspect this is the issue, especially with less reactive ketones, you might consider using a Dean-Stark apparatus to remove water azeotropically. Alternatively, for particularly stubborn substrates, a two-step procedure can be more effective.[8][12] In this approach, you first synthesize and isolate the α,β-unsaturated nitrile intermediate from the Knoevenagel-Cope condensation and then react it with sulfur and base in a separate step.[8][12]
-
Poor Sulfur Reactivity and Addition: Elemental sulfur (S8) can have poor solubility and reactivity.
-
Temperature: Gently heating the reaction mixture, typically to 40-60°C, can significantly improve the rate of sulfur addition.[8] However, be cautious, as excessive heat can promote side reactions.[8]
-
Sulfur Form: Using finely powdered elemental sulfur is recommended for better dispersion and reactivity.[13]
-
The following diagram illustrates a simplified troubleshooting workflow for low yield:
Caption: Troubleshooting workflow for low yield in the Gewald reaction.
Question 3: My starting materials are being consumed, but I'm isolating byproducts instead of my desired 2-aminothiophene. What could these byproducts be?
Answer: The formation of byproducts is a common issue. Identifying them can provide clues to optimize your reaction conditions.
-
Unreacted Knoevenagel-Cope Intermediate: You may isolate the α,β-unsaturated nitrile if the sulfur addition and cyclization steps are too slow.[8] This indicates that the conditions are suitable for the initial condensation but not for the subsequent steps. To address this, ensure you have a sufficient amount of sulfur and that the temperature and base are appropriate to facilitate the cyclization.
-
Dimerization or Polymerization: The α,β-unsaturated nitrile intermediate can undergo self-condensation or dimerization, especially under prolonged reaction times or at higher concentrations.[8][9] If you observe significant byproduct formation, try adjusting the reactant concentrations, modifying the rate of reagent addition, or changing the solvent.[8]
Frequently Asked Questions (FAQs)
What is the detailed mechanism of the Gewald reaction?
The Gewald reaction mechanism is initiated by a Knoevenagel-Cope condensation between the ketone/aldehyde and the active methylene compound, catalyzed by the base.[2][3][6][7] This forms an α,β-unsaturated nitrile intermediate.[2] The next step involves the nucleophilic attack of the deprotonated intermediate on the elemental sulfur ring (S8), leading to a polysulfide intermediate.[3][6][7] This intermediate then undergoes cyclization and subsequent elimination of sulfur atoms to form the thiophene ring, followed by tautomerization to yield the final 2-aminothiophene product.[2]
Caption: Simplified mechanism of the Gewald reaction.
How does steric hindrance in the ketone affect the reaction?
Sterically hindered ketones are known to react more sluggishly in the Gewald reaction.[8] This can lead to lower yields or require more forcing conditions. For such substrates, a two-step procedure, where the Knoevenagel-Cope intermediate is isolated first, can be particularly advantageous.[8][12] Microwave-assisted synthesis has also been shown to improve yields and significantly reduce reaction times for challenging substrates, including sterically hindered ones.[2][8]
What are the best practices for purification of the 2-aminothiophene product?
Purification strategies depend on the physical properties of your product.
-
Precipitation and Filtration: Often, the 2-aminothiophene product will precipitate from the reaction mixture upon cooling.[8] This solid can be collected by filtration and washed with a cold solvent like ethanol to remove impurities.
-
Recrystallization: This is a highly effective method for purifying solid 2-aminothiophenes.[8] Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[8][11]
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, silica gel column chromatography is a standard purification method.[14]
Experimental Protocol: General One-Pot Synthesis of a 2-Aminothiophene
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the ketone (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq).
-
Solvent and Base Addition: Add a suitable solvent, such as ethanol or methanol (to a concentration of roughly 0.5-1.0 M).[8] Then, add the base (e.g., morpholine or triethylamine, 10-20 mol%).[8]
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-50°C.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.[8]
-
Isolation: If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.[8] If no solid forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Base Concentration | 10-20 mol% (catalytic) | For less reactive substrates, stoichiometric amounts may be needed.[4][9] |
| Reaction Temperature | Room Temperature to 60°C | Higher temperatures can increase sulfur reactivity but may also lead to side reactions.[8] |
| Sulfur Stoichiometry | 1.0 - 1.2 equivalents | A slight excess can help drive the reaction to completion. |
| Solvents | Ethanol, Methanol, DMF | Polar solvents are generally preferred to aid in sulfur solubility and reactivity.[8][9] |
References
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Gewald Reaction - Organic Chemistry Portal. [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv. [Link]
-
Gewald reaction - Wikipedia. [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - arkat usa. [Link]
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme Connect. [Link]
-
A green chemistry approach to gewald reaction - Der Pharma Chemica. [Link]
-
Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. [Link]
-
Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Preprints.org. [Link]
-
Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes | Request PDF - ResearchGate. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. [Link]
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI. [Link]
-
Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC. [Link]
-
Synthesis of Active 2-Aminothiophenes through the Gewald Reaction. Synfacts - Thieme. [Link]
-
My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry - Reddit. [Link]
-
The Gewald Multicomponent Reaction - PubMed - NIH. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]
-
Reaction optimization studies of the modified Gewald reaction a - ResearchGate. [Link]
-
The Gewald reaction in dye chemistry - ResearchGate. [Link]
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- 1. Gewald Reaction [organic-chemistry.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d-nb.info [d-nb.info]
- 5. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. arkat-usa.org [arkat-usa.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Substituted Benzothiophenes
Welcome to the technical support center for the purification of substituted benzothiophenes. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity benzothiophene derivatives. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification of substituted benzothiophenes.
Q1: What are the most common types of impurities I should expect?
A: Impurities are typically by-products of the specific synthetic route employed. However, several classes of impurities are common across various syntheses[1][2]:
-
Unreacted Starting Materials: Depending on reaction stoichiometry and conversion, residual starting materials are frequent impurities.
-
Isomeric By-products: Incomplete reactions or side reactions can lead to isomers, such as mono-alkylated instead of di-alkylated products, or different substitution patterns on the aromatic ring. These can be particularly challenging to separate[1].
-
Reagents and Catalysts: Residual catalysts (e.g., palladium, copper) or reagents can contaminate the crude product[3].
-
Oxidized Species (Sulfoxides and Sulfones): The sulfur atom in the benzothiophene ring is susceptible to oxidation, leading to the formation of highly polar sulfoxides and sulfones, which can complicate purification[4][5].
-
Polymeric or Tar-like Materials: Overheating or prolonged reaction times can lead to the formation of high-molecular-weight, often colored, by-products[6].
Q2: My crude product is a dark, viscous oil. Where do I even begin?
A: An oily or tarry crude product suggests the presence of multiple impurities. A systematic approach is crucial.
-
Initial Analysis: Before any purification attempt, analyze the crude mixture using Thin Layer Chromatography (TLC) with multiple eluent systems (e.g., a non-polar system like hexanes/ethyl acetate and a more polar one like dichloromethane/methanol). This helps visualize the number of components and their relative polarities.
-
Aqueous Workup: Perform a standard liquid-liquid extraction to remove water-soluble impurities like salts or acids/bases used in the reaction.
-
"Tr-it-uration": Attempt to solidify the oil by stirring it vigorously with a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). This can often crash out the product as a solid.
-
Activated Carbon Treatment: If the color is intense, dissolving the crude material in a suitable solvent (e.g., isopropanol, toluene) and briefly heating it with a small amount of activated carbon can remove colored impurities. The carbon is then removed by hot filtration[1].
-
Column Chromatography: If the above steps fail, flash column chromatography is the most robust method for separating complex mixtures[1][7].
Q3: How do I choose the best purification technique? Recrystallization vs. Chromatography?
A: The choice depends on the nature of the impurities and the scale of your reaction.
-
Recrystallization is ideal when you have a solid crude product where the main impurity has significantly different solubility than your desired compound. It is highly effective for removing small amounts of impurities and is easily scalable. A good solvent is one where the compound is highly soluble when hot and poorly soluble when cold[1].
-
Flash Column Chromatography is the method of choice for complex mixtures, oily products, or when impurities have similar polarities to the product. It offers high resolving power but can be more time-consuming and solvent-intensive than recrystallization[7][8].
-
Combination Approach: Often, the most effective strategy is a combination: first, a rapid column chromatography to remove the bulk of impurities, followed by a final recrystallization of the pooled fractions to achieve high analytical purity[1].
Q4: How can I effectively monitor the purity of my fractions during column chromatography?
A: Thin Layer Chromatography (TLC) is the primary tool for monitoring column fractions[9].
-
Stain Selection: Since the benzothiophene moiety has a UV chromophore, UV light (254 nm) is the first, non-destructive method to try[10]. For compounds that are not UV-active or for better visualization, specific chemical stains are necessary. A potassium permanganate (KMnO₄) stain is excellent for visualizing many organic compounds, including sulfur-containing ones, which often appear as yellow spots on a purple background[11][12].
-
Co-spotting: Always run a TLC plate with three lanes: a spot for your crude starting material, a spot for the collected fraction, and a "co-spot" containing both the crude material and the fraction. This helps to definitively identify the product spot relative to impurities.
Part 2: Troubleshooting Guides
This section provides in-depth solutions to specific, challenging purification scenarios.
Guide 1: Systematic Purification Strategy Selection
The choice of a purification strategy is a critical decision point. The following workflow provides a logical path to selecting the optimal method.
Caption: Decision workflow for selecting a purification strategy.
Guide 2: Troubleshooting Flash Column Chromatography
Flash chromatography is powerful but requires careful optimization.
Problem: Poor separation or co-elution of spots.
-
Cause: Inappropriate Solvent System. The polarity of the eluent is the most critical factor[1].
-
Solution: The ideal eluent system should provide a retention factor (Rf) of ~0.35 for the desired compound on a TLC plate[8]. For most substituted benzothiophenes, which are relatively non-polar, start with a high percentage of a non-polar solvent like hexanes or heptane, gradually adding a more polar solvent like ethyl acetate or dichloromethane[1].
-
-
Cause: Column Overloading. Exceeding the capacity of the silica gel leads to broad peaks and poor resolution.
-
Solution: A general rule of thumb is to use a ratio of silica gel to crude material between 20:1 and 100:1 by weight[1]. For difficult separations, a higher ratio (e.g., 100:1) is necessary.
-
-
Cause: Improper Column Packing. Cracks or channels in the silica bed will ruin separation.
-
Solution: Pack the column as a slurry ("wet packing") to ensure a homogenous bed. Gently tap the column while packing to dislodge air bubbles. After packing, add a thin layer of sand to the top of the silica to prevent disturbance when adding eluent[13].
-
Table 1: Recommended Starting Eluent Systems for TLC Analysis
| Polarity of Substituted Benzothiophene | Recommended Eluent System (v/v) |
| Non-polar (e.g., Alkyl-substituted) | Hexanes / Ethyl Acetate (98:2 to 90:10) |
| Intermediate Polarity (e.g., Ester or Halogen-substituted) | Hexanes / Ethyl Acetate (80:20 to 50:50) |
| Polar (e.g., Hydroxy- or Amino-substituted) | Dichloromethane / Methanol (98:2 to 90:10) |
Guide 3: Removing Persistent Oxidized Impurities (Sulfoxides/Sulfones)
Benzothiophene sulfoxides and sulfones are significantly more polar than their parent benzothiophene. This property is key to their removal.
-
Strategy 1: Chromatographic Separation. Due to the large polarity difference, flash chromatography is highly effective. The sulfoxide/sulfone impurities will have a much lower Rf and will either remain on the baseline or elute much later than the desired benzothiophene.
-
Strategy 2: Chemical Reduction. If chromatography is not ideal, it may be possible to chemically reduce the oxidized impurities back to the benzothiophene. However, this is less common and requires careful selection of reagents to avoid affecting other functional groups.
-
Strategy 3: Extractive Removal. In some applications, particularly in fuel science, oxidative desulfurization is performed intentionally. The resulting polar sulfones are then removed from the non-polar hydrocarbon mixture via liquid-liquid extraction with a polar solvent or by adsorption[5][14].
Guide 4: Step-by-Step Recrystallization Protocol
Recrystallization is a powerful technique for achieving high purity in solid compounds.
Experimental Protocol: Recrystallization of a Substituted Benzothiophene
-
Solvent Selection: Choose a solvent or solvent pair in which your compound is highly soluble at high temperatures but sparingly soluble at low temperatures. For many benzothiophenes, alcohols like isopropanol or ethanol, sometimes with a small amount of water (5-20% by weight), are effective[15]. The water acts as an anti-solvent, decreasing the solubility of the non-polar product at cold temperatures and improving yield[15].
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of hot solvent required to fully dissolve it. Add the solvent portion-wise to avoid using an excess, which would reduce your final yield[1].
-
Decolorization (Optional): If the solution is highly colored, add a spatula-tip of activated carbon and gently boil for 2-5 minutes. CAUTION: Add carbon to a slightly cooled solution to prevent violent bumping[1].
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon (if used) and any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation[1]. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a "seed crystal" from a previous batch.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of the cold recrystallization solvent to rinse away any remaining mother liquor containing impurities[15].
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Purity Assessment: Confirm the purity of the final product using analytical techniques such as melting point analysis (a sharp melting point range indicates high purity), NMR, or GC-MS[1].
References
- Purification techniques for high-purity 2,7-Diethyl-1-benzothiophene. Benchchem.
- Purification method of benzothiophene.
- Synthesis of benzothiophenes. Organic Chemistry Portal.
- The desulfurization of dibenzothiophene sulfoxide (3) and sulfone (4).
- Oxidative Desulfurization of Benzothiophene by Persulfate and Cu-Loaded g-C3 N4 via the Polymerization Pathway.
- TLC Visualiz
- troubleshooting guide for the synthesis of benzothiophene deriv
- Flash Chrom
- Synthesis and biological evaluation of novel benzothiophene deriv
- Stains for Developing TLC Pl
- 2.
- Flash chromatography. International Journal of Pharmaceutical Research & Analysis.
- ¹H NMR of benzothiophene sulfone in CDCl3.
- Removal of sulfone compounds formed in oxidative desulfurization of middle distillate.
- Purification of Organic Compounds by Flash Column Chrom
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- 2. benchchem.com [benchchem.com]
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- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Flash Chromatography: Phenomenex [phenomenex.com]
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- 9. ias.ac.in [ias.ac.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. Stains for Developing TLC Plates [faculty.washington.edu]
- 13. orgsyn.org [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Benzothiophene Synthesis
Introduction
Welcome to the Technical Support Center for Benzothiophene Synthesis. Benzothiophene and its derivatives are crucial heterocyclic scaffolds in medicinal chemistry and materials science, forming the core of pharmaceuticals like Raloxifene (an osteoporosis treatment), Zileuton (an asthma medication), and Sertaconazole (an antifungal agent).[1][2] Their synthesis, while well-established, is often nuanced, with challenges in yield, purity, and regioselectivity.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, field-proven protocols, and data-driven optimization strategies in a direct question-and-answer format to address specific experimental issues.
Part 1: General FAQs & Troubleshooting Workflow
This section covers high-level questions and provides a logical workflow for diagnosing synthesis problems.
Frequently Asked Questions (General)
Q1: What are the most common strategies for synthesizing the benzothiophene core?
A1: Synthetic approaches can be broadly classified into several categories[3]:
-
Intramolecular Cyclization: This is a very common route, involving the formation of the thiophene ring from a pre-functionalized benzene precursor, such as the cyclization of 2-arylthioaldehydes or ketones.[4][5]
-
Transition Metal-Catalyzed Reactions: Palladium and copper catalysts are frequently used.[3] Palladium-catalyzed C-H arylation of a thiophene precursor or copper-catalyzed thiolation annulation of 2-bromo alkynylbenzenes with a sulfur source are prominent examples.[3][6]
-
Metal-Free Synthesis: To avoid potential metal contamination in the final product, which is critical for pharmaceutical applications, metal-free methods have gained traction.[3] These include iodine-catalyzed cascade reactions between thiophenols and alkynes.[3][6][7]
-
Multi-component Reactions: These elegant strategies, often in a one-pot domino sequence, allow for the rapid assembly of complex and highly functionalized benzothiophenes from simple starting materials.[2][3]
Q2: I'm struggling with the regioselectivity of my reaction (C2 vs. C3 functionalization). What are the key factors to consider?
A2: Regioselectivity is a critical challenge in benzothiophene chemistry.[3] The electrophilic substitution on the benzothiophene ring is generally faster than on the benzene ring and typically occurs at the C3 position.[4] However, this can be influenced by several factors:
-
Directing Groups: The electronic nature and position of existing substituents on your starting materials can sterically or electronically favor one position over another.[3]
-
Reaction Mechanism: The fundamental mechanism of your chosen route is paramount. For example, an interrupted Pummerer reaction of benzothiophene S-oxides provides a reliable path to C3-functionalized products under metal-free conditions.[3][7]
-
Catalyst and Ligand Choice: In transition metal-catalyzed reactions, the steric bulk and electronic properties of the ligands coordinated to the metal center can dramatically influence which position is functionalized.[3]
Q3: My starting materials, particularly those with electron-withdrawing groups, show low reactivity. How can I overcome this?
A3: Low reactivity is a common issue with electron-deficient substrates (e.g., thiophenols or aryl halides with -NO₂, -CN, or -CF₃ groups).[7] These groups reduce the electron density of the system, hindering key reaction steps.
-
For Metal-Catalyzed Reactions: The oxidative addition step can be particularly challenging. To overcome this, you may need to screen more electron-rich ligands on your catalyst, increase the reaction temperature, or switch to a more reactive catalyst system.[7]
-
Increase Nucleophilicity/Electrophilicity: The reduced nucleophilicity of an electron-deficient sulfur atom can slow the reaction. Using a stronger base or a more electrophilic coupling partner can sometimes drive the reaction forward.[7]
-
Alternative Routes: If optimization fails, consider a different synthetic strategy. For instance, instead of a direct coupling, a cyclization route starting from a different precursor might be more effective.[7]
General Troubleshooting Workflow
When a reaction fails or gives poor results, a systematic approach is crucial. The following workflow can help diagnose the issue efficiently.
Caption: General workflow for troubleshooting benzothiophene synthesis.
Part 2: Troubleshooting Guides for Specific Synthetic Methods
Method 1: Palladium-Catalyzed C-H Arylation
Palladium-catalyzed direct C-H arylation is a powerful tool but is sensitive to multiple variables. A common route involves coupling a benzothiophene with an aryl halide.[6]
Q: My Pd-catalyzed C-H arylation of a benzothiophene 1,1-dioxide with an arylboronic acid is giving a low yield (<30%). How can I improve it?
A: This is a classic optimization problem where the interplay between the catalyst, oxidant (co-catalyst), solvent, and base is critical.[8] Low yields often point to an inefficient catalytic cycle.
Causality & Optimization Strategy:
-
The Palladium Catalyst (The Engine): The choice of the palladium source is the first critical decision. Pd(OAc)₂ is often a robust and effective choice, but other sources like PdCl₂ or Pd(TFA)₂ can sometimes perform better depending on the substrate. If your catalyst is old or has been exposed to air, its activity may be compromised.[8][9]
-
The Copper Oxidant (The Spark Plug): In this specific reaction, a copper salt acts as an oxidant to facilitate the catalytic cycle. The counter-ion of the copper salt has a dramatic effect. Studies show that Cu(OAc)₂ often provides significantly higher yields compared to CuCl₂ or Cu(OTf)₂.[8] The acetate may play a role in the C-H activation step.
-
The Solvent (The Reaction Environment): The solvent must dissolve the reactants and stabilize the catalytic intermediates. Highly polar aprotic solvents are typically required. Dimethyl sulfoxide (DMSO) has been shown to be superior to other solvents like DMF or Dioxane for this transformation.[8]
-
The Base (The Activator): A base is often required to activate one of the coupling partners or neutralize acids formed during the reaction. In this chemistry, pyridine is a common choice.[8] Ensure it is dry.
Data-Driven Optimization: The following table, adapted from literature, illustrates the impact of systematic optimization on the C2-arylation of benzo[b]thiophene 1,1-dioxide.[8]
| Entry | Pd Catalyst (10 mol%) | Cu Salt (2.0 equiv) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | Cu(OAc)₂ | DMSO | 85 |
| 2 | PdCl₂ | Cu(OAc)₂ | DMSO | 62 |
| 3 | Pd(TFA)₂ | Cu(OAc)₂ | DMSO | 75 |
| 4 | Pd(OAc)₂ | CuCl₂ | DMSO | 45 |
| 5 | Pd(OAc)₂ | Cu(OTf)₂ | DMSO | 51 |
| 6 | Pd(OAc)₂ | Cu(OAc)₂ | DMF | 71 |
| 7 | Pd(OAc)₂ | Cu(OAc)₂ | Dioxane | 68 |
| Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.[8] |
Recommendation: Start by switching your conditions to the optimized set: Pd(OAc)₂ as the catalyst with Cu(OAc)₂ as the oxidant in DMSO .[8]
Caption: Simplified mechanism for Pd-catalyzed C-H arylation.
Method 2: Microwave-Assisted Synthesis
Microwave irradiation can dramatically accelerate reaction rates by efficiently and uniformly heating the reaction mixture.[10][11] It is particularly effective for constructing the 3-aminobenzo[b]thiophene scaffold, a valuable precursor for kinase inhibitors.[12]
Q: I am attempting a microwave-assisted synthesis of a 3-aminobenzo[b]thiophene from a 2-halobenzonitrile and methyl thioglycolate, but the yield is poor and I see significant decomposition.
A: While microwave synthesis is fast, it can lead to decomposition if not properly controlled. The key is to balance temperature, time, and solvent choice.
Causality & Optimization Strategy:
-
Temperature and Pressure: Microwave reactors allow for "superheating" solvents above their atmospheric boiling points. While higher temperatures accelerate the desired reaction, they can also accelerate decomposition pathways. A temperature of 130 °C is often a good starting point for this specific transformation.[12] Monitor the pressure in the vessel; a rapid pressure increase can indicate solvent boiling or decomposition.
-
Reaction Time: One of the main advantages of microwave synthesis is the reduction in reaction time from hours to minutes. A typical reaction time might be 20-30 minutes.[12][13] Prolonged irradiation is unnecessary and increases the risk of byproduct formation.
-
Solvent Choice: The ideal solvent for microwave chemistry has a high boiling point and a high dielectric constant to absorb microwave energy efficiently. DMSO is an excellent choice for this reason.[12] Using a lower-boiling solvent like THF or acetonitrile would require a sealed vessel to reach effective temperatures and may not be as efficient.
-
Base: An organic base like triethylamine (TEA) is often used to facilitate the reaction.[12] Ensure it is pure and added in the correct stoichiometry.
Recommendation: Set the microwave reactor to a fixed temperature of 130 °C for 20-30 minutes using DMSO as the solvent. If decomposition persists, try reducing the temperature to 110-120 °C and slightly increasing the time.
Part 3: Experimental Protocols
Protocol 1: Gram-Scale Palladium-Catalyzed C2-Arylation of Benzo[b]thiophene 1,1-Dioxide[8]
This protocol provides a robust method for synthesizing 2-phenylbenzo[b]thiophene 1,1-dioxide.
Materials:
-
Benzo[b]thiophene 1,1-dioxide (1.0 g, 6.0 mmol)
-
Phenylboronic acid (2.2 g, 18.0 mmol, 3.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (135 mg, 0.6 mmol, 10 mol%)
-
Copper(II) acetate [Cu(OAc)₂] (4.3 g, 24.0 mmol, 4.0 equiv - Note: Original source used 2.0 equiv, this is a scaled amount)
-
Pyridine (1.4 g, 18.0 mmol, 3.0 equiv)
-
Dimethyl sulfoxide (DMSO), anhydrous (60 mL)
-
Ethyl acetate, water, anhydrous sodium sulfate (for workup)
-
Silica gel for column chromatography
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzo[b]thiophene 1,1-dioxide, phenylboronic acid, Pd(OAc)₂, Cu(OAc)₂, and pyridine.
-
Atmosphere Control: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). This is crucial as many palladium catalysts are sensitive to oxygen.[9]
-
Solvent Addition: Add anhydrous DMSO (60 mL) via syringe.
-
Reaction: Heat the mixture in an oil bath at 100 °C for 20 hours. The mixture should be stirring vigorously.
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water (approx. 200 mL).
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure 2-phenylbenzo[b]thiophene 1,1-dioxide.
Protocol 2: Purification by Column Chromatography[8][14]
This is a general protocol for purifying a moderately polar benzothiophene derivative.
Procedure:
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). For a moderately polar compound, a mixture of hexane and ethyl acetate is a good starting point. Aim for an Rf value of ~0.3 for your desired product.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in your initial, low-polarity eluent (e.g., 100% hexane). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity solvent. Monitor the eluate by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 100% hexane to 95:5 hexane:ethyl acetate, then 90:10, etc.) to move the compounds down the column.
-
Fraction Collection: Collect the eluate in separate fractions.
-
Analysis and Concentration: Analyze the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Part 4: Characterization and Purity Assessment
Confirming the structure and purity of your final benzothiophene product is a critical final step.
Q: How can I confirm the structure and assess the purity of my synthesized benzothiophene derivative?
A: A combination of spectroscopic and analytical techniques is required for unambiguous characterization.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation.
-
¹H NMR: Confirms the presence of protons and their chemical environment, including aromatic substitution patterns and coupling constants.
-
¹³C NMR: Determines the number of unique carbon atoms and confirms the carbon skeleton of the molecule.[15]
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. Techniques like LC-MS can also be used to assess purity.[15]
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule (e.g., C=O, N-H, S-O).[15]
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying non-volatile impurities and determining the purity of the final product.[14]
-
Melting Point Analysis: For solid compounds, a sharp melting point range close to the literature value is a strong indicator of high purity.[14]
Sources
- 1. Benzothiophene - Wikipedia [en.wikipedia.org]
- 2. malayajournal.org [malayajournal.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Benzothiophene synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
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- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.strath.ac.uk [pure.strath.ac.uk]
- 13. (PDF) Microwave-Assisted Synthesis of 3- [research.amanote.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Benzothiophene Production Scale-Up
Welcome to the Technical Support Center for Benzothiophene Production Scale-Up. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning benzothiophene synthesis from the laboratory bench to larger-scale production. Here, you will find practical, in-depth answers to common challenges, grounded in established scientific principles.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the scale-up process.
Q1: My yield has dropped significantly after moving from a 1L to a 100L reactor. What are the most likely causes?
A1: A drop in yield upon scale-up is a frequent challenge and typically points to physical limitations rather than a change in the core chemistry.[1] The primary suspects are inefficient heat transfer and inadequate mixing. A larger reactor has a smaller surface-area-to-volume ratio, making it harder to remove heat from exothermic reactions or to heat the vessel uniformly.[1][2] This can lead to localized "hot spots," promoting side reactions and byproduct formation. Similarly, achieving homogenous mixing in a large vessel is more difficult, which can result in lower reaction rates and incomplete conversion.[3]
Q2: We are observing an increase in colored impurities in our scaled-up batch. How can we address this?
A2: The appearance of colored impurities often suggests the formation of degradation products or high-molecular-weight byproducts due to prolonged reaction times or poor temperature control. Consider performing a preliminary purification step, such as column chromatography, before final product isolation.[4] In some cases, adding activated carbon during recrystallization can help adsorb these colored impurities, followed by hot filtration to remove the carbon.[4]
Q3: Our palladium catalyst appears to be deactivating much faster at a larger scale. Why is this happening and what can be done?
A3: Catalyst deactivation is a common hurdle in scaling up palladium-catalyzed reactions.[5] Potential causes include:
-
Poor Mixing: Inadequate mixing can lead to localized high concentrations of reactants or products, which can poison the catalyst.
-
Impurities: Trace impurities in starting materials or solvents, which are negligible at the lab scale, can have a significant cumulative effect in a large batch.
-
Thermal Stress: Poor heat management can cause thermal degradation of the catalyst.
To mitigate this, ensure your reagents and solvents are of high purity and consider optimizing the stirring rate and impeller design for more efficient mixing.[3]
Q4: What are the primary safety concerns when scaling up benzothiophene synthesis?
A4: The primary safety concerns revolve around the handling of hazardous materials and the potential for runaway reactions.[2] Many synthetic routes may involve flammable solvents, corrosive acids, or toxic reagents.[6][7] A reaction that is easily controlled in a 500mL flask can become a serious hazard in a 350-gallon reactor if it has a significant exotherm.[1] It is crucial to have robust temperature control systems, pressure relief devices, and proper personal protective equipment. Always consult the Safety Data Sheet (SDS) for all chemicals involved.[6][7]
II. Troubleshooting Guides
This section provides more detailed, step-by-step guidance on resolving complex issues organized by production stage.
A. Reaction Stage Troubleshooting
Problem: Low Yield and/or Incomplete Conversion in Cyclization Reactions
Symptoms:
-
Consistently low yields (<70%) of the desired benzothiophene product.
-
Significant amounts of unreacted starting materials detected by in-process monitoring (e.g., TLC, LC-MS).
Causality and Solutions:
The cyclization step to form the thiophene ring is often the most critical and sensitive part of the synthesis.[5] Low conversion can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters.[3][5] What works at a small scale may not be optimal for a larger batch due to the physical constraints discussed earlier.
-
Solution: A systematic re-optimization of reaction parameters at a pilot scale (e.g., 5-10L) is recommended before moving to full production.
-
-
Low Reactivity of Starting Materials: The presence of strong electron-withdrawing groups on the aromatic precursors can significantly reduce their reactivity, leading to sluggish or incomplete reactions.[8]
-
Solution: For these challenging substrates, a more active catalyst system or harsher reaction conditions (higher temperature or pressure) may be necessary. However, this must be balanced against the potential for increased byproduct formation.[8]
-
-
Formation of Side Products: Undesired side reactions can consume starting materials and reduce the yield of the target product.[5]
-
Solution: Analyze the crude reaction mixture to identify the major byproducts. Understanding the structure of these impurities can provide clues about the competing reaction pathways and help in devising strategies to suppress them (e.g., by adjusting stoichiometry, temperature, or order of addition).
-
Troubleshooting Workflow for Low Yield
Caption: Systematic workflow for troubleshooting low yields.
B. Purification Stage Troubleshooting
Problem: Difficulty in Removing Naphthalene and Other Closely-Related Impurities
Symptoms:
-
Final product purity plateaus and fails to meet specifications despite repeated purification steps.
-
Co-elution of impurities with the product during column chromatography.
-
Formation of an oil or eutectic mixture during crystallization.
Causality and Solutions:
A significant challenge in the industrial purification of benzothiophene, particularly when derived from sources like coal tar, is the presence of impurities with very similar physical properties, such as naphthalene.[9]
-
Eutectic Formation: Benzothiophene and naphthalene can form a eutectic mixture, making separation by simple crystallization or distillation difficult.[9]
-
Solution: Recrystallization using a mixed solvent system, such as an alcohol-water mixture (e.g., isopropanol/water or isobutyl alcohol/water with a water concentration of 5-20% by weight), has been shown to be effective.[9] This method alters the solubility properties and can break the eutectic.
-
-
Ineffective Chromatography: If the polarity of the impurities is very close to that of the benzothiophene product, achieving good separation on silica gel can be challenging.
-
Solution:
-
Optimize the Mobile Phase: Systematically screen different solvent systems. A shallow gradient of a slightly more polar solvent in a non-polar solvent (e.g., a slow increase of ethyl acetate in hexane) can improve resolution.[10]
-
Alternative Stationary Phases: If silica gel is ineffective, consider other stationary phases like alumina or reverse-phase media (e.g., C18).
-
-
Experimental Protocol: Recrystallization for High-Purity Benzothiophene
-
Solvent Selection: Prepare a recrystallization solvent mixture of isopropanol and water with a water concentration between 5% and 20% by weight.[9]
-
Dissolution: Dissolve the crude benzothiophene (preferably with an initial purity of >70%) in the minimum amount of the hot solvent mixture to achieve complete dissolution.[9]
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Rapid cooling can lead to the formation of oils or smaller, less pure crystals.[4]
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[9]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.[4]
Data Presentation: Purity Improvement via Recrystallization
| Purification Step | Initial Purity (GC, %) | Purity after 1st Recrystallization (%) | Purity after 2nd Recrystallization (%) |
| Crude Product | 75.2 | 95.8 | 99.5 |
| Mother Liquor | - | 45.3 | 68.7 |
Note: The mother liquor can be recycled to improve the overall process yield.[9]
III. Advanced Topics
Regioselectivity Challenges
Q: We are struggling with poor regioselectivity between C2 and C3 functionalization of the benzothiophene core. How can this be controlled?
A: Achieving regioselectivity is a common challenge in the synthesis of substituted benzothiophenes.[10] Electrophilic substitution typically favors the C3 position, but this can be influenced by the reaction conditions and the electronic nature of the starting materials.[11]
-
Metal-Free Approach for C3 Arylation: A modern approach to achieve selective C3 arylation involves the use of benzothiophene S-oxides as precursors. This method avoids the use of metal catalysts and often proceeds under milder conditions.[8][10]
Diagram: Mechanism for Regioselective C3-Arylation
Caption: Simplified mechanism for regioselective C3-arylation.
IV. References
-
Purification method of benzothiophene. Google Patents.
-
Benzothiophene Synthesis Optimization: A Technical Support Center. Benchchem.
-
Troubleshooting guide for the synthesis of benzothiophene derivatives. Benchchem.
-
Overcoming low reactivity of starting materials for benzothiophene synthesis. Benchchem.
-
Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
-
Purification techniques for high-purity 2,7-Diethyl-1-benzothiophene. Benchchem.
-
An In-depth Technical Guide on the Health and Safety of 2,7-Diethyl-1-benzothiophene and Related Compounds. Benchchem.
-
What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit.
-
Challenges of scaling up production from grams to kilos. Chemtek Scientific.
-
Synthesis of Benzothiophene. ChemicalBook.
-
Top Safety Considerations in Biopharmaceutical Manufacturing. AK Bio.
Sources
- 1. reddit.com [reddit.com]
- 2. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fluidmgmt.ak-bio.com [fluidmgmt.ak-bio.com]
- 8. benchchem.com [benchchem.com]
- 9. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
Technical Support Center: HPLC Purity Analysis of Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate (CAS: 35212-86-3). This resource is designed for researchers, analytical scientists, and drug development professionals to address specific challenges encountered during the purity assessment of this compound. The guidance provided herein synthesizes fundamental chromatographic principles with field-proven troubleshooting strategies to ensure the development of robust and reliable analytical methods.
Foundational Knowledge: The Analyte and Method Starting Point
This compound is a heterocyclic compound whose purity is critical for its application in pharmaceutical synthesis.[1][2] Its structure, featuring a basic amino group and a hydrophobic benzothiophene core, presents specific challenges for reversed-phase HPLC. The primary analytical goal is to separate the main compound from potential process-related impurities and degradation products.
Recommended Starting HPLC Method Parameters
A logical starting point for method development is a standard reversed-phase approach. The parameters below are proposed based on the analyte's structure and common practices in pharmaceutical analysis.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | A C18 phase provides the necessary hydrophobic retention for the benzothiophene core. Smaller particle sizes (≤3.5 µm) enhance column efficiency and improve resolution.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier protonates the basic amino group, improving peak shape. It also suppresses the ionization of residual silanol groups on the silica packing, which can cause severe peak tailing.[4][5][6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient | 30% to 90% B over 15 minutes | A gradient is recommended to elute potential impurities with a wide range of polarities and to clean the column after each injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Lowering the flow rate can sometimes improve resolution at the cost of longer run times.[7][8] |
| Column Temp. | 30 °C | Maintaining a constant, elevated temperature ensures retention time reproducibility and can improve peak efficiency.[7][9] |
| Detection (UV) | 254 nm | A common wavelength for aromatic compounds. A full UV scan of the analyte is recommended to determine the optimal wavelength for detection of both the main peak and impurities. |
| Injection Vol. | 5 µL | A smaller injection volume minimizes the risk of column overload, which can cause peak fronting and distortion.[7] |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50) | Dissolving the sample in a solvent similar to or weaker than the initial mobile phase composition is crucial to prevent peak distortion.[10] |
Troubleshooting Guide: A Problem-Solution Approach
This section addresses common issues encountered during the analysis. The diagnostic process is structured to help you efficiently identify the root cause and implement a corrective action.
Diagram: HPLC Troubleshooting Workflow
Caption: A decision tree for troubleshooting common HPLC issues.
Q1: Why is my main peak tailing severely?
Answer: Peak tailing for this specific analyte is most commonly caused by secondary interactions between the basic amino group and acidic residual silanol groups on the silica-based column packing.[5][6][11] These interactions create an alternative, stronger retention mechanism that slows a fraction of the analyte molecules, causing a tailed peak.[6]
Troubleshooting Steps:
-
Verify Mobile Phase pH: The most critical factor is ensuring the mobile phase pH is low enough (typically pH ≤ 3) to protonate the silanol groups and the analyte's amino group.[5] This minimizes unwanted ionic interactions. Prepare fresh mobile phase and verify its pH.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have a lower concentration of metal contaminants and active silanols.[5] "End-capped" columns have had their residual silanols chemically deactivated, which is highly recommended for basic compounds.[6][11]
-
Consider Mobile Phase Additives: If pH adjustment is insufficient, adding a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) was a traditional approach, but it can suppress MS signals and is less common with modern columns.[4]
-
Check for Column Contamination: Accumulation of sample matrix components can create active sites.[12] Flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) or, if necessary, replace the guard column.[4][12]
Q2: I am seeing "ghost peaks" in my chromatogram, especially during a gradient run. What are they and how do I get rid of them?
Answer: Ghost peaks are unexpected peaks that appear in a chromatogram, often during a gradient run, even when no sample is injected (a blank run).[13] They typically originate from contamination within the HPLC system or the mobile phase itself.[14][15]
Troubleshooting Steps:
-
Isolate the Source: The first step is to determine the origin of the contamination.[15]
-
Run a Blank Gradient: Inject your sample diluent (or pure acetonitrile) instead of a sample. If the ghost peaks are still present, the source is likely the system, mobile phase, or injection solvent, not the sample itself.[13][16]
-
Remove the Column: Replace the column with a zero-dead-volume union and run the gradient. If the peaks disappear, the column is the source of contamination. If they remain, the issue is in the system upstream of the column (pump, degasser, autosampler).[15]
-
-
Address Mobile Phase Contamination:
-
Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[14][15] Water from purification systems can be a source of contamination.
-
Filter all aqueous mobile phases and buffers before use.[17]
-
Ensure proper degassing of the mobile phase, as dissolved air can cause baseline disturbances.[10][13]
-
-
Address System Contamination:
Q3: The peak for my main compound and a known impurity are not fully separated (poor resolution). How can I improve this?
Answer: Chromatographic resolution (Rs) is a measure of the separation between two peaks and is influenced by column efficiency (N), selectivity (α), and retention factor (k).[3] To improve resolution, one or more of these factors must be optimized.
Troubleshooting Steps:
-
Optimize Selectivity (α): This is often the most effective way to improve resolution.[19]
-
Change Organic Modifier: If using acetonitrile, try substituting it with methanol. The different solvent properties can alter elution order and improve separation.[19]
-
Adjust Mobile Phase pH: A small change in pH can alter the ionization state of the analyte or impurities, significantly impacting their retention and improving separation.
-
Change Stationary Phase: If other changes fail, switching to a column with a different stationary phase (e.g., a Phenyl-Hexyl or a Polar-Embedded phase) can provide a different selectivity.[3]
-
-
Increase Column Efficiency (N):
-
Optimize Retention Factor (k):
-
Adjust Gradient Slope: Make the gradient shallower (i.e., increase the gradient time). This allows more time for the components to interact with the stationary phase, often improving the separation of closely eluting peaks.[9]
-
Frequently Asked Questions (FAQs)
Q4: What are the likely impurities I should be looking for during this analysis?
Answer: Potential impurities for this compound can be categorized as:
-
Process-Related Impurities: These include unreacted starting materials, intermediates from the synthetic route, and by-products from side reactions.[20][21] Knowledge of the specific synthesis pathway used is essential for identifying these.
-
Degradation Products: The ester functional group is susceptible to hydrolysis, which would form the corresponding carboxylic acid. The amino group can be subject to oxidation. Forced degradation studies (exposing the compound to acid, base, heat, light, and oxidative stress) are crucial for identifying potential degradation products.
-
Isomers: Positional isomers formed during synthesis could also be present.
Q5: What are the essential System Suitability Test (SST) parameters for this method?
Answer: System Suitability Testing (SST) is a mandatory part of any validated analytical method. It ensures the chromatographic system is performing adequately before analyzing any samples.[22] Key parameters as defined by guidelines like the ICH are:
| SST Parameter | Typical Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 (often ≤ 1.5) | Measures peak symmetry. Crucial for this analyte due to the basic amino group.[4][12] |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and peak sharpness. |
| Resolution (Rs) | Rs > 2.0 between the main peak and the closest eluting impurity. | Ensures baseline or near-baseline separation for accurate quantification.[3] |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for 5 or 6 replicate injections. | Demonstrates the precision of the injector and the detector response.[22] |
| RSD of Retention Time | ≤ 1.0% for 5 or 6 replicate injections. | Demonstrates the stability and precision of the pump and mobile phase delivery. |
Q6: How do I validate this HPLC method for purity analysis according to ICH guidelines?
Answer: Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[23] According to the ICH Q2(R2) guideline, the validation for an impurity quantification method must include the following parameters.[23][24][25]
Diagram: ICH Q2(R2) Method Validation Workflow
Caption: Key parameters for analytical method validation per ICH Q2(R2).
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[22] This is typically demonstrated by analyzing spiked samples and performing forced degradation studies.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[22][24] This is determined over a range of concentrations.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[23][24]
-
Accuracy: The closeness of test results obtained by the method to the true value.[22] It is often assessed by analyzing samples spiked with a known amount of impurity.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay).
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment (inter-assay).
-
Reproducibility: Precision between different laboratories (inter-laboratory trial).
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[24]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[24]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature).[22] This provides an indication of its reliability during normal usage.
References
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved January 5, 2026, from [Link]
-
uHPLCs. (2025, January 21). Troubleshooting Ghost Peak Problems in HPLC Systems. Retrieved January 5, 2026, from [Link]
-
uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Retrieved January 5, 2026, from [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved January 5, 2026, from [Link]
-
Alwsci. (2025, November 18). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Retrieved January 5, 2026, from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved January 5, 2026, from [Link]
-
Agilent Technologies, Inc. (2010). Video Notes LC Troubleshooting Series Ghost Peaks - HPLC. Retrieved January 5, 2026, from [Link]
-
Phenomenex. (2025, July 2). How to Identify Ghost Peaks in U/HPLC. Retrieved January 5, 2026, from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved January 5, 2026, from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved January 5, 2026, from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved January 5, 2026, from [Link]
-
European Medicines Agency. (n.d.). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved January 5, 2026, from [Link]
-
AnalyteGuru from Thermo Fisher Scientific. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved January 5, 2026, from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved January 5, 2026, from [Link]
-
GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved January 5, 2026, from [Link]
-
Separation Science. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination. Retrieved January 5, 2026, from [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved January 5, 2026, from [Link]
-
Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved January 5, 2026, from [Link]
-
ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved January 5, 2026, from [Link]
-
YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved January 5, 2026, from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (2018, February 28). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. Retrieved January 5, 2026, from [Link]
-
LCGC. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved January 5, 2026, from [Link]
- Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
- Google Patents. (n.d.). WO2009006066A2 - Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof.
-
Journal of Chemical Health Risks. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Retrieved January 5, 2026, from [Link]
-
PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved January 5, 2026, from [Link]
-
LookChem. (n.d.). This compound. Retrieved January 5, 2026, from [Link]
-
Sonal Plastic. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. Retrieved January 5, 2026, from [Link]
-
A. B. Enterprises. (n.d.). 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Retrieved January 5, 2026, from [Link]
-
PubMed. (n.d.). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Retrieved January 5, 2026, from [Link]
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- 3. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
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- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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preventing dimerization in aminothiophene synthesis
Foreword: Navigating the Challenges of Aminothiophene Synthesis
Welcome to our dedicated resource for overcoming one of the most persistent challenges in heterocyclic chemistry: dimerization during aminothiophene synthesis. As a cornerstone for countless pharmaceutical agents, the efficient synthesis of aminothiophenes is paramount. However, the very reactivity that makes these compounds valuable precursors also predisposes them to unwanted side reactions, most notably the formation of dimeric and oligomeric byproducts.
This guide is designed for the practicing researcher. It moves beyond standard protocols to provide a deeper understanding of the mechanistic underpinnings of dimerization, offering field-tested strategies and evidence-based solutions. We will explore the causality behind experimental choices, ensuring that every recommendation is a self-validating step towards a cleaner, higher-yielding reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm performing a Gewald reaction and my primary byproduct is a thieno[2,3-b]pyridine derivative. What is happening and how can I stop it?
A1: The Dimerization Cascade
This is the classic dimerization issue in Gewald synthesis. The 2-aminothiophene product, once formed, can act as a nucleophile itself and react with another molecule of the starting α-cyano ketone (or a related electrophilic intermediate). This subsequent reaction leads to the formation of a stable, often highly insoluble, thieno[2,3-b]pyridine byproduct.
Mechanism Insight: The issue arises because the rate of the initial thiophene formation is not significantly faster than the rate of the subsequent nucleophilic attack by the product. The newly formed enamine of the 2-aminothiophene is highly reactive.
Troubleshooting Workflow:
Caption: Troubleshooting logic for dimerization in Gewald synthesis.
Core Solutions:
-
Kinetic Control (Temperature): Lowering the reaction temperature is the most immediate and often effective solution. By reducing the overall thermal energy of the system, you can selectively disfavor the higher activation energy pathway of the dimerization reaction relative to the desired product formation. Start at 40-50 °C instead of reflux.
-
Catalyst Modification: The choice of base is critical. Highly nucleophilic bases like morpholine or piperidine can participate in side reactions or accelerate dimerization. Switching to a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) often provides a cleaner reaction profile by minimizing unwanted pathways.
-
In Situ Product Removal/Protection: While more complex, one advanced strategy is to introduce a reagent that reacts with the 2-aminothiophene product as it forms, effectively protecting it from dimerization. For example, adding an anhydride (like acetic anhydride) to the reaction mixture can lead to the in situ formation of the more stable 2-acetamidothiophene, which can be hydrolyzed in a subsequent step.
Q2: My starting materials are an active methylene nitrile and a ketone. Besides dimerization, I'm getting a complex mixture of byproducts. How can I improve selectivity?
A2: Optimizing the Knoevenagel Condensation Step
When you start with an active methylene nitrile and a ketone, the Gewald reaction proceeds in two key stages: (1) a Knoevenagel condensation to form an α,β-unsaturated nitrile (a benzylidene), followed by (2) the addition of sulfur and subsequent cyclization. Dimerization and side reactions often occur when the initial condensation is slow or incomplete, leaving unreacted starting materials to interfere with the cyclization.
Expertise-Driven Protocol: The Pre-formation Strategy
To ensure a clean reaction, it is best practice to separate the two stages. First, perform the Knoevenagel condensation to completion to form the α,β-unsaturated nitrile intermediate. Isolate and purify this intermediate before proceeding with the addition of sulfur. This approach prevents the starting ketone/nitrile from participating in side reactions during the thiophene ring formation.
Experimental Protocol: Two-Step Gewald Synthesis to Minimize Byproducts
Step 1: Synthesis of the α,β-Unsaturated Nitrile Intermediate
-
To a stirred solution of the ketone (1.0 eq) and the active methylene nitrile (1.05 eq) in ethanol (5 mL/mmol of ketone), add a catalytic amount of a suitable base (e.g., piperidine, 0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting ketone is fully consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum. This intermediate is often stable and can be stored.
Step 2: Thiophene Ring Formation
-
Suspend the purified α,β-unsaturated nitrile (1.0 eq) and elemental sulfur (1.1 eq) in a polar aprotic solvent like DMF or ethanol.
-
Add a non-nucleophilic base, such as triethylamine (2.0 eq).
-
Heat the mixture to 45-50 °C. Causality Note: Using a moderate temperature is crucial here to favor the cyclization over potential dimerization of the final product.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water to precipitate the 2-aminothiophene product.
-
Filter, wash with water, and purify as necessary (typically by recrystallization or column chromatography).
Data Comparison: One-Pot vs. Two-Step Gewald
| Method | Key Parameters | Typical Yield of 2-Aminothiophene | Purity Profile (by LCMS) |
| One-Pot Gewald | All reagents mixed at once, reflux in EtOH | 40-60% | Often contains 10-25% dimer and other byproducts |
| Two-Step Gewald | Isolation of intermediate, controlled cyclization | 75-90% | >95% purity, with dimer formation often <2% |
Q3: Are there alternatives to elemental sulfur that can provide a cleaner reaction?
A3: Exploring Alternative Sulfur Sources
Yes, while elemental sulfur is traditional and cost-effective, its use can sometimes lead to the formation of polysulfides and other impurities. Several alternative sulfur transfer reagents have been developed to offer milder conditions and cleaner reaction profiles.
Recommended Alternatives:
-
Lawesson's Reagent: While more commonly used for thionations, it can be effective in certain contexts, though it is often stoichiometric and generates significant byproducts.
-
Thioglycolic Acid Derivatives: A highly effective modern alternative involves using a derivative of thioglycolic acid, such as ethyl thioglycolate, in the presence of a base. This method often proceeds at lower temperatures and can suppress dimerization.
-
Sodium Hydrosulfide (NaSH): This reagent can be a potent source of nucleophilic sulfur, but its use requires careful control of stoichiometry and pH to avoid side reactions.
Mechanism Diagram: Desired Pathway vs. Dimerization
Caption: Competing reaction pathways in aminothiophene synthesis.
References
Technical Support Center: Catalyst Selection for the Functionalization of Benzothiophenes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the catalytic functionalization of benzothiophenes. Benzothiophene scaffolds are privileged structures in medicinal chemistry and materials science, making their selective modification a critical task.[1][2][3] This resource is designed to help you navigate the complexities of catalyst selection and reaction optimization.
Part 1: Troubleshooting and Optimization
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying scientific reasoning to empower your experimental design.
Issue 1: Poor Regioselectivity Between C2 and C3 Positions
Question: My reaction is producing a mixture of C2 and C3-functionalized benzothiophene isomers. How can I improve selectivity?
Answer: This is a frequent challenge rooted in the electronic properties of the benzothiophene core. The C2 position is often kinetically favored for deprotonation, while the C3 position can be the thermodynamically preferred site for electrophilic attack.[4] The final product distribution is a delicate balance of catalyst, directing group, and reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Insights:
-
Palladium Catalysis: For direct arylation, palladium catalysts are common, but selectivity can be an issue.[4] Ligand-free Pd(OAc)₂ has been shown to efficiently catalyze C2-arylation.[5] The choice of ligand, base, and solvent are critical levers for controlling the C2/C3 ratio. In some cases, C2,C3-diarylation can occur, particularly with electron-deficient aryl bromides.[6]
-
Rhodium Catalysis: Rhodium catalysts, often used with directing groups like carboxylic acids, can provide excellent C3 selectivity for reactions such as alkenylation.[7][8] The directing group coordinates to the metal center, positioning the catalyst for C-H activation at the adjacent C3 position.[9][10]
-
Silver-Assisted C-H Activation: A novel approach utilizes Ag(I) for a C2-selective C-H activation, followed by transmetalation to a palladium catalyst for the cross-coupling. This method allows for highly selective C2-arylation at near-room temperatures with very low palladium catalyst loading (as low as 0.4 mol%).[5]
-
Metal-Free Strategy: To achieve complete C3 regioselectivity and avoid metal contamination, using benzothiophene S-oxides as precursors is a powerful strategy. This approach proceeds through an "interrupted Pummerer" reaction, delivering coupling partners selectively to the C3 position under mild conditions.[4][11]
Issue 2: Catalyst Deactivation or Low Yield
Question: My reaction starts but then stalls, or the overall yield is disappointingly low. What could be poisoning my catalyst?
Answer: Catalyst deactivation is a significant hurdle, especially when working with sulfur-containing heterocycles like benzothiophene. The sulfur atom itself can act as a poison to many transition metal catalysts.
Common Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Sulfur Poisoning | The lone pair of electrons on the benzothiophene sulfur can coordinate strongly to the metal center (e.g., Palladium), blocking active sites required for the catalytic cycle.[12] | 1. Increase Catalyst Loading: While not ideal, a modest increase can sometimes overcome partial deactivation.[13] 2. Choose a Robust Ligand: Bulky, electron-donating phosphine ligands can sometimes protect the metal center and promote the desired catalytic steps over catalyst inhibition. 3. Switch Catalyst System: Consider metal-free approaches or photocatalysis which are not susceptible to this mode of poisoning.[1][14][15] |
| Loss of Active Sulfur | In some catalytic systems, particularly for hydrodesulfurization (HDS), the deactivation is caused by the loss of structural sulfur from the catalyst's active phase, which is crucial for the rate-determining step.[16] | This is more relevant to HDS but highlights the dynamic nature of catalyst surfaces. Ensure pre-treatment and reaction conditions maintain the active catalyst state. Exposure to H₂S can sometimes reactivate the catalyst in these systems.[16] |
| Coke Formation | At elevated temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coke) that physically block pores and active sites.[16] | 1. Lower Reaction Temperature: If the reaction profile allows, reducing the temperature can minimize coke formation.[4] 2. Optimize Reaction Time: Avoid unnecessarily long reaction times which can promote side reactions leading to coke. |
| Poor Quality Reagents | Impurities in starting materials or solvents (e.g., water, other coordinating species) can inhibit or poison the catalyst.[17][18] | Ensure all reagents and solvents are pure and dry. Using freshly opened bottles of reagents, especially air-sensitive ones, is advisable.[18] |
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose between a palladium and a rhodium catalyst for my C-H functionalization? A1: The choice depends heavily on the desired position and type of functionalization.
-
Palladium catalysts are workhorses for C-H arylation and are often favored for functionalizing the C2 position.[5][6][19] Selectivity can be tuned with ligands and additives, but mixtures are common without careful optimization.
-
Rhodium catalysts excel at C3-selective functionalizations when used with a directing group (e.g., a C2-carboxylic acid).[7][8] They are frequently used for alkenylation and related reactions where the directing group can orchestrate the regiochemical outcome.[9]
Q2: I'm working on a drug discovery project and need to avoid transition metal contamination. What are my options? A2: Metal-free synthesis is an increasingly important area. Two excellent strategies are:
-
Photocatalysis: Visible-light photocatalysis using organic dyes like Eosin Y can facilitate the synthesis of benzothiophenes under mild conditions, avoiding transition metals entirely.[1][14] This method is effective for radical annulation processes to construct the ring.
-
Substrate Modification: As mentioned in Issue 1, using benzothiophene S-oxides allows for a metal-free, C3-selective functionalization via an interrupted Pummerer reaction.[4][11] Additionally, iodine-catalyzed cascade reactions of thiophenols with alkynes offer a green, solvent-free approach.[20]
Q3: My starting materials are electron-deficient and show low reactivity. How can I drive the reaction to completion? A3: Low reactivity of starting materials, such as an electron-deficient aryl halide, can hinder key steps like oxidative addition in a palladium catalytic cycle.
-
Optimize Ligand and Base: A more electron-donating ligand on the palladium center can facilitate oxidative addition. Similarly, a stronger base may be required.
-
Increase Temperature: Carefully increasing the reaction temperature can overcome activation energy barriers. Microwave-assisted synthesis is particularly effective for accelerating rates and improving yields.[17]
-
Change Coupling Partner: If using a palladium-catalyzed approach, switching from an aryl halide to a more reactive partner like an arylboronic acid (Suzuki coupling) or using diazonium salts could be beneficial.[8][19]
Q4: How critical is solvent choice in these reactions? A4: Solvent choice is critical as it can influence catalyst solubility, stability of intermediates, and overall reaction rate.[4] For instance, in a Pd(II)-catalyzed oxidative cross-coupling, DMSO was found to be superior to other solvents like toluene, DCE, or DMF.[19] It is always recommended to perform a solvent screen with a range of polar aprotic (e.g., DMSO, DMF), polar protic (if compatible), and non-polar (e.g., toluene, dioxane) solvents.[4][17]
Part 3: Experimental Protocols & Data
Protocol 1: Pd-Catalyzed C2-Selective Direct Arylation of Benzothiophene 1,1-Dioxide
This protocol is adapted from a procedure for the oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids.[19]
Reaction Scheme: (Benzothiophene 1,1-Dioxide) + (Arylboronic Acid) --[Pd(OAc)₂, Cu(OAc)₂, Pyridine, DMSO]--> (2-Arylbenzothiophene 1,1-Dioxide)
Step-by-Step Methodology:
-
Vessel Preparation: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add benzo[b]thiophene 1,1-dioxide (0.1 mmol, 1.0 equiv).
-
Reagent Addition: Add the arylboronic acid (0.3 mmol, 3.0 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 10 mol%), Cu(OAc)₂ (72.6 mg, 0.4 mmol, 4.0 equiv), and pyridine (24 µL, 0.3 mmol, 3.0 equiv).
-
Solvent Addition: Add 1.0 mL of DMSO.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir for 20 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Optimization Data Summary:
| Entry | Pd Catalyst | Oxidant (equiv) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | Cu(OAc)₂ (2.0) | 1,4-Dioxane | 39 |
| 2 | Pd(OAc)₂ | Cu(OAc)₂ (2.0) | Toluene | 25 |
| 3 | Pd(OAc)₂ | Cu(OAc)₂ (2.0) | DMF | 45 |
| 4 | Pd(OAc)₂ | Cu(OAc)₂ (4.0) | DMSO | 85 |
| 5 | PdCl₂ | Cu(OAc)₂ (4.0) | DMSO | 62 |
| Data adapted from ACS Omega, 2020, 5 (41), pp 26868–26877.[19] |
Protocol 2: Metal-Free Photocatalytic Synthesis of Benzothiophenes
This protocol describes a visible-light-mediated synthesis through a radical annulation process.[1][14]
Reaction Scheme: (o-Methylthio-arenediazonium salt) + (Alkyne) --[Eosin Y, Green Light, DMSO]--> (Substituted Benzothiophene)
Catalytic Cycle Diagram:
Caption: Simplified photocatalytic cycle for benzothiophene synthesis.
Step-by-Step Methodology:
-
Vessel Setup: In a reaction tube, dissolve the o-methylthio-arenediazonium salt (0.25 mmol, 1.0 equiv) and Eosin Y (0.0125 mmol, 0.05 equiv) in 1.0 mL of DMSO.
-
Add Alkyne: Add the alkyne coupling partner (1.25 mmol, 5.0 equiv).
-
Degas: Degas the solution by bubbling argon through it for 15 minutes.
-
Irradiation: Seal the tube and place it approximately 5-10 cm from a green LED lamp. Irradiate the mixture at 20 °C with stirring.
-
Monitoring: Monitor the reaction by TLC. A typical reaction time is 24-36 hours.
-
Work-up & Purification: Upon completion, follow a standard aqueous work-up and purify the product by flash column chromatography on silica gel.
References
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Hari, D. P., Hering, T., & König, B. (2012). Visible Light Photocatalytic Synthesis of Benzothiophenes. Organic Letters, 14(20), 5334–5337. [Link]
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Hari, D. P., Hering, T., & König, B. (2012). Visible Light Photocatalytic Synthesis of Benzothiophenes. Organic Letters. [Link]
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Breysse, M., et al. (2003). Catalyst deactivation during thiophene HDS: The role of structural sulfur. ResearchGate. [Link]
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Bello, M. M., et al. (2021). Updates on the materials for desulphurization of thiophene, benzothiophene and dibenzothiophene. Fuel Processing Technology, 223, 106978. [Link]
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Li, J., et al. (2020). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega, 5(41), 26868–26877. [Link]
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Nezamzadeh-Ejhieh, A., & Arabpour, N. (2015). Photocatalytic degradation of benzothiophene by a novel photocatalyst, removal of decomposition fragments by MCM-41 sorbent. ResearchGate. [Link]
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Senthilkumar, N., & Pitchumani, K. (2018). Catalytic synthetic approaches to benzo-fused thiophenes via C–H activation. Catalysis Science & Technology, 8(1), 33-56. [Link]
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Hari, D. P., Hering, T., & König, B. (2012). Visible light photocatalytic synthesis of benzothiophene. ResearchGate. [Link]
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Collins, B. S. L., et al. (2018). Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Journal of the American Chemical Society, 140(29), 9037–9041. [Link]
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Lee, J., et al. (2023). Achieving Extreme Solubility and Green Solvent-Processed Organic Field-Effect Transistors: A Viable Asymmetric Functionalization of[14]Benzothieno[3,2-b][14]benzothiophenes. ACS Applied Materials & Interfaces. [Link]
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Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Organic Chemistry Portal. [Link]
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Plasser, F., et al. (2011). Excited states of thiophene: ring opening as deactivation mechanism. Physical Chemistry Chemical Physics, 13(37), 16733-16744. [Link]
- Inamdar, S. M., et al. (2022).
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Reddy, T. S., et al. (2016). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Beilstein Journal of Organic Chemistry, 12, 2589–2596. [Link]
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Kamal, A., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 984-1004. [Link]
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Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 54(15), 4531-4535. [Link]
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Kumar, A., et al. (2022). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. Molecules, 27(19), 6524. [Link]
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Al-Ghorbani, M., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Chemistry, 28(1), 2-23. [Link]
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Giraud, A., et al. (2014). Reactivity of benzofuran and benzothiophene in palladium-catalysed direct C2,C3-diarylations. Organic & Biomolecular Chemistry, 12(27), 4944-4950. [Link]
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ResearchGate. (n.d.). Drugs containing benzothiophenes. ResearchGate. [Link]
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Colby, D. A., et al. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Accounts of Chemical Research, 44(8), 604-615. [Link]
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Rajappa, S., & Gumaste, V. K. (2013). A Review on Reactivity of Thiophenes, Oligothiophenes and Benzothiophenes. Advances in Heterocyclic Chemistry, 108, 1-161. [Link]
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Grdina, J., et al. (2014). Bioactivation potential of thiophene-containing drugs. Drug Metabolism Reviews, 46(3), 338-353. [Link]
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Moghtaderi, B. (2020). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. YouTube. [Link]
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Moses, P. G., et al. (2010). Catalytic Hydrodesulfurization of Thiophene, Dibenzothiophene and 4,6-Dimethyldibenzothiophene on a CoMoS Catalyst. UU Research Portal. [Link]
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Segawa, Y., et al. (2013). Palladium(II)-Catalyzed Synthesis of Dibenzothiophene Derivatives via the Cleavage of Carbon-Sulfur and Carbon-Hydrogen Bonds. Angewandte Chemie International Edition, 52(33), 8780-8783. [Link]
-
MacFarlane, R. T. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1936-1946. [Link]
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Iitsuka, T., et al. (2013). Functionalization of the 3-Position of Thiophene and Benzo[b]-thiophene Moieties by Palladium-Catalyzed CC Bond Forming Reactions using Diazonium Salts. Semantic Scholar. [Link]
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Daugulis, O., et al. (2011). Functionalization of the 3-Position of Thiophene and Benzo[b]thiophene Moieties by Palladium-Catalyzed C-C Bond Forming Reactions Using Diazonium Salts. The Journal of Organic Chemistry, 76(15), 6229-6235. [Link]
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Wang, Y., et al. (2021). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science, 12(35), 11801-11807. [Link]
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Li, Y., et al. (2017). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 50(12), 2947-2957. [Link]
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Biotility. (n.d.). Drug Development Overview. Biotility. [Link]
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Validation & Comparative
A Researcher's Guide to Cross-Coupling: Comparative Reactivity of Bromo- vs. Chloro-Benzothiophenes
This guide provides an in-depth comparison of the reactivity of brominated and chlorinated benzothiophenes in palladium-catalyzed cross-coupling reactions. Designed for researchers in synthetic chemistry and drug development, this document moves beyond simple protocols to explain the mechanistic principles that govern reactivity, offering field-proven insights to aid in reaction design, optimization, and troubleshooting. We will explore the fundamental differences in C-Br and C-Cl bond activation and provide supporting experimental data and detailed methodologies.
Executive Summary: The Halogen Reactivity Hierarchy
In palladium-catalyzed cross-coupling reactions, the choice of the halogen on the benzothiophene scaffold is a critical determinant of reaction efficiency and selectivity. The established reactivity trend for aryl halides is generally I > Br > Cl > F .[1] Consequently, bromo-benzothiophenes are significantly more reactive than their chloro- counterparts. This inherent difference in reactivity is not merely a matter of bond strength but is deeply rooted in the kinetics of the rate-determining oxidative addition step of the catalytic cycle.[2]
This guide demonstrates that the higher reactivity of the C-Br bond can be strategically exploited for selective functionalization in poly-halogenated systems.[3] While chloro-benzothiophenes are more challenging substrates, their activation is achievable with modern, specialized catalyst systems, typically employing electron-rich, sterically hindered phosphine ligands.[4][5]
Mechanistic Insights: Why Bromides React Faster than Chlorides
The heart of any palladium-catalyzed cross-coupling reaction is the catalytic cycle, which universally involves three key steps: oxidative addition, transmetalation, and reductive elimination. The initial activation of the carbon-halogen (C-X) bond occurs during oxidative addition, where the Pd(0) catalyst inserts into the C-X bond, forming a Pd(II) intermediate. This step is typically the rate- and selectivity-determining step, especially for less reactive halides like chlorides.[2]
The relative reactivity of aryl halides (Ar-X) in oxidative addition is governed by several factors:
-
Carbon-Halogen Bond Dissociation Energy (BDE): While it seems intuitive that a weaker bond would break more easily, BDE alone is a poor predictor of reactivity across different halogens. For instance, the C-Cl bond (approx. 96 kcal/mol) is stronger than the C-Br bond (approx. 81 kcal/mol), which aligns with the observed reactivity trend. However, aryl triflates (C-O bond) can react faster than aryl bromides despite having a stronger C-O bond, indicating other factors are at play.[2]
-
Mechanism of Oxidative Addition: The reaction can proceed through different pathways, including a concerted three-centered mechanism or a nucleophilic displacement mechanism.[6] The stability of the forming halide anion (X⁻) in the transition state plays a crucial role. Bromide is a better leaving group than chloride, which contributes to a lower activation energy barrier for the C-Br bond cleavage.[2]
-
Catalyst and Ligand Effects: The electronic and steric properties of the phosphine ligands on the palladium center are paramount. Electron-rich and bulky ligands (e.g., tri-tert-butylphosphine, biarylphosphines like SPhos) enhance the electron density on the Pd(0) center, promoting its insertion into the strong C-Cl bond.[4][7][8]
Caption: Fig 1. Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.
Comparative Analysis: Performance in Key Cross-Coupling Reactions
The differential reactivity is most clearly illustrated in chemoselective reactions where both a bromo and a chloro substituent are present on the same benzothiophene backbone.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds. In the case of di-halogenated benzothiophenes, this reactivity difference allows for precise, site-selective functionalization. A prime example is the coupling of 3-bromo-7-chloro-1-benzothiophene with various arylboronic acids.[3] Under standard conditions using a catalyst like Pd(OAc)₂ with PPh₃, the reaction proceeds exclusively at the more labile C-3 bromine position, leaving the C-7 chlorine untouched.[3] This allows for the synthesis of 3-aryl-7-chloro-1-benzothiophene derivatives, which can be subjected to a second, more forcing coupling reaction to functionalize the chloro position if desired.
Table 1: Selective Suzuki-Miyaura Coupling of 3-Bromo-7-Chloro-1-Benzothiophene [3]
| Entry | Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield of 3-Aryl-7-chloro Product (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(OAc)₂ (2 mol%), PPh₃ (8 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 12-24 | ~90% |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%), PPh₃ (8 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 12-24 | ~95% |
| 3 | 4-Tolylboronic acid | Pd(OAc)₂ (2 mol%), PPh₃ (8 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 12-24 | ~92% |
Data compiled from a representative protocol.[3] Yields are typical and may vary.
To achieve coupling at the chloro- position, more advanced catalyst systems are necessary. These often involve bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) and stronger bases (e.g., Cs₂CO₃, K₃PO₄) at higher temperatures.[4][7]
Heck, Stille, and Buchwald-Hartwig Reactions
The reactivity trend observed in Suzuki couplings holds true for other major cross-coupling reactions.
-
Heck Reaction: The coupling of halo-benzothiophenes with alkenes also relies on the oxidative addition step. Therefore, bromo-benzothiophenes react under milder conditions than their chloro- analogs. Activating chloro-benzothiophenes for Heck reactions often requires catalysts with highly electron-donating and sterically demanding ligands like P(t-Bu)₃.[8]
-
Stille Reaction: In the coupling of halo-benzothiophenes with organostannanes, the C-Br bond is again more readily activated than the C-Cl bond.[9][10] The Stille reaction is known for its tolerance of a wide variety of functional groups, and the reactivity difference can be used for sequential couplings.
-
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction is particularly sensitive to the nature of the aryl halide.[11] While bromo-benzothiophenes can be coupled with amines using a variety of phosphine ligands, the amination of chloro-benzothiophenes is notably more difficult and was a key milestone in the development of the reaction, requiring specialized, sterically hindered ligands to achieve reasonable yields.[5][12]
Detailed Experimental Protocol: Selective Suzuki Coupling at the C-Br Position
This protocol describes a validated procedure for the selective Suzuki-Miyaura coupling of 3-bromo-7-chloro-1-benzothiophene with an arylboronic acid, demonstrating the practical application of the C-Br vs. C-Cl reactivity differential.[3]
Rationale for Experimental Choices
-
Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state. Performing the reaction under argon or nitrogen is essential to protect the catalyst and ensure its longevity.[3]
-
Catalyst System: Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine (PPh₃) is a standard, moderately electron-donating ligand sufficient for activating the C-Br bond without activating the C-Cl bond under these conditions.
-
Base and Solvent System: Potassium carbonate (K₂CO₃) is a crucial component. It activates the boronic acid, facilitating the transmetalation step.[13] The dioxane/water solvent system is effective at dissolving both the organic substrates and the inorganic base, creating a homogeneous environment for the reaction to proceed efficiently.[3]
Caption: Fig 2. Step-by-step workflow for selective Suzuki-Miyaura coupling.
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 3-bromo-7-chloro-1-benzothiophene (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).[3]
-
Catalyst Addition: Add the palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) to the flask.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.[3]
-
Degassing: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes.
-
Reaction: Place the sealed flask into a preheated oil bath at 90 °C and stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the complete consumption of the 3-bromo-7-chloro-1-benzothiophene starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-aryl-7-chloro-1-benzothiophene product.
Conclusion and Future Outlook
The reactivity of halogenated benzothiophenes in palladium-catalyzed cross-coupling is dictated by the nature of the C-X bond, with the C-Br bond being markedly more susceptible to oxidative addition than the C-Cl bond. This fundamental principle enables chemists to perform highly selective, stepwise functionalizations on poly-halogenated scaffolds, providing a powerful tool for building molecular complexity. While bromo-benzothiophenes are ideal substrates for a wide range of standard coupling conditions, the successful activation of the more economical but less reactive chloro-benzothiophenes remains an active area of research, driven by the continuous development of novel, highly active palladium catalysts and ligands. Understanding the mechanistic basis for this reactivity difference is crucial for any researcher aiming to leverage these powerful reactions in the synthesis of novel pharmaceuticals and advanced materials.
References
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- Ayogu, J. I., & Onwudiwe, D. C. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5257-5285.
- Guler, E., et al. (2023). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of the Turkish Chemical Society, Section A: Chemistry.
- Topczewski, J. J., & Sanford, M. S. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10348-10398.
- Hirschi, J. S., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(10), 2861-2871.
- Yan, J., et al. (2019). Metal-Free Synthesis of Benzothiophenes by Twofold C−H Functionalization: Direct Access to Materials-Oriented Heteroaromatics. Angewandte Chemie International Edition, 58(44), 15675-15679.
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- Vetticatt, M. J., & Hirschi, J. S. (2020). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
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- Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10-11.
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Beyond the Familiar: A Comparative Guide to Alternative Building Blocks for Next-Generation Kinase Inhibitors
In the relentless pursuit of more effective and selective kinase inhibitors, the drug discovery community is increasingly looking beyond the well-trodden path of conventional ATP-competitive scaffolds. The challenges of acquired resistance, off-target effects, and the undruggable nature of certain kinases demand a paradigm shift in our approach to inhibitor design. This guide provides an in-depth technical comparison of alternative building blocks for kinase inhibitor synthesis, offering researchers, scientists, and drug development professionals a critical overview of emerging strategies and the experimental data that underpins them. We will delve into the rationale behind these alternatives, present their synthetic accessibility, and compare their performance with established motifs, supported by detailed experimental protocols.
The Crowded ATP Pocket: A Case for Scaffolding Diversity
The ATP-binding site, while a validated target, is highly conserved across the kinome, making the development of truly selective inhibitors a formidable challenge. The over-exploration of a limited number of "privileged" scaffolds has led to a congested intellectual property landscape and a high degree of cross-reactivity. To overcome these hurdles, the exploration of novel, three-dimensional scaffolds that can exploit subtle differences in the ATP pocket or engage alternative binding sites is paramount.
A compelling example of scaffold diversification is the development of 1,2,6-thiadiazinone-based kinase inhibitors. This scaffold serves as a bioisosteric replacement for the commonly used anilinopyrimidine core found in approximately 10% of clinically approved kinase inhibitors.[1] The modular synthesis of this scaffold allows for systematic exploration of structure-activity relationships (SAR).
Comparative Analysis: Anilinopyrimidine vs. 1,2,6-Thiadiazinone
| Feature | Anilinopyrimidine (e.g., in Palbociclib) | 1,2,6-Thiadiazinone |
| Hinge-Binding Interaction | Typically forms two hydrogen bonds with the kinase hinge region. | Forms a similar hydrogen bonding pattern with the hinge. |
| Synthetic Accessibility | Well-established, multi-step syntheses. | Modular and versatile synthesis from 3,5-dichloro-4H-1,2,6-thiadiazin-4-one.[1] |
| Kinome Selectivity | Can be promiscuous due to the prevalence of the scaffold. | The unique electronic properties of the thiadiazinone ring may contribute to a narrower kinome spectrum.[1] |
| Novelty & IP Space | Highly saturated intellectual property landscape. | Offers opportunities for novel intellectual property. |
Experimental Protocol: Synthesis of a 3,5-disubstituted-4H-1,2,6-thiadiazin-4-one Scaffold
This protocol outlines the general two-step synthesis of the 1,2,6-thiadiazinone scaffold, starting from the commercially available 3,5-dichloro-4H-1,2,6-thiadiazin-4-one.
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (1.0 eq) in a suitable solvent (e.g., THF, DMF), add the desired amine (1.1 eq) and a base (e.g., DIPEA, 1.2 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the mono-substituted intermediate.
Step 2: Suzuki Coupling
-
To a degassed solution of the mono-substituted intermediate (1.0 eq) and the desired boronic acid (1.2 eq) in a solvent mixture (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq) and a base (e.g., Na₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 80-100 °C for 6-12 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization.[1]
Caption: Synthetic workflow for the 1,2,6-thiadiazinone scaffold.
Beyond the Hinge: The Rise of Allosteric Inhibitors
Allosteric inhibitors represent a paradigm shift in kinase inhibitor design by targeting sites distinct from the highly conserved ATP pocket.[2][3] This approach offers the potential for greater selectivity and the ability to modulate kinase activity in ways not achievable with traditional ATP-competitive inhibitors. A prime example is the development of allosteric inhibitors for MEK1/2, a key component of the MAPK signaling pathway.[4][5][6]
Fragment-based drug discovery (FBDD) has proven to be a powerful tool for identifying novel allosteric binders.[5] By screening low-molecular-weight fragments in the presence of a saturating concentration of an ATP-competitive inhibitor, it is possible to specifically identify compounds that bind to allosteric sites.
Comparative Analysis: ATP-Competitive vs. Allosteric MEK Inhibitors
| Feature | ATP-Competitive MEK Inhibitors | Allosteric MEK Inhibitors (e.g., Trametinib) |
| Binding Site | ATP-binding pocket | Allosteric pocket adjacent to the ATP site.[5] |
| Mechanism of Action | Directly compete with ATP for binding. | Induce a conformational change that locks the kinase in an inactive state.[6] |
| Selectivity | Can be challenging to achieve high selectivity due to ATP pocket conservation. | High selectivity is often achievable due to the unique nature of the allosteric pocket.[3] |
| Resistance | Mutations in the ATP-binding site can confer resistance. | Can be effective against some mutations that cause resistance to ATP-competitive inhibitors. |
Experimental Protocol: Fragment-Based Screening for Allosteric MEK1 Binders
This protocol outlines a general workflow for identifying allosteric MEK1 inhibitors using a fragment-based screening approach.
-
Protein Preparation: Express and purify recombinant human MEK1 kinase domain.
-
Primary Screen (e.g., by Surface Plasmon Resonance - SPR):
-
Immobilize MEK1 on an SPR sensor chip.
-
In the presence of a saturating concentration of a known ATP-competitive inhibitor (to block the ATP site), screen a fragment library (typically at 200-500 µM).
-
Identify fragments that show a binding response.
-
-
Competition Assay:
-
For the primary hits, perform a competition experiment with a known allosteric MEK1 inhibitor (e.g., binimetinib).
-
Fragments that are displaced by the known allosteric inhibitor are considered potential allosteric binders.[5]
-
-
Affinity Determination:
-
Determine the binding affinity (Kd) of the confirmed allosteric fragments using SPR in the absence and presence of a non-hydrolyzable ATP analog (e.g., AMP-PNP).
-
Fragments that show similar affinities under both conditions are likely non-competitive allosteric binders.[5]
-
-
Structural Characterization:
-
Obtain co-crystal structures of the most promising fragments with MEK1 to confirm their binding mode in the allosteric pocket.
-
Caption: Workflow for fragment-based discovery of allosteric inhibitors.
Forging a Permanent Bond: The Resurgence of Covalent Inhibitors
Covalent kinase inhibitors, which form a permanent bond with their target, have experienced a renaissance in recent years.[7] This is largely due to the successful strategy of targeting non-catalytic cysteine residues with electrophilic "warheads."[8] This approach can lead to inhibitors with high potency, prolonged duration of action, and improved selectivity. The acrylamide moiety is the most common warhead, but concerns about its reactivity and potential for off-target effects have spurred the development of alternatives.[9][10]
Allenamide has emerged as a promising bioisostere of acrylamide.[11] In the context of EGFR inhibitors, an allenamide-containing compound demonstrated comparable potency to the acrylamide-containing drug osimertinib.
Comparative Analysis: Acrylamide vs. Allenamide Warheads
| Feature | Acrylamide | Allenamide |
| Reactivity | Moderately reactive Michael acceptor. | More reactive than acrylamide, leading to a faster rate of covalent bond formation.[11] |
| Selectivity | Generally selective for cysteine over other nucleophilic residues. | Also targets cysteine residues. |
| Synthetic Accessibility | Readily synthesized via acylation with acryloyl chloride or related reagents.[10] | Can be synthesized from the corresponding propargyl alcohols. |
| Biological Activity | Present in several FDA-approved covalent kinase inhibitors.[10] | Demonstrated potent inhibition of EGFR kinases in preclinical studies.[11] |
Experimental Protocol: Synthesis of an Allenamide-Containing EGFR Inhibitor
This protocol describes the synthesis of an allenamide warhead and its coupling to a kinase inhibitor scaffold, based on the work of Ye et al.[11]
Step 1: Synthesis of the Allenamide Moiety
-
To a solution of the corresponding propargyl alcohol (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂), add isocyanate (1.1 eq) and a catalytic amount of a base (e.g., triethylamine).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Concentrate the reaction mixture and purify the resulting carbamate by column chromatography.
-
The carbamate is then rearranged to the allenamide in the presence of a palladium catalyst.
Step 2: Coupling to the Kinase Inhibitor Scaffold
-
The synthesized allenamide, containing a suitable leaving group, is then coupled to the amine of the kinase inhibitor scaffold via a nucleophilic substitution or a Buchwald-Hartwig coupling reaction.
Caption: Synthetic route to allenamide-containing covalent inhibitors.
Subtle Shifts, Profound Effects: The Power of Bioisosteric Replacement
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of modern medicinal chemistry.[12] In kinase inhibitor design, bioisosteric replacements can be used to improve potency, selectivity, and pharmacokinetic properties.[13][14] A classic example is the replacement of the adenine ring of ATP with bioisosteric heterocycles like pyrazolo[3,4-d]pyrimidine.[15] This scaffold mimics the hinge-binding interactions of ATP and is found in several approved kinase inhibitors.
Comparative Analysis: Quinazoline vs. Pyrazolo[3,4-d]pyrimidine Scaffolds in EGFR Inhibitors
| Feature | Quinazoline (in Erlotinib, Lapatinib) | Pyrazolo[3,4-d]pyrimidine |
| Hinge-Binding Mimicry | Effective ATP mimic. | Considered a close bioisostere of the adenine ring of ATP.[15] |
| Biological Activity | Core scaffold of several approved EGFR inhibitors. | Scaffold of potent c-Src and other kinase inhibitors.[15] |
| Synthetic Tractability | Well-established synthetic routes. | Accessible through various synthetic strategies. |
| Pharmacokinetic Profile | Can be optimized through substitution. | Offers opportunities to modulate physicochemical properties. |
The strategic application of these alternative building blocks is not merely an academic exercise; it is a critical enabler for the discovery of the next generation of kinase inhibitors that can overcome the limitations of current therapies. By embracing chemical novelty and a deeper understanding of kinase biology, we can unlock new therapeutic avenues for a wide range of diseases.
References
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Hughes, S. E., et al. (2015). Fragment-based discovery of a novel and selective PI3 kinase inhibitor. Journal of Medicinal Chemistry, 58(19), 7695-7709. Available at: [Link]
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Menzies, S. R., et al. (2012). Discovery of novel allosteric mitogen-activated protein kinase kinase (MEK) 1,2 inhibitors possessing bidentate Ser212 interactions. Journal of Medicinal Chemistry, 55(10), 4594-4604. Available at: [Link]
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Hao, G. F., et al. (2021). Fragment-based drug design facilitates selective kinase inhibitor discovery. Trends in Pharmacological Sciences, 42(7), 551-565. Available at: [Link]
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Scott, J. S., et al. (2021). Fragment-Based Discovery of Novel Allosteric MEK1 Binders. ACS Medicinal Chemistry Letters, 12(2), 263-270. Available at: [Link]
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Wishart, G., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 53(14), 5236-5246. Available at: [Link]
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Wang, Y., et al. (2021). Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 585-591. Available at: [Link]
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Li, K., et al. (2024). Recent advances in the design of small molecular drugs with acrylamides covalent warheads. Bioorganic & Medicinal Chemistry, 117902. Available at: [Link]
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Ye, Z., et al. (2018). Allenamide as a bioisostere of acrylamide in the design and synthesis of targeted covalent inhibitors. MedChemComm, 9(10), 1693-1697. Available at: [Link]
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Che, A. (2023). Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium. Available at: [Link]
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Murray, C. W., et al. (2012). Fragment-based approaches to the discovery of kinase inhibitors. Progress in Medicinal Chemistry, 51, 1-31. Available at: [Link]
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Zhang, T., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7820. Available at: [Link]
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de Vries, M., et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 27(19), 6617. Available at: [Link]
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Bormann, J., et al. (2021). Allosteric Kinase Inhibitors Reshape MEK1 Kinase Activity Conformations in Cells and In Silico. International Journal of Molecular Sciences, 22(16), 8887. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2022). EGFR inhibitors developed through bioisosteric replacement of the quinazoline moiety of approved EGFR inhibitors erlotinib and lapatinib. ResearchGate. Available at: [Link]
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Carreira, E. M., et al. (2022). Diversifying the triquinazine scaffold of a Janus kinase inhibitor. RSC Medicinal Chemistry, 13(10), 1235-1240. Available at: [Link]
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Lito, P., et al. (2016). Allosteric MEK inhibitors that reached clinical trials. ResearchGate. Available at: [Link]
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AstraZeneca. (2012). Diversity orientated synthesis of novel kinase inhibitors. ResearchGate. Available at: [Link]
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Drug Design Org. (n.d.). Bioisosterism. Drug Design Org. Available at: [Link]
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Lee, K., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. International Journal of Molecular Sciences, 22(8), 3865. Available at: [Link]
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Vasta, J. D., et al. (2021). Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation. Proceedings of the National Academy of Sciences, 118(36), e2108620118. Available at: [Link]
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Lee, K., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. PubMed. Available at: [Link]
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Ganesan, A., et al. (2023). Application of chemical similarity and bioisosteres to find allosteric inhibitors of type 2 lipid kinase γ. Scientific Reports, 13(1), 16353. Available at: [Link]
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A Senior Application Scientist's Guide to the Synthesis of Substituted Benzothiophenes: A Comparative Analysis
Introduction
Substituted benzothiophenes are a cornerstone of modern medicinal chemistry and materials science. Their rigid bicyclic structure and the presence of a sulfur atom confer unique electronic and steric properties, making them privileged scaffolds in a plethora of biologically active molecules and functional organic materials.[1] The demand for structurally diverse benzothiophene derivatives has driven the development of a wide array of synthetic strategies, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings. This guide provides a comparative overview of the most prominent synthetic routes to substituted benzothiophenes, offering insights into their mechanisms, practical applications, and relative merits. We will delve into the nuances of each method, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal synthetic strategy for their specific target molecules.
Classical Approaches: The Fiesselmann Thiophene Synthesis
While primarily known for the synthesis of thiophenes, the Fiesselmann synthesis offers a valuable entry point to certain fused benzothiophene systems. This classical method involves the condensation of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[2] The reaction proceeds through a conjugate addition of the thiolate to the alkyne, followed by an intramolecular condensation to form the thiophene ring.[1]
Mechanism and Strategic Considerations:
The key to applying this methodology to benzothiophene synthesis lies in the appropriate choice of a cyclic β-ketoester as the starting material. The reaction sequence involves the formation of a thioenol ether, which then undergoes cyclization and dehydration to afford the fused thiophene ring. The choice of base and reaction conditions is crucial to control the outcome and prevent the formation of side products.
Experimental Protocol: Fiesselmann Synthesis of Benzo[b]thieno[2,3-d]thiophene Derivatives [3]
This protocol describes a modification of the Fiesselmann synthesis for the construction of a fused benzothiophene system.
-
Step 1: Friedel-Crafts Acylation: To a solution of a substituted (hetero)arene in a suitable solvent (e.g., dichloromethane), add a 3-chlorobenzo[b]thiophene-2-carbonyl chloride and a Lewis acid catalyst (e.g., AlCl₃) at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Step 2: Thiophene Ring Formation: To a solution of the resulting 3-chloro-2-(hetero)aroylbenzo[b]thiophene in a polar aprotic solvent (e.g., DMF), add methyl thioglycolate, a strong non-nucleophilic base (e.g., DBU), and calcium oxide powder. Heat the reaction mixture until the cyclization is complete.
-
Step 3: Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-(hetero)aryl-substituted benzo[b]thieno[2,3-d]thiophene.
Modern Strategies I: Transition-Metal-Catalyzed Syntheses
The advent of transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and benzothiophenes are no exception. Palladium- and copper-catalyzed reactions, in particular, offer highly efficient and versatile routes to a wide range of substituted benzothiophenes.[4][5]
Palladium-Catalyzed Sonogashira Coupling followed by Cyclization
This powerful two-step, one-pot sequence involves the Sonogashira coupling of a 2-halothiophenol with a terminal alkyne, followed by an intramolecular cyclization to construct the benzothiophene ring.[6] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[7]
Mechanism and Causality:
The Sonogashira coupling proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide and reductive elimination. The subsequent intramolecular cyclization of the resulting 2-alkynylthiophenol can be promoted by the same catalytic system or by the addition of another catalyst. The choice of palladium ligand and base is critical for achieving high yields and preventing side reactions.
Caption: Workflow for Benzothiophene Synthesis via Sonogashira Coupling.
Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Substituted Benzothiophenes
-
Step 1: Reaction Setup: To a dried Schlenk tube, add 2-iodothiophenol (1.0 equiv), the terminal alkyne (1.2 equiv), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., PPh₃, 10 mol%), CuI (10 mol%), and a base (e.g., Et₃N, 2.0 equiv) in a degassed solvent (e.g., THF).
-
Step 2: Reaction Execution: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or elevated temperature (e.g., 60 °C) until the starting materials are consumed (monitored by TLC or GC-MS).
-
Step 3: Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Direct C-H Activation/Arylation
Direct C-H activation has emerged as a highly atom-economical and environmentally benign strategy for the functionalization of heterocycles.[8] For benzothiophenes, this approach allows for the direct coupling of the C-H bonds of the benzothiophene core with various coupling partners, typically aryl halides, to introduce substituents without the need for pre-functionalization.
Mechanism and Regioselectivity:
The mechanism of C-H activation can vary depending on the catalyst and reaction conditions but often involves an initial coordination of the metal to the sulfur atom, followed by oxidative addition into a C-H bond. Reductive elimination then affords the functionalized benzothiophene and regenerates the active catalyst. Regioselectivity can be a challenge, with functionalization often occurring at the more electronically favored C2 position. However, careful selection of directing groups or reaction conditions can steer the reaction towards the C3 position.
Modern Strategies II: Cyclization Reactions
Intramolecular cyclization reactions provide a powerful means to construct the benzothiophene scaffold from acyclic precursors. Electrophilic cyclization is a particularly effective strategy.
Electrophilic Cyclization of o-Alkynylthioanisoles
This method involves the treatment of readily available o-alkynylthioanisoles with an electrophilic reagent, which triggers an intramolecular cyclization to form the benzothiophene ring.[9][10] A variety of electrophiles, including halogens (I₂, Br₂, NBS, NCS), sulfenylating agents, and metal salts, have been employed.[9]
Mechanism and Versatility:
The reaction is initiated by the attack of the alkyne on the electrophile, forming a reactive intermediate such as a vinyl cation or a bridged halonium ion. The neighboring sulfur atom then acts as an internal nucleophile, attacking the activated alkyne to forge the C-S bond and complete the five-membered ring. This method is highly versatile, tolerating a wide range of functional groups on both the aromatic ring and the alkyne substituent.[9]
Caption: Mechanism of Electrophilic Cyclization.
Experimental Protocol: Electrophilic Iodocyclization of an o-Alkynylthioanisole [9]
-
Step 1: Reaction Setup: To a solution of the o-alkynylthioanisole (1.0 equiv) in a suitable solvent (e.g., dichloromethane or acetonitrile) at room temperature, add a solution of iodine (1.1 equiv) in the same solvent dropwise.
-
Step 2: Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.
-
Step 3: Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the 3-iodobenzothiophene derivative.
Annulation and Cycloaddition Strategies
Annulation and cycloaddition reactions offer powerful and often convergent approaches to construct the benzothiophene core with a high degree of control over the substitution pattern.
Annulation of Nitrobenzothiophenes
This metal-free approach utilizes electrophilic nitrobenzothiophenes as building blocks, which undergo annulation with various nucleophiles, such as phenols, to construct fused polycyclic systems containing the benzothiophene motif.[8][11]
Synthetic Utility:
This strategy is particularly useful for the synthesis of complex, fused heteroaromatic systems that are difficult to access by other means. The reaction proceeds under mild, often base-mediated conditions, and can be scaled up to the gram scale.[8]
[3+2] Cycloaddition Reactions
Dearomative [3+2] cycloaddition reactions of nitrobenzothiophenes with 1,3-dipoles, such as nonstabilized azomethine ylides, provide a highly diastereoselective route to functionalized, fused tricyclic systems containing a dihydrobenzothiophene core.[12]
Key Advantages:
This method allows for the rapid construction of complex, three-dimensional scaffolds from simple starting materials. The reactions are often highly stereoselective and proceed under mild, metal-free conditions, making them attractive for the synthesis of chiral molecules.[12]
Experimental Protocol: Dearomative [3+2] Cycloaddition of 3-Nitrobenzothiophene [12]
-
Step 1: Generation of the Azomethine Ylide: In a nitrogen-flushed flask, dissolve N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 equiv) in a dry solvent (e.g., CH₂Cl₂). Add a catalytic amount of trifluoroacetic acid (TFA, 0.1 equiv) and stir for a few minutes at room temperature to generate the azomethine ylide in situ.
-
Step 2: Cycloaddition Reaction: Add a solution of 3-nitrobenzothiophene (1.0 equiv) in the same solvent to the reaction mixture. Stir at room temperature until the starting material is consumed (monitored by TLC).
-
Step 3: Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the fused tricyclic benzo[3]thieno[2,3-c]pyrrole derivative.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Typical Yields | Substrate Scope | Functional Group Tolerance | Scalability | Key Advantages | Key Disadvantages |
| Fiesselmann Synthesis | Moderate to Good | Limited to specific precursors | Moderate | Moderate | Access to fused systems | Limited scope, harsh conditions |
| Pd-Catalyzed Sonogashira | Good to Excellent | Broad | Good | Good | High efficiency, versatility | Requires pre-functionalization, catalyst cost |
| Direct C-H Activation | Moderate to Good | Broad | Good | Moderate | Atom-economical, no pre-functionalization | Regioselectivity can be an issue |
| Electrophilic Cyclization | Good to Excellent | Broad | Excellent | Good | Mild conditions, high yields, broad scope | Requires synthesis of precursors |
| Annulation Reactions | Good to Excellent | Specific to certain precursors | Good | Good | Access to complex fused systems | Limited to specific reaction partners |
| [3+2] Cycloaddition | Good to Excellent | Broad | Good | Moderate | High stereoselectivity, complex scaffolds | Synthesis of dipole precursors may be needed |
Conclusion
The synthesis of substituted benzothiophenes is a rich and evolving field, with a diverse toolbox of methods available to the modern chemist. Classical methods like the Fiesselmann synthesis, while still relevant for specific applications, have largely been supplemented by more versatile and efficient transition-metal-catalyzed and cyclization strategies. The choice of the optimal synthetic route will ultimately depend on the specific substitution pattern of the target molecule, the availability of starting materials, and the desired scale of the synthesis. By understanding the underlying mechanisms, advantages, and limitations of each approach, researchers can make informed decisions to efficiently access the vast and valuable chemical space of substituted benzothiophenes.
References
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Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved from [Link]
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Kesharwani, T., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(9), 6312–6320. Available from: [Link]
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ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction Followed by Isomerization and Cyclization. Available from: [Link]
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Irgashev, R. A., et al. (2018). Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes and benzo[3]selenopheno[3,2-b]thiophenes using the Fiesselmann thiophene synthesis. Organic & Biomolecular Chemistry, 16(42), 7964-7975. Available from: [Link]
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Krishnan, A. R., et al. (2021). Synthesis of Benzothienobenzofurans via Annulation of Electrophilic Benzothiophenes with Phenols. Organic Letters, 23(5), 1814–1819. Available from: [Link]
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Wang, K.-K., et al. (2020). Dearomative [3 + 2] cycloaddition reaction of nitrobenzothiophenes with nonstabilized azomethine ylides. RSC Advances, 10(58), 35031-35035. Available from: [Link]
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Wang, K.-K., et al. (2020). Dearomative [3 + 2] cycloaddition reaction of nitrobenzothiophenes with nonstabilized azomethine ylides. RSC Advances, 10(58), 35031-35035. Available from: [Link]
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Wang, K.-K., et al. (2020). Dearomative [3 + 2] cycloaddition reaction of nitrobenzothiophenes with nonstabilized azomethine ylides. RSC Advances, 10(58), 35031-35035. Available from: [Link]
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The Catalyst Crucible: A Comparative Guide to the Functionalization of Benzothiophene
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzothiophene scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and organic electronic materials.[1][2] Its functionalization is a critical step in the development of novel drugs and advanced materials. This guide provides a comparative analysis of various catalytic strategies for benzothiophene functionalization, offering insights into the performance of different catalysts, supporting experimental data, and detailed protocols to aid in the rational design of synthetic routes.
The Landscape of Benzothiophene Functionalization: A Strategic Overview
The reactivity of the benzothiophene ring system is nuanced. The C2 and C3 positions on the thiophene ring are the most common sites for functionalization due to their higher electron density compared to the benzene ring.[3] However, achieving regioselectivity between C2 and C3, or targeting the less reactive C-H bonds on the benzene moiety, presents a significant challenge. The choice of catalyst is therefore paramount in dictating the outcome of the reaction. This guide will explore the a comparative analysis of prominent catalytic systems, including those based on palladium, rhodium, copper, and iridium, as well as emerging photocatalytic methods.
Palladium Catalysis: The Workhorse of C-H Functionalization
Palladium catalysts are arguably the most extensively studied and versatile tools for the functionalization of benzothiophenes, particularly for C-H activation and cross-coupling reactions.[4][5][6][7]
C2-Selective Arylation and Olefination
Palladium(II) catalysts have demonstrated high efficiency in the direct C2-arylation and olefination of benzothiophenes.[5][7] These reactions typically proceed via a C-H activation pathway.
A notable example is the Pd(OAc)₂-catalyzed direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, which exhibits excellent C2 selectivity.[5] The oxidation of the sulfur atom to a sulfone activates the thiophene ring, facilitating C-H activation.
Comparative Performance of Palladium Catalysts in C2-Functionalization:
| Catalyst System | Reaction Type | Key Features | Typical Yields | Reference |
| Pd(OAc)₂ / Cu(OAc)₂ / Pyridine | C2-Arylation | High C2 selectivity, broad substrate scope. | 39-85% | [5] |
| Pd(OAc)₂ / AgOPiv | C2-Olefination | Direct C-H activation, good functional group tolerance. | Moderate to good | [7] |
| Pd₂(dba)₃·CHCl₃ / Ag₂CO₃ | C2-Arylation | Near room-temperature reaction, Ag(I)-mediated C-H activation. | Good to excellent | [8][9] |
A Unique Dearomatization-Rearomatization Pathway
Recent studies have revealed a novel palladium-catalyzed dearomatization-rearomatization sequence for the functionalization of benzothiophenes.[4][10] This strategy allows for the introduction of functional groups through an uncommon dearomatized intermediate, expanding the synthetic toolkit for accessing complex heterocyclic products.
Experimental Protocol: Palladium-Catalyzed C2-Selective Arylation of Benzo[b]thiophene 1,1-Dioxide [5]
-
To a reaction tube, add benzo[b]thiophene 1,1-dioxide (0.1 mmol), arylboronic acid (0.3 mmol), Pd(OAc)₂ (10 mol %), Cu(OAc)₂ (4.0 equiv), and pyridine (3.0 equiv).
-
Add DMSO (1.0 mL) as the solvent.
-
Seal the tube and heat the reaction mixture at 100 °C for 20 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-arylbenzo[b]thiophene 1,1-dioxide.
Catalytic Cycle for Pd-Catalyzed C2-Olefination
Caption: Proposed catalytic cycle for the Pd(II)-catalyzed C2-selective oxidative olefination.[7]
Rhodium Catalysis: Precision in Annulation and C-H Activation
Rhodium catalysts have emerged as powerful tools for more complex transformations of benzothiophenes, including dehydrogenative annulation and directed C-H functionalization.[11]
Dehydrogenative Annulation for Polycyclic Systems
Rhodium(III) catalysts, in the presence of a copper oxidant, can efficiently catalyze the dehydrogenative annulation of thiophene-2-carboxamides with alkynes to construct multiply substituted benzo[c]thiophenes.[11] This method provides access to fluorescent polycyclic aromatic compounds.
Experimental Workflow: Rhodium-Catalyzed Dehydrogenative Annulation
Caption: General workflow for Rh(III)-catalyzed dehydrogenative annulation.[11]
Copper Catalysis: An Economical and Versatile Alternative
Copper catalysts offer a more economical and readily available alternative to palladium and rhodium for certain benzothiophene functionalizations.[12][13][14][15] They have been successfully employed in C-S bond formation, C-O coupling, and C2-alkylation reactions.
Synthesis of Benzothiophenes via C-S Coupling
Copper(I) iodide, in the presence of a phenanthroline ligand, catalyzes the synthesis of benzothiophenes from (2-iodobenzyl)triphenylphosphonium bromide and thiocarboxylic acids.[12][14] This reaction proceeds through a sequential Ullmann-type C-S bond coupling and a Wittig condensation.
Intramolecular Dehydrogenative C-O Coupling
Copper catalysts can also mediate intramolecular dehydrogenative C-H/O-H coupling to synthesize benzothieno[3,2-b]benzofurans, which are promising materials for organic field-effect transistors (OFETs).[15]
Comparative Performance of Copper Catalysts:
| Catalyst System | Reaction Type | Key Features | Typical Yields | Reference |
| CuI / 1,10-phen / n-Pr₃N | C-S Coupling / Wittig | Sequential reaction for benzothiophene synthesis. | Good | [12][14] |
| Cu(OAc)₂ | C-O Coupling | Intramolecular dehydrogenative coupling for fused systems. | 64-91% | [15] |
| CuCl₂ / K₂S₂O₈ | C2-Phosphonation | Direct phosphonation at the C2 position. | Up to 88% | [3] |
Iridium Catalysis: Mastering Regioselective Borylation
Iridium-catalyzed C-H borylation has become a cornerstone of modern organic synthesis, and its application to benzothiophenes provides a versatile entry point for further functionalization.[16][17]
Regioselective C-H Borylation
Iridium catalysts, such as those derived from [Ir(cod)OMe]₂, in the presence of a bipyridine ligand, can selectively borylate the C-H bonds of thiophenes and benzothiophenes.[16][17] The resulting boronate esters are valuable intermediates that can be readily transformed into a variety of other functional groups through Suzuki-Miyaura cross-coupling and other reactions. The regioselectivity of the borylation is often influenced by steric and electronic factors of the substituents on the benzothiophene core.
Experimental Protocol: Iridium-Catalyzed Borylation of a Substituted Thiophene [16]
-
In a glovebox, combine the substituted thiophene (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), [Ir(cod)OMe]₂ (1.5 mol %), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol %).
-
Add anhydrous n-hexane as the solvent.
-
Stir the reaction mixture at room temperature for the specified time.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to obtain the desired borylated thiophene.
Photocatalysis: A Green and Mild Approach
Visible-light photocatalysis has recently emerged as a powerful and sustainable strategy for the synthesis and functionalization of benzothiophenes.[18][19] These methods often operate at room temperature and avoid the use of stoichiometric and often harsh reagents.
Photocatalytic Synthesis of Benzothiophenes
Substituted benzothiophenes can be synthesized regioselectively from o-methylthio-arenediazonium salts and alkynes using eosin Y as a photoredox catalyst under green light irradiation.[19] This method proceeds through a radical annulation process and offers a broad substrate scope.
Logical Relationship for Photocatalytic Benzothiophene Synthesis
Caption: Key components and steps in the photocatalytic synthesis of benzothiophenes.[19]
Conclusion and Future Outlook
The functionalization of benzothiophenes has witnessed significant advancements through the development of diverse catalytic systems. Palladium catalysts remain the workhorses for C-H activation, offering a broad range of applications. Rhodium catalysts provide access to complex polycyclic systems, while copper catalysts present an economical alternative for specific transformations. Iridium-catalyzed borylation has opened up new avenues for post-functionalization, and emerging photocatalytic methods offer milder and more sustainable synthetic routes.
Future research will likely focus on the development of catalysts with even greater selectivity, particularly for the functionalization of the benzene ring of the benzothiophene core. The discovery of novel catalytic cycles and the application of machine learning and high-throughput screening to catalyst discovery will undoubtedly accelerate progress in this vital area of chemical synthesis, enabling the creation of next-generation pharmaceuticals and materials.
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A Comparative Guide to the Stability of Halogenated Benzothiophene Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stability in Drug Development
Halogenated benzothiophenes are a cornerstone scaffold in medicinal chemistry, forming the core of numerous pharmaceutical agents. Their utility as intermediates is undeniable, yet their journey from synthesis to the final active pharmaceutical ingredient (API) is fraught with potential pitfalls, chief among them being chemical instability. The stability of an intermediate is not a mere academic curiosity; it is a critical determinant of a drug development program's success. An unstable intermediate can lead to inconsistent reaction yields, the formation of potentially toxic impurities, and challenges in purification and storage, all of which can derail a promising drug candidate.
This guide provides a comprehensive framework for assessing the stability of halogenated benzothiophene intermediates. We will delve into the intrinsic factors governing their stability, present robust experimental protocols for stress testing, and offer a comparative analysis of the expected stability of chloro-, bromo-, and iodo-substituted benzothiophenes. Our approach is grounded in the principles of forced degradation, a methodology endorsed by the International Council for Harmonisation (ICH) to elucidate degradation pathways and establish the intrinsic stability of a molecule.[1][2]
The Underpinnings of Stability: Electronic and Steric Effects of Halogens
The stability of a halogenated benzothiophene is intrinsically linked to the nature and position of the halogen substituent on the aromatic ring. Halogens exert a dual electronic influence: a resonance effect (+R) that donates electron density to the ring and an inductive effect (-I) that withdraws electron density. For halogens, the -I effect generally outweighs the +R effect, leading to an overall deactivation of the ring towards electrophilic attack. However, the +R effect directs incoming electrophiles to the ortho and para positions.
This electronic interplay has profound implications for stability:
-
Carbon-Halogen (C-X) Bond Strength: The strength of the C-X bond is a primary determinant of stability, following the order C-F > C-Cl > C-Br > C-I. This trend suggests that iodo-substituted benzothiophenes are generally the most susceptible to degradation pathways involving C-I bond cleavage, such as photolysis and certain nucleophilic substitution reactions.
-
Position of the Halogen: The position of the halogen on the benzothiophene ring system influences its reactivity. For instance, halogens at the 2- and 3-positions of the thiophene ring are in electronically distinct environments compared to those on the benzene ring, which can affect their lability.
-
Steric Hindrance: Bulky halogen substituents can sterically hinder attack at adjacent positions, potentially slowing down certain degradation reactions.
A Framework for Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is an indispensable tool for systematically evaluating the stability of pharmaceutical intermediates.[1][2] It involves subjecting the compound to conditions more severe than those it would encounter during routine handling and storage to accelerate degradation and identify potential degradation products.[1][2]
The following diagram illustrates a typical workflow for a forced degradation study:
Caption: A typical workflow for forced degradation studies of halogenated benzothiophene intermediates.
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting forced degradation studies on halogenated benzothiophene intermediates.
1. Acidic Hydrolysis
-
Objective: To assess susceptibility to degradation in an acidic environment.
-
Protocol:
-
Prepare a stock solution of the halogenated benzothiophene intermediate in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
In a clean vial, add an aliquot of the stock solution to a solution of 0.1 M hydrochloric acid (HCl). The final concentration of the intermediate should be around 0.1 mg/mL.
-
Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). A control sample in water should be run in parallel.
-
At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
2. Basic Hydrolysis
-
Objective: To evaluate stability in an alkaline medium.
-
Protocol:
-
Follow the same procedure as for acidic hydrolysis, but use 0.1 M NaOH as the stress agent.
-
Neutralize the withdrawn aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
3. Oxidative Degradation
-
Objective: To determine the potential for oxidative decomposition.
-
Protocol:
-
Prepare a stock solution of the intermediate as described above.
-
In a clean vial, add an aliquot of the stock solution to a 3% solution of hydrogen peroxide (H₂O₂).
-
Incubate the solution at room temperature for a defined period (e.g., 24 hours), protected from light.
-
At specified time points, withdraw aliquots and dilute with the mobile phase for immediate HPLC analysis.
-
4. Thermal Degradation
-
Objective: To assess the impact of heat on the solid-state and solution stability.
-
Protocol (Solid State):
-
Place a known amount of the solid intermediate in a controlled temperature and humidity chamber (e.g., 80°C).
-
At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Protocol (Solution):
-
Prepare a solution of the intermediate in a suitable solvent (e.g., acetonitrile/water).
-
Incubate the solution at an elevated temperature (e.g., 60°C) in a sealed vial.
-
At specified time points, withdraw aliquots and analyze by HPLC.
-
5. Photostability Testing
-
Objective: To evaluate the potential for degradation upon exposure to light.
-
Protocol:
-
Expose the solid intermediate or a solution of the intermediate to a light source according to ICH Q1B guidelines (a cool white fluorescent lamp and a near-UV lamp).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After the specified exposure, dissolve the solid sample or analyze the solution directly by HPLC.
-
Comparative Stability Analysis
While direct, head-to-head comparative studies on a wide range of halogenated benzothiophenes are limited in the published literature, we can infer a general stability profile based on fundamental chemical principles and data from related compounds.
Table 1: Predicted Relative Stability of 2-Halogenated Benzothiophenes under Various Stress Conditions
| Stress Condition | 2-Chlorobenzothiophene | 2-Bromobenzothiophene | 2-Iodobenzothiophene | Rationale |
| Acidic Hydrolysis | Relatively Stable | Relatively Stable | Relatively Stable | The benzothiophene ring is generally stable to acidic conditions unless strongly activating or deactivating groups are present. |
| Basic Hydrolysis | Relatively Stable | Moderately Stable | Less Stable | The lability of the C-X bond to nucleophilic attack increases down the group (I > Br > Cl). |
| Oxidation (H₂O₂) | Moderately Stable | Moderately Stable | Less Stable | The sulfur atom is susceptible to oxidation to the sulfoxide and sulfone.[3] The weaker C-I bond may make the iodo-derivative more prone to other oxidative degradation pathways. |
| Thermal (Solid) | High Stability | High Stability | Moderate Stability | Stability is generally high for crystalline solids. The lower C-I bond energy may lead to decomposition at lower temperatures. |
| Photolysis (UV) | Moderately Stable | Less Stable | Least Stable | Susceptibility to photodegradation generally correlates with the C-X bond strength (C-I < C-Br < C-Cl).[4] |
Table 2: Predicted Relative Stability of Positional Isomers (Halogenated at Different Positions)
| Stress Condition | 2-Halobenzothiophene | 3-Halobenzothiophene | 5-Halobenzothiophene | Rationale |
| Nucleophilic Attack | More Susceptible | Less Susceptible | Less Susceptible | The 2-position of the benzothiophene ring is generally more electron-deficient and thus more prone to nucleophilic attack. |
| Electrophilic Attack | Less Reactive | More Reactive | Reactivity on Benzene Ring | The 3-position is more electron-rich and thus more susceptible to electrophilic attack, which could initiate degradation. The benzene ring positions are also susceptible. |
Analytical Methodologies: The Key to Accurate Assessment
A robust stability-indicating analytical method is crucial for the successful execution of forced degradation studies. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.[5]
Key Features of a Stability-Indicating HPLC Method:
-
Specificity: The ability to resolve the parent compound from all potential degradation products and impurities.
-
Accuracy and Precision: The method must provide reliable and reproducible quantitative results.
-
Linearity and Range: A linear relationship between detector response and concentration over a defined range.
-
Robustness: The method should be insensitive to small, deliberate variations in chromatographic parameters.
A typical starting point for method development for halogenated benzothiophenes would be a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[6][7] UV detection is generally suitable for these aromatic compounds. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[8][9]
The following diagram outlines the logical flow for developing a stability-indicating HPLC method:
Caption: Workflow for the development of a stability-indicating HPLC method.
Conclusion and Future Perspectives
The stability of halogenated benzothiophene intermediates is a multifaceted issue governed by the interplay of the halogen's electronic properties, its position on the heterocyclic ring, and the external stress factors it is subjected to. A systematic approach using forced degradation studies is paramount for identifying potential liabilities early in the drug development process.
This guide has provided a foundational understanding and practical protocols for assessing the stability of these critical intermediates. While general trends can be predicted, it is imperative that experimental studies are conducted on each specific intermediate to fully characterize its stability profile. Future work in this area should focus on building a comprehensive database of comparative stability data for a wide range of halogenated benzothiophenes to aid in the rational design of more stable and robust drug candidates.
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- Mineralization of the dibenzothiophene biodegradation products 3-hydroxy-2-formyl benzothiophene and dibenzothiophene sulfone.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate
Researchers and professionals in drug development handle a vast array of chemical compounds, each with unique properties and handling requirements. Among these is Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate, a benzothiophene derivative. While such compounds are pivotal in medicinal chemistry and material science, their safe management, from use to disposal, is paramount to ensuring laboratory safety and environmental stewardship.[1][2][3] This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.
Understanding the Hazard Profile
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is classified with several hazards that necessitate careful handling.
Hazard Classification:
| Hazard Statement | Classification | Source |
| H302 | Acute Toxicity (Oral), Category 4 | [4] |
| H312 | Acute Toxicity (Dermal), Category 4 | [4] |
| H332 | Acute Toxicity (Inhalation), Category 4 | [4] |
| H315 | Skin Corrosion/Irritation, Category 2 | [4] |
| H319 | Serious Eye Damage/Eye Irritation, Category 2 | [4] |
| H335 | Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation), Category 3 | [4] |
Given these classifications, exposure can lead to harmful effects if swallowed, inhaled, or in contact with skin, and it can cause significant skin, eye, and respiratory irritation.[4][5]
Personal Protective Equipment (PPE) and Safe Handling
Adherence to proper PPE is the first line of defense against chemical exposure. All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7]
Mandatory PPE:
-
Eye Protection: Chemical safety goggles or a face shield.[8]
-
Hand Protection: Nitrile or neoprene gloves. Always inspect gloves for integrity before use.[9]
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If working outside of a fume hood or if dusts are generated, a NIOSH-approved respirator is required.[10]
Safe Handling Practices:
-
Avoid generating dust.[5]
-
Ensure eyewash stations and safety showers are readily accessible.[5]
-
Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these are incompatible materials.[8]
Step-by-Step Disposal Protocol for Unused or Waste Product
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. As a chlorinated organic compound, it falls under specific waste categories that require professional handling and disposal.[6][12][13] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [14]
Step 1: Waste Segregation and Collection
-
Designate a specific, clearly labeled hazardous waste container for "Chlorinated Organic Solids."
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Place the unused or waste this compound directly into this designated container. Avoid mixing with other waste streams, particularly incompatible chemicals.[15]
Step 2: Labeling the Hazardous Waste Container
-
Properly label the waste container with the following information:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date.
-
Step 3: Storage of Hazardous Waste
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
This area should be away from general laboratory traffic and incompatible materials.[8]
Step 4: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for hazardous waste manifest and pickup procedures.[13] All disposal must be carried out at an approved waste disposal plant.[5][10][11]
The decision-making process for the disposal of this chemical can be visualized as follows:
Caption: Disposal workflow for this compound.
Accidental Spill and Decontamination Procedures
In the event of a spill, prompt and safe cleanup is crucial to mitigate exposure and environmental contamination.
For Minor Spills (Contained within a fume hood):
-
Alert Personnel: Inform others in the immediate area of the spill.[16]
-
Containment: If it is a powder, gently cover it with an absorbent material to prevent it from becoming airborne.
-
Cleanup: Carefully sweep or wipe up the spilled material and absorbent with a spill kit's tools.[17] Avoid creating dust.
-
Disposal of Cleanup Materials: Place all contaminated materials (absorbent pads, gloves, etc.) into the designated "Chlorinated Organic Solids" hazardous waste container.[18]
-
Decontamination: Wipe the spill area with a suitable solvent (such as ethanol), followed by soap and water.[19] All cleaning materials must also be disposed of as hazardous waste.
For Major Spills (Outside of a fume hood or a large quantity):
-
Evacuate: Immediately evacuate the area.[17]
-
Alert: Notify your supervisor and your institution's EHS or emergency response team.[6]
-
Secure the Area: Prevent entry to the contaminated area.
-
Professional Cleanup: Do not attempt to clean up a major spill yourself. Allow trained emergency responders to handle the situation.
Conclusion
The responsible management of laboratory chemicals like this compound extends beyond their application in research. A commitment to rigorous disposal protocols is a cornerstone of a safe and sustainable research environment. By adhering to the procedures outlined in this guide, researchers can protect themselves, their colleagues, and the environment.
References
-
Indiana Department of Environmental Management. (n.d.). Hazardous Chemical Compounds & Hazardous Waste. Retrieved from [Link]
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USC Nanofab Wiki. (n.d.). Standard Operating Procedure for Chlorinated Solvents. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]
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UGA Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Clarkson University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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New York State Department of Environmental Conservation. (n.d.). Managing and Disposing of Household Hazardous Waste. Retrieved from [Link]
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tradesafe. (2024, December 5). How to Clean Up Chemical Spills in the Workplace. Retrieved from [Link]
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Keene State College. (2012). Hazardous Waste Management Procedures. Retrieved from [Link]
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CHIMIA. (2004). Decontamination After Chemical Incidents. Retrieved from [Link]
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PubChem. (2025, December 27). 4-Aminobenzoic Acid. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
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National Institutes of Health. (n.d.). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Sustainable access to benzothiophene derivatives bearing a trifluoromethyl group via a three-component domino reaction in water. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. Retrieved from [Link]
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ResearchGate. (2018, December). PHARMACEUTICAL INCOMPATIBILITES: A REVIEW. Retrieved from [Link]
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Pharmaguideline. (n.d.). Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate
This guide provides essential, experience-driven safety protocols for researchers, scientists, and drug development professionals handling Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate (CAS No: 35212-86-3). Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the necessary precautions. By grounding our recommendations in the specific chemical properties and associated hazards of this compound, we provide a self-validating framework for laboratory safety.
Hazard Assessment: Understanding the "Why" Behind the "What"
Before any handling, a thorough understanding of the risks associated with this compound is paramount. This compound is not benign; its hazard profile necessitates a multi-faceted protection strategy. According to its Safety Data Sheet (SDS), the compound presents several health hazards.[1] Assuming all chemicals of unknown toxicity are highly toxic is a fundamental principle of laboratory safety.[2]
The primary risks are categorized under the Globally Harmonized System (GHS) as follows:
| Hazard Classification | Category | Hazard Statement | Implication for PPE |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Prevention of ingestion via hand-to-mouth contact. |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin | Requires robust skin and body protection. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Imperative to use chemically resistant gloves and lab coats. |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Mandates the use of chemical safety goggles or a face shield.[3] |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled | Engineering controls (fume hood) and potential respiratory protection are necessary. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Work must be conducted in a well-ventilated area, preferably a fume hood, to minimize inhalation.[3] |
Data sourced from the Apollo Scientific Safety Data Sheet.[1]
The structure, containing a chlorinated aromatic ring and an amino group, suggests that systemic effects and skin sensitization are potential unclassified risks. Aromatic and halogenated hydrocarbons are known to attack many common glove materials, a critical consideration for selecting appropriate hand protection.[4]
The Core PPE Ensemble: Your First Line of Defense
Based on the hazard assessment, a standard PPE ensemble is required for all routine operations involving this compound. This equipment should be donned before entering the area where the chemical is handled and used throughout the procedure.
-
Eye and Face Protection :
-
Requirement : Chemical safety goggles that comply with OSHA s eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Rationale : The compound is a serious eye irritant.[1] Standard safety glasses with side shields are insufficient as they do not provide a seal against splashes and fine particulates.
-
Enhanced Precaution : When there is a significant risk of splashing (e.g., during transfer of solutions or heating), a face shield should be worn in addition to safety goggles.[5]
-
-
Skin and Body Protection :
-
Requirement : A flame-resistant lab coat, fully buttoned, with long sleeves.[5] Clothing worn underneath should cover the legs (i.e., no shorts or skirts).
-
Rationale : This provides a barrier against accidental spills and contact, addressing the dermal toxicity and skin irritation hazards.[1]
-
Footwear : Closed-toe and closed-heel shoes are mandatory at all times in the laboratory.[2][6] Perforated shoes or sandals offer no protection against spills.[2]
-
-
Hand Protection (Glove Selection) :
-
Requirement : Double-gloving is recommended. The inner glove should be a standard nitrile glove. The outer glove should be selected based on chemical compatibility. For chlorinated aromatic compounds, Viton® or butyl rubber gloves offer superior protection compared to nitrile, which may have short breakthrough times.[7][8]
-
Rationale : The compound's classification as "harmful in contact with skin" and its chlorinated aromatic nature demand high-resistance gloves.[1][7] A study on similar compounds showed that Viton® gloves exhibited no permeation after 4 hours, while nitrile gloves had breakthrough times of less than an hour.[7]
-
Best Practice : Always inspect gloves for any signs of degradation or punctures before use.[9] Remove and replace gloves immediately if contamination is suspected. Wash hands thoroughly after removing gloves.[10]
-
-
Respiratory Protection :
-
Requirement : All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[6][10]
-
Rationale : The compound is harmful if inhaled and causes respiratory tract irritation.[1] A fume hood is an engineering control designed to capture and vent hazardous vapors and dust.[11]
-
Enhanced Precaution : If procedures with a high potential for aerosolization are unavoidable and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[6][5] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[5]
-
Operational Plan: Step-by-Step Safety Protocols
Adherence to a strict, logical workflow is crucial for minimizing exposure risk. The following protocols for donning, handling, and doffing PPE are designed to prevent cross-contamination.
Protocol 1: PPE Donning Sequence
This sequence is designed to ensure that the most contaminated items (outer gloves) are touched only by other protective gear.
Caption: PPE Donning Workflow.
Protocol 2: Safe Handling in a Chemical Fume Hood
-
Preparation : Before introducing the chemical, ensure the fume hood is operational, the sash is at the indicated height, and all necessary equipment is inside and positioned at least 6 inches from the sash opening.[11]
-
Manipulation : Conduct all weighing, transfers, and reactions within the fume hood. Handle the compound with care to avoid creating dust.
-
Segregation : Keep the immediate work area clean and uncluttered.[9] Ensure all containers are clearly and correctly labeled with the chemical name and hazard warnings.[12]
-
Spill Management : Maintain a spill kit compatible with the chemical readily accessible. For minor spills inside the hood, use an inert absorbent material (e.g., sand or vermiculite), collect it into a labeled container for hazardous waste, and decontaminate the area.[6]
Protocol 3: PPE Doffing Sequence
This sequence is critical for preventing contamination of your skin and clothing. It is performed in the reverse order of donning, with the most contaminated items removed first.
-
Outer Glove Removal : While still wearing inner gloves, remove the outer gloves. Use a proper removal technique (e.g., peeling one glove off with the other, then sliding a clean finger under the cuff of the remaining glove) to avoid touching the outer surface.[6] Dispose of them in the designated hazardous waste container.
-
Lab Coat Removal : Remove the lab coat by rolling it outwards, ensuring the contaminated exterior is contained. Hang it in its designated location or place it in a labeled bag for laundering if contaminated.
-
Eye Protection Removal : Remove safety goggles.
-
Inner Glove Removal : Remove the final pair of gloves using the same technique as in step 1.
-
Hand Washing : Immediately and thoroughly wash your hands with soap and water.[9][10]
Disposal Plan: Managing Contaminated Materials
Proper disposal is a critical final step to prevent environmental contamination and accidental exposure.[6]
-
Unused Product and Chemical Waste : All surplus material and reaction waste must be collected in a clearly labeled, sealed, and chemically compatible container.[9][11] Dispose of the container through your institution's hazardous waste management program. Never discharge this chemical to the sewer.[9]
-
Contaminated PPE : All disposable PPE, including both pairs of gloves, bench paper, and any absorbent materials from spills, must be disposed of as solid hazardous waste.[6] Place these items in a designated, labeled, and sealed container.
-
Empty Containers : Empty containers that held the chemical must be decontaminated or disposed of as hazardous waste, observing all label warnings until they are properly cleaned or destroyed.[6]
Caption: Hazardous Waste Disposal Pathway.
By integrating these detailed protocols and understanding the rationale behind them, you can build a robust safety culture that protects you, your colleagues, and your research.
References
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- New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
